6-Bromo-3-pyridinemethanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(6-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDKOIDAYZUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423608 | |
| Record name | (6-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122306-01-8 | |
| Record name | (6-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3-pyridinemethanol: Properties, Synthesis, and Applications
Introduction
6-Bromo-3-pyridinemethanol, also known as 2-Bromo-5-(hydroxymethyl)pyridine, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive bromine atom on the pyridine ring and a versatile hydroxymethyl group, makes it an invaluable synthon for creating complex molecular architectures. The pyridine core is a common motif in pharmacologically active compounds, and the strategic placement of the bromo and hydroxymethyl substituents allows for orthogonal chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, reliable synthetic and purification protocols, and key applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research.
General and Physical Properties
The primary identifiers and physical characteristics of this compound are summarized below. These data are crucial for reaction planning, purification, and safety considerations.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 2-Bromo-5-(hydroxymethyl)pyridine, (6-Bromopyridin-3-yl)methanol | [1][2][3] |
| CAS Number | 122306-01-8 | [1][3] |
| Molecular Formula | C₆H₆BrNO | [3][4] |
| Molecular Weight | 188.02 g/mol | [3][4] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 48-51 °C | [2] |
| Boiling Point | 314.3 ± 27.0 °C (Predicted) | [2] |
| Solubility | Information not widely available, but expected to be soluble in methanol, ethanol, ethyl acetate, and chlorinated solvents. | |
| Storage | Inert atmosphere, Room Temperature | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is a primary tool for structural verification.
-
δ 8.36 (d, J = 2.7 Hz, 1H): This signal corresponds to the proton at the C2 position of the pyridine ring, deshielded by the adjacent nitrogen.
-
δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H): This signal represents the proton at the C4 position, showing coupling to both the C2 and C5 protons.
-
δ 7.49 (d, J = 8.1 Hz, 1H): This signal is from the proton at the C5 position.
-
δ 4.72 (s, 2H): This singlet corresponds to the two protons of the methylene group (-CH₂-).
-
δ 1.95 (s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH).[5]
-
Synthesis and Purification
The reliable synthesis and effective purification of this compound are critical for its use in further applications.
Synthetic Route: Reduction of 6-Bromonicotinaldehyde
A common and efficient method for preparing this compound is the reduction of the corresponding aldehyde, 6-bromonicotinaldehyde.[5] Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups, minimizing the risk of side reactions.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis adapted from established procedures.[5]
-
Dissolution: Dissolve 6-bromonicotinaldehyde (e.g., 20.0 g, 0.11 mol) in methanol (108 mL) in an appropriately sized round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath to maintain a temperature of 20-30 °C.
-
Addition of Reducing Agent: Add sodium borohydride (e.g., 4.88 g, 0.026 mol) portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by diluting the mixture with a saturated aqueous solution of ammonium chloride.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the resulting aqueous solution with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic phases sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
Purification
The crude product can be purified by recrystallization or column chromatography to achieve high purity (>98%).
-
Recrystallization: A suitable solvent system (e.g., ethyl acetate/hexanes) can be used for recrystallization. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.
Caption: Workflow for synthesis, purification, and quality control.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in both synthetic methodology and drug discovery.[7]
A Key Building Block in Organic Synthesis
The two functional groups of this compound can be manipulated independently, making it a valuable tool for building molecular complexity.
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted pyridine derivatives.
-
Hydroxymethyl Group Functionalization: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, providing numerous pathways for further molecular elaboration.
Caption: Modification points on the this compound scaffold.
Role in Medicinal Chemistry
The substituted pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of compounds targeting a variety of biological pathways, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. Its utility as a pharmaceutical intermediate is well-documented.[5][7]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
| Hazard Class | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[4] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation.[4] |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion
This compound is a high-value chemical intermediate with a well-defined physicochemical profile and established synthetic routes. Its bifunctional nature provides chemists with a powerful platform for generating diverse and complex molecules, particularly in the fields of medicinal chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Characteristics of ¹³C NMR Spectroscopy.
Sources
- 1. This compound | 122306-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 122306-01-8 CAS MSDS ((6-BROMO-PYRIDIN-3-YL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 4. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to (6-bromopyridin-3-yl)methanol: Synthesis, Reactivity, and Applications
Abstract
(6-bromopyridin-3-yl)methanol, a versatile brominated pyridine derivative, serves as a pivotal building block in contemporary organic synthesis. Its unique electronic and structural features, characterized by the presence of a nucleophilic hydroxymethyl group and a bromine atom susceptible to various cross-coupling reactions, render it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This technical guide provides an in-depth exploration of (6-bromopyridin-3-yl)methanol, encompassing its synthesis, physicochemical properties, characteristic reactivity, and diverse applications. A detailed, field-proven protocol for its preparation is presented, alongside a discussion of its instrumental role in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the utilization of this important synthetic intermediate.
Introduction: The Strategic Importance of (6-bromopyridin-3-yl)methanol
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of molecular properties, enabling the development of novel therapeutic agents and advanced materials.[2] (6-bromopyridin-3-yl)methanol, with its dual functionality, has emerged as a particularly valuable asset in this context. The hydroxymethyl group provides a handle for further derivatization through esterification, etherification, or oxidation, while the bromine atom at the 6-position readily participates in a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a modular and convergent approach to the synthesis of complex molecular architectures.
This guide will elucidate the fundamental chemistry of (6-bromopyridin-3-yl)methanol, providing a robust foundation for its effective application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its successful application in synthesis and analysis.
Physical Properties
| Property | Value | Reference |
| IUPAC Name | (6-bromopyridin-3-yl)methanol | |
| Synonyms | 6-Bromo-3-pyridinemethanol, 2-Bromo-5-(hydroxymethyl)pyridine | , |
| CAS Number | 122306-01-8 | |
| Molecular Formula | C₆H₆BrNO | |
| Molecular Weight | 188.02 g/mol | |
| Appearance | Colorless to light yellow liquid to solid | |
| Melting Point | 46-50 °C | |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane; slightly soluble in water. |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of (6-bromopyridin-3-yl)methanol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Key expected signals include a singlet for the benzylic protons of the hydroxymethyl group, and distinct signals for the aromatic protons on the pyridine ring.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum will show distinct signals for the hydroxymethyl carbon and the five carbons of the pyridine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Synthesis of (6-bromopyridin-3-yl)methanol: A Validated Protocol
The synthesis of (6-bromopyridin-3-yl)methanol can be achieved through various routes, with the reduction of 6-bromonicotinic acid or its esters being a common and efficient method.[4] The following protocol details a reliable, two-step procedure starting from 6-hydroxynicotinic acid.
Synthesis Workflow
Caption: Synthetic pathway for (6-bromopyridin-3-yl)methanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Bromonicotinic Acid [5]
-
Reaction Setup: In a fume hood, carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g) in a round-bottom flask equipped with a stirrer.
-
Heating: Heat the mixture with stirring at 70-80°C for approximately 15 minutes, then increase the temperature to 120°C for 1 hour. The initial dark red liquid will solidify into a yellow mass.
-
Work-up: After cooling, cautiously add the solid mass to iced water.
-
Isolation: Collect the resulting white precipitate of 6-bromonicotinic acid by filtration, wash with water, and recrystallize from aqueous ethanol.
Step 2: Reduction to (6-bromopyridin-3-yl)methanol [4]
-
Esterification: The crude 6-bromonicotinic acid is first esterified by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 6-bromonicotinate.
-
Reduction: The resulting methyl 6-bromonicotinate is then reduced using a sodium borohydride-methanol system in a suitable solvent like THF at reflux to afford (6-bromopyridin-3-yl)methanol in high yield.
Key Reactions and Mechanistic Insights
The synthetic utility of (6-bromopyridin-3-yl)methanol is primarily derived from its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the bromopyridine core and various organoboron reagents.[6][7][8]
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling.
Mechanism: This reaction involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. [9]
Applications in Research and Development
The versatility of (6-bromopyridin-3-yl)methanol makes it a valuable intermediate in several key areas of chemical research.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders. [1][10]Its ability to participate in diverse chemical reactions makes it an invaluable asset in medicinal chemistry for modifying existing drug structures or creating new therapeutic agents. [1]
-
Varenicline Synthesis: (6-bromopyridin-3-yl)methanol is a potential precursor for intermediates in the synthesis of Varenicline (Chantix), a prescription medication used for smoking cessation. [11][12]The synthesis of Varenicline involves the construction of a complex tetracyclic framework, where brominated pyridine derivatives can serve as key starting materials. [13][14]
-
GSK-3β Inhibitors: Glycogen synthase kinase-3β (GSK-3β) is a therapeutic target for neurodegenerative diseases such as Alzheimer's. [15][16]Novel GSK-3β inhibitors have been designed and synthesized using substituted pyridine scaffolds, highlighting the potential role of (6-bromopyridin-3-yl)methanol as a starting material for such compounds. [15]
Agrochemicals
In agricultural chemistry, (6-bromopyridin-3-yl)methanol is utilized in the formulation of agrochemicals. Its incorporation can enhance the efficacy of pesticides and herbicides, contributing to improved crop yield and protection. [1][10]
Materials Science
The unique chemical properties of (6-bromopyridin-3-yl)methanol are also being explored in materials science for the development of new materials, including specialized coatings and polymers. [1][10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (6-bromopyridin-3-yl)methanol.
-
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [17]* Precautionary Measures:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. [3]
Conclusion
(6-bromopyridin-3-yl)methanol is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an essential intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The detailed synthetic protocol and discussion of its key reactions provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in science and technology.
References
- J&K Scientific. (6-Bromopyridin-3-yl)methanol | 122306-01-8.
- National Center for Biotechnology Information.
- PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811.
- Wikipedia. Sonogashira coupling.
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Organic Chemistry Portal. Sonogashira Coupling.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis.
- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
- Google Patents. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
- Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
- ACS Publications. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation.
- PubMed. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation.
- Organic Chemistry Portal. Suzuki Coupling.
- New Drug Approvals. Varenicline (Chantix™).
- MDPI. A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- PubMed. Fragment and knowledge-based design of selective GSK-3beta inhibitors using virtual screening models.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR spectrum [chemicalbook.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. prepchem.com [prepchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 14. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment and knowledge-based design of selective GSK-3beta inhibitors using virtual screening models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-3-pyridinemethanol: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-3-pyridinemethanol, a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. We will delve into its chemical properties, synthesis, characterization, and its pivotal role in the development of novel bioactive molecules. This document is intended to be a practical resource for researchers engaged in organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of this compound
This compound, also known by its IUPAC name (6-bromopyridin-3-yl)methanol, is a substituted pyridine derivative that has garnered considerable attention in the field of synthetic chemistry.[1][2] Its structure, featuring a brominated pyridine ring with a hydroxymethyl substituent, offers two reactive sites for further chemical transformations. This dual functionality makes it an invaluable intermediate in the construction of complex molecular architectures.[3]
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other favorable interactions with biological targets.[4][5][6] The bromo-substituent provides a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility. Consequently, this compound serves as a crucial starting material for the synthesis of a wide range of compounds with potential therapeutic applications.[3][7]
Physicochemical Properties and Structural Formula
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development.
Structural Formula:
Caption: Key physicochemical properties of this compound.
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis of this compound involves the reduction of the corresponding aldehyde, 6-bromonicotinaldehyde. This method is favored for its high yield and selectivity.
Reaction Scheme
Caption: Synthesis of this compound via reduction of 6-bromonicotinaldehyde.
Detailed Experimental Protocol
This protocol is based on established procedures for the reduction of aldehydes to alcohols.[8]
Materials:
-
6-Bromonicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromonicotinaldehyde (1.0 eq) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium borohydride (0.25-0.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The expected signals for this compound would include a singlet for the benzylic protons of the hydroxymethyl group, and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these aromatic protons are characteristic of the substitution pattern. Representative ¹H NMR data is available from various sources.[9]
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching and C=C/C=N stretching vibrations of the pyridine ring will appear in their respective characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (188.02 g/mol ).[1][2] The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed in the molecular ion and bromine-containing fragment peaks.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide array of biologically active compounds.
Case Study: Diacylglycerol Kinase (DGK) Inhibitors
A notable application of this compound is in the synthesis of bicyclic thiazepine derivatives that act as inhibitors of Diacylglycerol Kinase (DGK).[10] DGK is an enzyme implicated in various signaling pathways, and its inhibition is a potential therapeutic strategy for certain cancers and immune disorders. In a patented synthetic route, (6-bromopyridin-3-yl)methanol is utilized as a key intermediate in a multi-step synthesis to construct the final inhibitor molecule.[10]
Caption: Role of this compound in the synthesis of a DGK inhibitor.
Versatility in Medicinal Chemistry
The pyridine scaffold is a cornerstone in drug design.[4][6][11][12] The presence of the nitrogen atom can improve solubility, bioavailability, and metabolic stability of drug candidates.[6] this compound provides a versatile platform to introduce this important heterocycle into target molecules, making it a frequently used intermediate in the development of new therapeutics across various disease areas.[3][7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] It may also cause respiratory irritation.[1]
-
GHS Hazard Statements: H302, H315, H318, H335.[1]
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a strategically important building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its versatile reactivity, coupled with the favorable properties of the pyridine scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their scientific endeavors.
References
- PubChem. This compound. National Center for Biotechnology Information.
- A review on the medicinal importance of pyridine derivatives. ResearchGate. (2016).
- PubChemLite. This compound (C6H6BrNO).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. (2023).
- Nair, S. S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 185-195.
- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). International Journal of Pharmaceutical Sciences Review and Research.
- CN119677733A - Bicyclic tetrahydrothiazepine derivative. Google Patents.
Sources
- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 9. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR [m.chemicalbook.com]
- 10. CN119677733A - åç¯å氢硫氮æä¬è¡çç© - Google Patents [patents.google.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. jchemrev.com [jchemrev.com]
starting materials for 6-Bromo-3-pyridinemethanol synthesis
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-pyridinemethanol: Starting Materials and Strategic Approaches
Authored by a Senior Application Scientist
Introduction
This compound, a key heterocyclic intermediate, is a foundational building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its strategic importance lies in the bifunctional nature of the molecule: the pyridine ring, a common scaffold in bioactive compounds, is activated for further functionalization by the bromine atom at the 6-position, typically through cross-coupling reactions. The hydroxymethyl group at the 3-position provides a versatile handle for a variety of chemical transformations. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several key starting materials. The choice of a specific route is often dictated by factors such as the availability and cost of the starting material, desired scale of the reaction, and the overall synthetic sequence in a larger drug discovery program. Herein, we will explore the most prevalent and technically sound approaches.
The two primary strategies for the synthesis of this compound are:
-
Reduction of a Carbonyl Group at the 3-Position: This is the most common and direct approach, starting from either 6-bromonicotinic acid or 6-bromonicotinaldehyde.
-
Functional Group Transformation from a Methyl Group: This involves the oxidation of a methyl group at the 3-position to a carboxylic acid, followed by reduction.
A third, less common approach involves the direct halogenation of 3-pyridinemethanol, which presents challenges in regioselectivity.
Synthetic Route 1: Reduction of 6-Bromonicotinic Acid
This is arguably the most widely adopted method due to the commercial availability and relative stability of 6-bromonicotinic acid. The core of this synthesis is the selective reduction of the carboxylic acid to a primary alcohol.
Starting Material Analysis: 6-Bromonicotinic Acid
6-Bromonicotinic acid is a white crystalline solid with a melting point of 200-203 °C.[1][2] Its utility as a starting material is enhanced by the presence of both a bromine atom and a carboxylic acid group, allowing for diverse chemical modifications.[1] It is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]
Reaction Causality and Reagent Selection
The reduction of a carboxylic acid requires a potent reducing agent. While lithium aluminum hydride (LAH) is a classic choice, borane complexes, such as borane-tetrahydrofuran (BH3·THF), are often preferred for their milder reaction conditions and improved selectivity, especially in the presence of other reducible functional groups.
Experimental Protocol: Reduction of 6-Bromonicotinic Acid with Borane-THF
The following protocol is a representative example of this synthetic transformation:
-
Reaction Setup: A suspension of 6-bromonicotinic acid (13.8 g, 0.068 mol) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.[3]
-
Addition of Reducing Agent: A 1.0 M solution of borane in THF (204 mL, 0.204 mol) is added slowly to the cooled suspension.[3]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Quenching: The reaction is cooled back to 0 °C, and a saturated aqueous solution of potassium carbonate (K2CO3) followed by water is carefully added to quench the excess borane.[3]
-
Extraction and Purification: The product is extracted with ethyl acetate (EtOAc). The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate (MgSO4), and concentrated under reduced pressure to yield a yellow oil.[3]
-
Final Purification: The crude product is purified by flash chromatography (e.g., using a 2% methanol in dichloromethane mobile phase) to afford this compound as a yellow solid.[3]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 6-Bromonicotinic acid | Borane-THF, K2CO3 | THF | 3 hours | 59% | [3] |
Diagram of Synthetic Pathway 1
Caption: Reduction of 6-bromonicotinic acid to this compound.
Synthetic Route 2: Reduction of 6-Bromonicotinaldehyde
An alternative and highly efficient route starts from 6-bromonicotinaldehyde (also known as 2-bromo-5-formylpyridine). The reduction of an aldehyde to a primary alcohol is a milder transformation compared to the reduction of a carboxylic acid, often leading to higher yields and requiring less harsh reducing agents.
Starting Material Analysis: 6-Bromonicotinaldehyde
6-Bromonicotinaldehyde is a useful synthetic intermediate.[4] It can be prepared from 2-bromo-5-(dibromomethyl)pyridine by hydrolysis with calcium carbonate.[4]
Reaction Causality and Reagent Selection
Sodium borohydride (NaBH4) is an ideal reducing agent for this transformation. It is selective for aldehydes and ketones, and the reaction can be carried out in protic solvents like methanol or ethanol at room temperature.
Experimental Protocol: Reduction of 6-Bromonicotinaldehyde with Sodium Borohydride
A typical experimental procedure is as follows:
-
Reaction Setup: A solution of 6-bromonicotinaldehyde (20.0 g, 0.11 mol) is prepared in methanol (108 mL).[5]
-
Addition of Reducing Agent: Sodium borohydride (4.88 g, 0.026 mol) is added portion-wise to the solution at a temperature of 20-30 °C.[5]
-
Reaction Progression: The reaction mixture is stirred at room temperature for 2 hours.[5]
-
Workup and Quenching: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.[5]
-
Extraction and Purification: The methanol is removed under reduced pressure, and the resulting aqueous solution is extracted with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound as a light yellow solid.[5]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 6-Bromonicotinaldehyde | Sodium borohydride | Methanol | 2 hours | 92% | [5] |
Diagram of Synthetic Pathway 2
Caption: Reduction of 6-bromonicotinaldehyde to this compound.
Synthetic Route 3: From 2-Bromo-5-methylpyridine
Starting Material Analysis: 2-Bromo-5-methylpyridine
2-Bromo-5-methylpyridine, also known as 2-bromo-5-picoline, is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[6]
Reaction Causality and Reagent Selection
The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO4).[7][8] The subsequent reduction of the carboxylic acid to the alcohol follows the same logic as described in Synthetic Route 1.
Experimental Protocol: Oxidation of 2-Bromo-5-methylpyridine and Subsequent Reduction
Step 1: Oxidation to 6-Bromonicotinic Acid
-
Reaction Setup: 2-bromo-5-methylpyridine (100 g, 0.291 mol) is dissolved in water (1000 mL), and a phase transfer catalyst such as Aliquat 336 (2 mL) is added.[7]
-
Addition of Oxidizing Agent: Potassium permanganate (251 g, 0.797 mol) is added slowly over 1 hour.[7]
-
Reaction Progression: The mixture is heated to 110 °C and stirred for 1.5 hours.[7][8]
-
Workup and Isolation: The hot mixture is filtered through diatomaceous earth, and the filter cake is washed with hot water. The filtrate is concentrated, and 48% hydrobromic acid is added to precipitate the 6-bromonicotinic acid, which is then filtered, washed, and dried.[7]
Step 2: Reduction to this compound
The resulting 6-bromonicotinic acid is then reduced to this compound as described in Synthetic Route 1.
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-Bromo-5-methylpyridine | 1. KMnO4, Aliquat 3362. HBr3. BH3·THF | Water, THF | 1.5 hours (oxidation) | 44% (oxidation) | [7] |
Diagram of Synthetic Pathway 3dot
digraph "Synthetic_Pathway_3" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
start [label="2-Bromo-5-methylpyridine"]; intermediate [label="6-Bromonicotinic Acid"]; product [label="this compound"];
start -> intermediate [label="KMnO4, H2O"]; intermediate -> product [label="BH3·THF"]; }
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]
- 5. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
6-Bromo-3-pyridinemethanol MSDS and safety information
An In-Depth Technical Guide to the Safe Handling of 6-Bromo-3-pyridinemethanol
Introduction and Compound Profile
This compound is a halogenated pyridine derivative commonly utilized as a building block in organic synthesis.[1][2][3] Its structural features make it a valuable intermediate in the development of pharmaceutical and agrochemical compounds.[4] However, its utility in research and development is matched by a significant hazard profile that necessitates stringent safety protocols. Understanding the specific risks associated with this compound is the first step toward ensuring its safe handling and use in the laboratory.
This guide provides a detailed examination of its safety profile, drawing from established GHS classifications and supplier safety data to offer practical, field-tested advice for laboratory personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 122306-01-8 | [1][5][6] |
| Molecular Formula | C₆H₆BrNO | [1][5][7] |
| Molecular Weight | 188.02 g/mol | [1][5][6] |
| Appearance | White to light yellow/orange powder or crystal | [2][6][8] |
| Melting Point | 48-51 °C | [6][8] |
| Boiling Point | 314.3 ± 27.0 °C (Predicted) | [6][8] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [6][8] |
Comprehensive Hazard Analysis
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[5] An in-depth understanding of these hazards is critical for risk mitigation.
-
Acute Oral Toxicity (Warning, H302): The compound is harmful if swallowed.[5] Ingestion can lead to systemic toxicity. The causal mechanism relates to its absorption into the bloodstream via the gastrointestinal tract, where it can interfere with biological processes.
-
Skin Corrosion/Irritation (Warning, H315): It causes skin irritation.[5] Direct contact can result in localized redness, inflammation, and discomfort. This is due to the chemical's ability to disrupt the lipid bilayer of skin cells, leading to an inflammatory response.
-
Serious Eye Damage/Irritation (Danger, H318): The compound is designated as causing serious eye damage.[5] This is the most severe hazard associated with this chemical. Contact with the eyes can lead to irreversible damage, including corneal burns and potential loss of vision. The mechanism involves severe irritation and corrosion of the delicate tissues of the eye.
-
Specific Target Organ Toxicity - Single Exposure (Warning, H335): It may cause respiratory irritation.[5] Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.
Emergency Protocols and First-Aid Measures
A rapid and informed response in the event of an exposure is critical to minimizing harm. The following protocols are based on standard emergency procedures for this class of chemical.
First-Aid Protocol
Immediate and appropriate first-aid is the primary response to any accidental exposure. All laboratory personnel should be familiar with these steps and the location of emergency equipment, such as safety showers and eyewash stations.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[9] Due to the H318 classification (causes serious eye damage), immediate medical attention is mandatory following irrigation.[9] Do not delay in seeking professional medical help.
-
In Case of Skin Contact: Remove all contaminated clothing and shoes immediately.[10] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9] If skin irritation persists, consult a physician.
-
If Inhaled: Move the individual to fresh air immediately.[9] If the person is not breathing, trained personnel should administer artificial respiration. Seek medical attention if symptoms such as coughing or breathing difficulties occur.
-
If Swallowed: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately for guidance.[9]
Safe Handling, Storage, and Engineering Controls
Proactive measures are the cornerstone of laboratory safety. The following handling and storage protocols are designed to prevent exposure and maintain the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper engineering controls and a robust PPE regimen.
-
Ventilation: All work with this compound, especially handling the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]
-
Eye Protection: Due to the severe eye damage hazard, chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[11] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Skin Protection: Wear a flame-resistant lab coat and handle the compound with chemically impervious gloves (e.g., nitrile or neoprene).[11] Gloves must be inspected before use and disposed of properly after handling. Always wash hands thoroughly after removing gloves and before leaving the laboratory.
-
Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[10][11]
Procedural Protocol for Safe Handling
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on a lab coat, followed by safety goggles and gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Avoid actions that could generate dust, such as scraping or vigorous shaking.
-
In Use: Keep the container tightly closed when not in use.
-
Post-Handling: After use, decontaminate the work surface. Remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly.
Storage Requirements
Proper storage is crucial for both safety and chemical stability.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] A designated corrosives area is recommended.[9]
-
Incompatibilities: Keep away from strong oxidizing agents.[13]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Accidental Release and Disposal Procedures
A clear plan for managing spills and waste is a critical component of a safe laboratory environment.
Spill Response Protocol
The following workflow outlines the necessary steps to manage an accidental spill of this compound safely.
Sources
- 1. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amiscientific.com [amiscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 122306-01-8 CAS MSDS ((6-BROMO-PYRIDIN-3-YL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 8. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. fishersci.es [fishersci.es]
The Solubility Profile of 6-Bromo-3-pyridinemethanol: A Technical Guide for Researchers
Introduction: Understanding the Importance of Solubility in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's therapeutic potential, influencing everything from formulation and bioavailability to toxicological assessment. 6-Bromo-3-pyridinemethanol, a halogenated pyridine derivative, is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its solubility characteristics in various organic solvents are of profound interest to researchers engaged in synthesis, purification, and formulation development.
This technical guide provides an in-depth analysis of the solubility of this compound. Moving beyond a simple tabulation of data, this document delves into the molecular characteristics that govern its solubility, offers predictive insights based on solvent properties, and furnishes a detailed, field-proven protocol for the empirical determination of its solubility. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this important chemical intermediate.
Physicochemical Characteristics of this compound
A molecule's solubility is intrinsically linked to its structural and electronic features. The "like dissolves like" principle, while a simplification, provides a foundational framework for predicting solubility based on polarity. To this end, a review of the key physicochemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1] |
| Predicted XlogP | 1.0 | [2] |
The structure of this compound incorporates a polar pyridine ring and a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring also serves as a hydrogen bond acceptor. These features suggest a propensity for solubility in polar solvents. The presence of the bromine atom and the aromatic ring contributes to its non-polar character, suggesting that it will not be infinitely soluble in highly polar solvents like water, but will require a degree of polarity in the solvent for effective dissolution. The predicted XlogP of 1.0 indicates a relatively balanced lipophilic and hydrophilic character.
Solubility of this compound in Organic Solvents: A Predictive and Data-Informed Analysis
While comprehensive, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the public domain, we can infer its likely behavior from its physicochemical properties and available information.
Polar Protic Solvents:
Solvents such as methanol, ethanol, and isopropanol are expected to be effective at dissolving this compound. The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. A synthesis procedure for this compound utilizes methanol as the reaction solvent, indicating good solubility.[3]
Polar Aprotic Solvents:
Highly polar aprotic solvents are also anticipated to be excellent solvents. Dimethyl sulfoxide (DMSO) is a powerful, highly polar organic solvent capable of dissolving a wide array of organic and inorganic compounds.[4][5] One supplier notes that a 10 mM solution of this compound can be prepared in DMSO.[6] Dimethylformamide (DMF) and acetone, with their significant dipole moments, should also effectively solvate the molecule.
Solvents of Intermediate Polarity:
Solvents like ethyl acetate and dichloromethane represent a middle ground in terms of polarity. A synthetic workup for this compound involves extraction with ethyl acetate, which confirms its solubility in this solvent.[3]
Non-Polar Solvents:
Non-polar solvents such as toluene and hexane are expected to be poor solvents for this compound. The polar pyridine and hydroxyl functionalities of the solute will have weak interactions with these non-polar solvent molecules, leading to low solubility.
Summary of Predicted and Observed Solubility:
| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale/Evidence |
| Methanol | Polar Protic | High | Used as a reaction solvent in its synthesis.[3] |
| Ethanol | Polar Protic | High | Similar to methanol, capable of strong hydrogen bonding. |
| Isopropanol | Polar Protic | Good | Capable of hydrogen bonding, though steric hindrance may slightly reduce solubility compared to methanol and ethanol. |
| Acetone | Polar Aprotic | Good | Polar aprotic nature allows for dipole-dipole interactions. |
| Ethyl Acetate | Intermediate Polarity | Moderate to Good | Used as an extraction solvent.[3] |
| Dichloromethane | Intermediate Polarity | Moderate | Possesses a dipole moment that can interact with the polar regions of the solute. |
| Toluene | Non-Polar | Low | Weak interactions between the polar solute and non-polar solvent. |
| Hexane | Non-Polar | Very Low | Mismatch in polarity leads to poor solvation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A 10 mM solution is reported to be preparable.[6] Known as a "super solvent".[5] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar nature should facilitate dissolution. |
Experimental Protocol for the Determination of Thermodynamic Solubility
For precise quantification of solubility, an empirical determination is indispensable. The shake-flask method is a widely recognized and robust technique for measuring thermodynamic solubility.[7]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Experimental workflow for the determination of the thermodynamic solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: a. To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the samples at a moderate speed for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Analysis: a. Prepare a stock solution of this compound of known concentration in the solvent of interest. b. From the stock solution, prepare a series of calibration standards of decreasing concentrations. c. Analyze the calibration standards and the filtered sample (appropriately diluted if necessary) using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. d. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. e. Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Conclusion
References
- A review of methods for solubility determination in biopharmaceutical drug characteris
- This compound (C6H6BrNO). PubChemLite. [Link]
- This compound | C6H6BrNO | CID 6421249. PubChem. [Link]
- Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, LLC. [Link]
- DMSO. gChem Global. [Link]
Sources
- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
Introduction: The Structural Significance of 6-Bromo-3-pyridinemethanol
An In-Depth Technical Guide to the Spectral Characterization of 6-Bromo-3-pyridinemethanol
This compound (CAS No: 122306-01-8; Molecular Formula: C₆H₆BrNO; Molecular Weight: 188.02 g/mol ) is a key heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2][3] Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable precursor in the synthesis of complex molecular architectures for drug discovery and novel material development.
The precise arrangement of the bromo, hydroxymethyl, and nitrogen functionalities on the pyridine ring dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository to explain the causal links between the molecular structure and its spectral output, ensuring a robust and validated characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful technique for the definitive elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with high confidence.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. The data presented here is referenced from a spectrum acquired in CDCl₃.[2]
Molecular Structure with Proton Assignments:
Caption: Molecular structure of this compound with key protons labeled.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | ~8.36 | Doublet (d) | ~2.7 | 1H |
| H-4 | ~7.60 | Doublet of Doublets (dd) | ~8.1, ~2.7 | 1H |
| H-5 | ~7.49 | Doublet (d) | ~8.1 | 1H |
| -CH₂- | ~4.72 | Singlet (s) | - | 2H |
| -OH | ~1.95 | Singlet (s, broad) | - | 1H |
Data sourced from ChemicalBook for a spectrum recorded at 300 MHz in CDCl₃.[2]
Expert Interpretation:
-
Aromatic Region (7.0-8.5 ppm): The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.
-
H-2 (δ 8.36): This proton is adjacent to the nitrogen atom, placing it in the most electron-deficient environment and thus furthest downfield. It appears as a doublet due to coupling with H-4 (a four-bond coupling, J ≈ 2.7 Hz).
-
H-4 (δ 7.60): This proton is coupled to both H-2 (four-bond coupling) and H-5 (three-bond coupling), resulting in a doublet of doublets.
-
H-5 (δ 7.49): This proton is coupled only to H-4, giving a clean doublet with a larger coupling constant typical of ortho coupling (J ≈ 8.1 Hz). The bromine atom at C-6 shields this proton slightly compared to H-4.
-
-
Methylene Protons (-CH₂, δ 4.72): The protons of the hydroxymethyl group are attached to an sp³ carbon but are adjacent to the aromatic ring, placing them in the benzylic position. They appear as a sharp singlet, indicating no significant coupling to the hydroxyl proton, a common observation in non-polar solvents like CDCl₃.
-
Hydroxyl Proton (-OH, δ 1.95): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. Its appearance as a broad singlet is characteristic. Confirmation of this peak can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-6 (C-Br) | ~142 | Attached to electronegative Br and adjacent to N; significantly downfield. |
| C-2 | ~150 | Adjacent to N, highly deshielded. |
| C-4 | ~139 | Deshielded by proximity to N and ring currents. |
| C-3 (C-CH₂OH) | ~135 | Aromatic carbon bearing the substituent. |
| C-5 | ~128 | Standard aromatic carbon chemical shift. |
| -CH₂OH | ~63 | Typical sp³ carbon attached to an oxygen atom. |
Note: These are predicted values based on standard substituent effects on pyridine rings. Actual values may vary slightly.[4][5]
Expert Interpretation:
-
Aromatic Carbons (120-155 ppm): The five sp² carbons of the pyridine ring resonate in this region. The carbon atoms closest to the electronegative nitrogen (C-2 and C-6) are expected to be the most downfield. The carbon bearing the bromine (C-6) is directly influenced by the halogen's inductive effects.
-
Aliphatic Carbon (~63 ppm): The sp³ carbon of the methylene group (-CH₂OH) is found significantly upfield, in a region characteristic of carbons single-bonded to an oxygen atom.
-
Advanced Methods: For unambiguous assignment, especially for the closely spaced aromatic signals, 2D NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds away, allowing the entire molecular structure to be pieced together.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4][5]
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. Ensure an adequate signal-to-noise ratio is achieved (typically 16-32 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3550 - 3200 | O-H stretch (alcohol) | Strong, Broad |
| ~3050 | Aromatic C-H stretch | Medium |
| ~2900 | Aliphatic C-H stretch (-CH₂) | Medium |
| 1600 - 1550 | C=C and C=N ring stretching | Medium-Strong |
| 1300 - 1000 | C-O stretch (primary alcohol) | Strong |
| 700 - 600 | C-Br stretch | Medium |
These are characteristic ranges for the specified functional groups.[7][8][9]
Expert Interpretation: The IR spectrum of this compound provides a clear fingerprint of its key structural features:
-
O-H Stretch (3550 - 3200 cm⁻¹): The most prominent feature is a strong, broad absorption in this region, which is the hallmark of a hydrogen-bonded hydroxyl group from the alcohol.[10][11]
-
C-H Stretches (3100 - 2850 cm⁻¹): The presence of both aromatic (sp²) and aliphatic (sp³) C-H bonds is confirmed by absorptions just above and just below 3000 cm⁻¹, respectively.[7][12]
-
Pyridine Ring Stretches (1600 - 1550 cm⁻¹): Multiple bands in this region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.
-
C-O Stretch (1300 - 1000 cm⁻¹): A strong absorption in this region confirms the presence of the primary alcohol's C-O single bond.
-
C-Br Stretch (700 - 600 cm⁻¹): A band in the lower frequency "fingerprint region" can be assigned to the C-Br stretching vibration, confirming the presence of the bromine substituent.[5]
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum in the range of 4000-400 cm⁻¹.[13]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Caption: A streamlined workflow for the IR analysis of this compound.
Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Expert Interpretation:
-
Molecular Ion Peak ([M]⁺): A key diagnostic feature for any organobromine compound is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[14][15] For this compound, this "doublet" will appear at m/z 187 (for C₆H₆⁷⁹BrNO) and m/z 189 (for C₆H₆⁸¹BrNO).[16] The presence of this M/M+2 pattern is definitive proof of a single bromine atom in the molecule.[17]
-
Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways.
-
Loss of Bromine: Cleavage of the weak C-Br bond results in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 108 . This peak will not have the M/M+2 pattern.
-
Loss of Hydroxymethyl Radical: Alpha-cleavage next to the pyridine ring can lead to the loss of a •CH₂OH radical, giving a bromopyridinium cation fragment. This would also show the characteristic 1:1 isotopic pattern.
-
Loss of H₂O: Dehydration can lead to a fragment at [M-18]⁺.
-
Table 4: Major Expected Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 187/189 | [C₆H₆BrNO]⁺ | Molecular Ion (M⁺, M+2⁺). Confirms molecular formula and presence of one Br atom. |
| 108 | [C₆H₆NO]⁺ | Loss of •Br radical from the molecular ion. |
| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridyl cation after multiple cleavages. |
Caption: Key fragmentation pathway for this compound in Mass Spectrometry.
Conclusion: An Integrated Approach to Structural Validation
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its identification.
-
Mass Spectrometry confirms the correct molecular weight (188.02 g/mol ) and the presence of a single bromine atom via the characteristic m/z 187/189 isotopic pattern.
-
Infrared Spectroscopy verifies the presence of the essential alcohol (-OH) and pyridine functional groups.
-
¹H and ¹³C NMR Spectroscopy provide the definitive structural map, confirming the 1,2,5-substitution pattern on the pyridine ring and the identity of the hydroxymethyl side chain.
By integrating the data from these three core techniques, researchers and drug development professionals can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their subsequent synthetic and experimental endeavors.
References
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem Technical Support Center.
- BenchChem. (2025). Spectroscopic comparison of functionalized 4-Bromopyridine-2,6-dicarbohydrazide derivatives. BenchChem Technical Support Center.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives. BenchChem Technical Support Center.
- Schneider, W. G., & Bernstein, H. J. (1957). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry. [Link]
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment. BenchChem Technical Support Center.
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation. BenchChem Technical Support Center.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Guedes, R. C., et al. (2023).
- PubChemLite. (n.d.). This compound (C6H6BrNO).
- University of Colorado Boulder. (n.d.).
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
- Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic.
- Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
- Gherman, C., et al. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research.
- University of Calgary. (n.d.). IR Absorption Table. [Link]
- Chen, Y., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.
- ResearchGate. (n.d.). FT-IR spectrum in the hydroxyl group stretching region (3775–3550 cm À1.... [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromonicotinonitrile. BenchChem Technical Support Center.
Sources
- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 3. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. allscientificjournal.com [allscientificjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. savemyexams.com [savemyexams.com]
- 16. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 17. youtube.com [youtube.com]
Introduction: The Strategic Importance of 6-Bromo-3-pyridinemethanol in Synthesis
An In-depth Technical Guide to 6-Bromo-3-pyridinemethanol for Researchers and Drug Development Professionals
This compound (CAS No. 122306-01-8) is a substituted pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development.[1][2][3] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites: a bromine atom, a hydroxyl group, and a pyridine ring. This trifecta of functionality allows chemists to employ it as a versatile intermediate in the synthesis of complex molecular architectures, particularly Active Pharmaceutical Ingredients (APIs).[2][4][5][6]
The bromine atom on the pyridine ring serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the strategic introduction of carbon-carbon and carbon-heteroatom bonds.[7] Simultaneously, the primary alcohol (hydroxymethyl group) can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing a secondary point for molecular elaboration.[8]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the commercial supplier landscape for this compound, details critical quality control protocols, outlines a common synthetic pathway, and discusses its applications, ensuring that scientists can source and utilize this vital reagent with confidence and strategic insight.
Physicochemical Profile and Critical Specifications
A thorough understanding of the compound's physical and chemical properties is paramount for its successful application in synthesis. The quality of the starting material directly impacts reaction efficiency, yield, and the purity of the final product.
| Property | Value | Significance in Research & Development |
| CAS Number | 122306-01-8[1][9][10][11] | Unique identifier for unambiguous substance identification and literature/database searches. |
| Molecular Formula | C₆H₆BrNO[10][11][12] | Confirms the elemental composition. |
| Molecular Weight | 188.02 g/mol [1][9][10][11] | Essential for accurate molar calculations in reaction stoichiometry. |
| Appearance | White to light yellow crystalline solid or powder.[1][11] | A visual check for gross impurities or degradation. Significant color deviation may warrant further analysis. |
| Melting Point | 48-51 °C[11] | A key indicator of purity. A broad or depressed melting range suggests the presence of impurities. |
| Purity | Typically ≥98% (by GC or HPLC) | High purity is crucial to prevent side reactions and ensure the integrity of the final product. |
| Synonyms | 2-Bromo-5-(hydroxymethyl)pyridine, (6-Bromopyridin-3-yl)methanol[9][10] | Important for comprehensive literature and supplier searches. |
Commercial Sourcing: A Landscape of Suppliers
This compound is readily available from a range of chemical suppliers who cater to different scales, from milligrams for initial research to kilograms for process development and pilot-scale synthesis.[4][13][14] The choice of supplier often depends on the required quantity, purity grade, available documentation (e.g., Certificate of Analysis), and lead time.
| Supplier | Product Focus | Typical Purity | Scale | Notes |
| Sigma-Aldrich (Merck) | Research & Development | ≥97%[11] | Gram to Kilogram | Extensive documentation and global distribution. A primary choice for academic and industrial R&D.[15] |
| TCI America | Research & Fine Chemicals | >98.0% (GC) | Gram to Kilogram | Known for high-purity reagents and offers a variety of pack sizes.[16][17][18] |
| MedChemExpress (MCE) | Bioactive Molecules & Intermediates | 99.07% (Sample Batch)[1] | Milligram to Gram | Focuses on reagents for life science and drug discovery research, often with supporting biological data.[1] |
| Fisher Scientific | Distributor | Varies by Manufacturer | Gram to Kilogram | A major distributor for suppliers like TCI, providing a wide selection and established logistics.[17] |
| Synblock | Building Blocks for Drug Discovery | ≥98%[9] | Gram Scale | Specializes in providing novel and diverse building blocks for medicinal chemistry programs.[9] |
| Chemfun Medical Technology | Manufacturer & Exporter | 98%[19] | Bulk Quantities | A China-based manufacturer that can cater to larger, process-scale demands.[19] |
Quality Control and In-House Validation: A Self-Validating System
Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific work. Independent verification of a starting material's identity and purity is a foundational principle of trustworthy research. The following protocols establish a self-validating system to ensure the quality of this compound before its use.
Experimental Protocol 1: Purity Assessment by Gas Chromatography (GC)
Causality: Gas chromatography is an ideal method for assessing the purity of this compound due to its volatility and thermal stability. It separates the target compound from volatile impurities, allowing for quantitative purity determination based on peak area percentage.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1.0 mL of a suitable solvent such as Ethyl Acetate or Dichloromethane to create a ~10 mg/mL solution.
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID).
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. A purity of >98% is typically expected.
Experimental Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton in the molecule. The resulting spectrum should match the expected pattern of chemical shifts, integrations, and coupling constants for this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Spectrum (in CDCl₃):
-
~8.4 ppm: A singlet (or narrow doublet), integrating to 1H, corresponding to the proton at position 2 of the pyridine ring.
-
~7.7 ppm: A doublet of doublets, integrating to 1H, corresponding to the proton at position 4.
-
~7.5 ppm: A doublet, integrating to 1H, corresponding to the proton at position 5.
-
~4.7 ppm: A singlet (or broad singlet), integrating to 2H, for the methylene protons (-CH₂OH).
-
Variable ppm: A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.
-
-
Validation: The observed spectrum must be consistent with this pattern to confirm the compound's identity.
Synthetic Pathway and Workflow
While commercial acquisition is standard, understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A common and efficient laboratory-scale synthesis involves the selective reduction of the corresponding aldehyde.[11]
Workflow: Synthesis via Aldehyde Reduction
The diagram below illustrates a typical workflow for the synthesis and purification of this compound from 6-bromonicotinaldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol 3: Laboratory Synthesis via Reduction of 6-Bromonicotinaldehyde
Causality: This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the aldehyde functional group of 6-bromonicotinaldehyde into a primary alcohol without affecting the pyridine ring or the carbon-bromine bond. Methanol serves as a protic solvent that facilitates the reaction.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-bromonicotinaldehyde (1.0 eq) and dissolve it in methanol (approx. 5-10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, approx. 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step safely neutralizes the excess borohydride.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous residue three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: If necessary, purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[20][21]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[20] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature is recommended to prevent potential oxidation.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
This compound is more than a simple chemical; it is a strategic enabler for innovation in pharmaceutical and chemical research. Its commercial availability from a wide array of reputable suppliers provides researchers with reliable access to this key building block. However, the onus remains on the scientist to apply rigorous, self-validating quality control measures to ensure the integrity of their synthetic endeavors. By combining judicious supplier selection with in-house analytical validation and a deep understanding of the compound's chemistry and safe handling requirements, researchers can fully leverage the synthetic power of this compound to accelerate the discovery and development of next-generation molecules.
References
- Puresynth Research Chemicals. (n.d.). High-Quality Pyridine Derivatives Suppliers.
- Tradeindia. (n.d.). (6-Bromo-Pyridin-3-Yl)-Methanol.
- Metoree. (2026). 13 Pyridine Manufacturers in 2025.
- Mordor Intelligence. (n.d.). Pyridine Derivatives Companies - Top Company List.
- Expert Market Research. (2025). Top 7 Pyridine Companies in the World.
- Thomasnet. (n.d.). Pyridine Suppliers.
- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (this compound) | Biochemical Reagent.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 122306-01-8.
- Synblock. (n.d.). CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CP Lab Safety. (n.d.). This compound, 1g, Each.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
- UtechProducts INC. (n.d.). This compound ,Each.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 1 g | Buy Online.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemicalBook. (2025). (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (6-Bromo-pyridin-2-yl)methanol.
- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
- PubChemLite. (2025). This compound (C6H6BrNO).
- AMI Scientific. (n.d.). This compound TCI Analytical reagent.
- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
- Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Chem-Impex. (n.d.). 5-Bromo-3-pyridinemethanol.
- ChemicalBook. (n.d.). 2-Bromo-6-pyridinemethanol | 33674-96-3.
- Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Saha, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- ChemicalBook. (n.d.). 3-Pyridinemethanol | 100-55-0.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-synth.com [pure-synth.com]
- 5. expertmarketresearch.com [expertmarketresearch.com]
- 6. 2-Bromo-6-pyridinemethanol | 33674-96-3 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 9. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 10. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 12. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 13. 13 Pyridine Manufacturers in 2025 | Metoree [us.metoree.com]
- 14. thomasnet.com [thomasnet.com]
- 15. mordorintelligence.com [mordorintelligence.com]
- 16. calpaclab.com [calpaclab.com]
- 17. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 18. amiscientific.com [amiscientific.com]
- 19. (6-bromo-pyridin-3-yl)-methanol at Best Price in Shanghai, Shanghai | Chemfun Medical Technology (shanghai) Co., Ltd. [tradeindia.com]
- 20. fishersci.com [fishersci.com]
- 21. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 6-Bromo-3-pyridinemethanol
Abstract
6-Bromo-3-pyridinemethanol is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust purity analysis of this compound. We will delve into the causality behind experimental choices, establish self-validating analytical workflows, and ground our protocols in authoritative standards, ensuring the highest degree of scientific integrity.
The Imperative of Purity for this compound
This compound (CAS No. 122306-01-8) is a substituted pyridine derivative whose molecular structure is instrumental in forming the core of various therapeutic agents.[1][2] Impurities, even in trace amounts, can have significant downstream consequences. They may carry their own toxicological profiles, react with other components to form hazardous byproducts, or negatively impact the therapeutic efficacy of the API.
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[3][4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making a thorough understanding of a compound's impurity profile a non-negotiable aspect of drug development.[3][4][6] This guide, therefore, is built on the principle of proactively identifying and quantifying all potential impurities to ensure the material's quality and safety.
Strategic Impurity Profiling: From Synthesis to Degradation
A robust purity analysis begins not at the analytical bench, but with a deep understanding of the molecule's lifecycle. Impurities are not random occurrences; they are predictable consequences of the synthetic route, storage conditions, and inherent chemical stability.
Sources of Potential Impurities:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process are a primary source of impurities. For example, a common synthesis involves the reduction of 6-bromonicotinaldehyde.[7] Incomplete reduction would leave the aldehyde as a key process impurity.
-
By-products: Side reactions occurring during synthesis can generate structurally related impurities.
-
Reagents, Ligands, and Catalysts: Inorganic impurities can arise from reagents and catalysts used in the manufacturing process.[3][8]
-
Degradation Products: The molecule may degrade upon exposure to light, heat, or atmospheric oxygen, leading to new impurities over time.
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final product.[6]
The diagram below illustrates the logical classification of these potential contaminants, which forms the basis of our analytical strategy.
Caption: Classification of potential impurities in this compound.
Orthogonal Analytical Methodologies: A Multi-faceted Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonality , where different methods with distinct chemical principles are used to cross-verify results. For this compound, a combination of chromatography, spectroscopy, and thermal analysis is essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities
HPLC is the primary technique for quantifying non-volatile organic impurities due to its high resolution, sensitivity, and robustness.
-
Why This Method? Reversed-phase HPLC (RP-HPLC) is ideal for separating compounds like this compound from its structurally similar impurities based on differences in polarity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial as it provides spectral information, helping to distinguish between different co-eluting peaks and assess peak purity.
-
Detailed Protocol: Purity by RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the pyridine ring system.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the pyridine nitrogen, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Acetonitrile (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This ensures that both polar and non-polar impurities are eluted and detected.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: Monitor at 265 nm, the approximate λmax of the pyridine chromophore, while collecting full spectra (e.g., 200-400 nm) for peak purity analysis.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample. Calculate purity using the area percent method, assuming all impurities have a similar response factor to the main peak.
-
Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents
GC is indispensable for detecting impurities that are volatile or semi-volatile, a class of compounds that HPLC may not effectively analyze.[9][10] This is particularly important for residual solvent analysis.
-
Why This Method? Headspace GC with Flame Ionization Detection (FID) is the gold standard for residual solvent analysis. It offers high sensitivity for organic solvents and avoids non-volatile matrix interference. For other volatile organic impurities, direct injection GC-MS provides both quantification and structural identification.[11]
-
Detailed Protocol: Residual Solvents by Headspace GC-FID
-
Instrumentation: Headspace GC system with an FID detector.
-
Column: A polar column like a DB-624 or equivalent is typically used for broad solvent screening.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute a wide range of solvents.
-
Headspace Parameters:
-
Vial Equilibration Temperature: ~80-100 °C.
-
Equilibration Time: 15-20 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the sample.
-
Analysis: The equilibrated headspace vapor is injected into the GC. Identify and quantify solvents by comparing retention times and peak areas to a certified reference standard mixture.
-
Spectroscopic Confirmation and Structural Elucidation
While chromatography quantifies impurities, spectroscopy confirms the identity of the primary compound and helps elucidate the structure of unknown impurities.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is arguably the most powerful tool for structural confirmation.[12][13] The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework. The absence of unexpected signals is a strong indicator of high purity.
-
Mass Spectrometry (MS): MS provides a highly accurate molecular weight and, through fragmentation patterns, valuable structural information.[14] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a formidable tool for identifying unknown impurities separated by the chromatographic system. The expected monoisotopic mass for this compound is 186.96328 Da.[1]
Physicochemical Characterization
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of highly pure (>98.5%) crystalline substances. The presence of impurities typically causes a depression and broadening of the melting endotherm.
-
Infrared (IR) Spectroscopy: IR provides confirmation of the functional groups present (e.g., O-H stretch from the alcohol, C=N and C=C stretches from the pyridine ring), serving as a rapid identity check.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-DAD | Quantify non-volatile organic impurities | High resolution, sensitive, quantitative | Not suitable for volatile compounds |
| GC-FID/MS | Quantify volatile impurities & residual solvents | Excellent for volatiles, MS provides identification | Requires sample to be thermally stable and volatile |
| NMR | Confirm structure, identify impurities | Unambiguous structural information | Lower sensitivity compared to chromatography |
| MS | Determine molecular weight, aid identification | High sensitivity, accurate mass | Provides limited structural information on its own |
| DSC | Assess purity of crystalline solids | High precision for >98.5% pure samples | Only applicable to crystalline materials |
Integrated Analytical Workflow and Method Validation
The ultimate goal is to integrate data from these orthogonal techniques into a single, cohesive purity assessment. The following workflow ensures a comprehensive and self-validating analysis.
Caption: Integrated workflow for purity analysis of this compound.
Crucially, every analytical method used must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15][16][17][18] This involves a systematic evaluation of the method's performance characteristics.
| Validation Parameter | Objective | Typical Acceptance Criteria for an Impurity Method |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Main peak is resolved from all known impurities; peak purity analysis passes. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; typically ≤ Reporting Threshold (e.g., 0.05%). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (RSD) ≤ 5-15% at the LOQ. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Results should remain within established system suitability criteria. |
Conclusion
The purity analysis of this compound is a multi-dimensional task that demands a scientifically rigorous and logically structured approach. By integrating orthogonal analytical techniques—led by HPLC for organic impurities and GC for volatile components, and confirmed by spectroscopic methods—a complete and reliable impurity profile can be established. This guide emphasizes a proactive, knowledge-based strategy, grounding every protocol in the principles of chemical separation and regulatory compliance. Adherence to these principles ensures that this critical pharmaceutical intermediate meets the highest standards of quality and safety, thereby safeguarding the integrity of the final drug product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available online
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available online
- ICH Q3A(R2) Impurities in New Drug Substances. European Compliance Academy (ECA). Available online
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available online
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Q3A(R2) Impurities in new drug substance. YouTube. Available online
- (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1H NMR. ChemicalBook. Available online
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available online
- Analytical Methods for Pyridine.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available online
- GC/MS analysis of pyridine.
- CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol. Synblock. Available online
- Impact of Storage Conditions and GC-MS Injection on Reproducibility. National Institutes of Health (NIH). Available online
- This compound TCI Analytical reagent. AMI Scientific. Available online
- This compound | C6H6BrNO. PubChem, National Institutes of Health (NIH). Available online
- 5-Bromo-3-pyridinemethanol. Chem-Impex. Available online
- (6-Bromopyridin-3-yl)methanol (this compound) | Biochemical Reagent. MedChemExpress. Available online
- (6-BROMO-PYRIDIN-3-YL)-METHANOL Synthesis. ChemicalBook. Available online
- (6-Bromopyridin-2-yl)methanol | C6H6BrNO. PubChem, National Institutes of Health (NIH). Available online
- This compound | 122306-01-8. TCI Deutschland GmbH. Available online
- 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. ChemicalBook. Available online
- (6-Bromo-pyridin-2-yl)methanol 96%. Sigma-Aldrich. Available online
- This compound (C6H6BrNO). PubChemLite. Available online
- This compound 122306-01-8. Tokyo Chemical Industry Co., Ltd. (TCI). Available online
Sources
- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR [m.chemicalbook.com]
- 13. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]
- 14. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. database.ich.org [database.ich.org]
The Bromopyridine Moiety: A Strategic Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs. Among its many derivatives, bromopyridines have emerged as exceptionally versatile and powerful building blocks in drug discovery and development. This guide provides a comprehensive technical overview of the role of bromopyridines, moving beyond a simple catalog of reactions to explore the causal relationships behind their utility. We will dissect the nuanced interplay of electronics and sterics that governs their reactivity, provide detailed protocols for their strategic deployment in synthesis, and analyze case studies of marketed drugs where the bromopyridine moiety was instrumental. Furthermore, this guide will illuminate the deeper physicochemical and pharmacological rationale for their use, including their role as bioisosteres and their ability to engage in potent halogen bonding, ultimately equipping the medicinal chemist with the expert insights required to leverage this critical synthon in the design of next-generation therapeutics.
Introduction: The Strategic Value of Halogenation on a Privileged Scaffold
The pyridine ring is a cornerstone of drug design, with over 54 pyridine-containing drugs approved by the US FDA between 2014 and 2023 alone[1][2]. Its nitrogen atom provides a key hydrogen bond acceptor site, enhances solubility, and serves as a metabolic handle, making the scaffold a frequent choice for optimizing pharmacokinetic and pharmacodynamic properties[2]. While the pyridine core itself is valuable, its true synthetic and pharmacological potential is unlocked through functionalization.
Halogenation, and specifically bromination, represents a premier strategy for this functionalization. The introduction of a bromine atom onto the pyridine ring does more than simply provide a synthetic handle; it fundamentally alters the molecule's electronic properties and introduces a new vector for specific, high-affinity interactions with biological targets. Bromopyridines serve as pivotal intermediates, enabling the construction of complex molecular architectures through a variety of robust cross-coupling reactions[3]. This guide will explore the multifaceted role of bromopyridines, from their synthesis and reactivity to their profound impact on drug-target interactions and pharmacokinetic profiles.
Synthesis of Bromopyridine Building Blocks: Establishing the Foundation
The availability of regiochemically pure bromopyridine isomers is the starting point for their application in medicinal chemistry. While simple bromination of pyridine itself can be challenging and lead to mixtures, several modern and regioselective methods are employed to produce the desired building blocks[3][4].
Classical and Modern Bromination Techniques
Direct bromination of pyridine is often difficult due to the deactivation of the ring by the electron-withdrawing nitrogen atom[5]. However, activating the pyridine ring via N-oxide formation allows for more controlled and regioselective electrophilic substitution. Subsequent deoxygenation then yields the desired bromopyridine.
A modern approach reported by Baran et al. achieves high C2-regioselectivity by activating pyridine N-oxides with p-toluenesulfonic anhydride and using tetrabutylammonium bromide as a mild bromide source, avoiding harsh reagents like Br₂ or POBr₃[6].
Halogen-Metal Exchange for Stepwise Functionalization
For polyhalogenated pyridines, a powerful strategy for regioselective functionalization is the halogen-metal exchange. This technique leverages the differential reactivity of bromine atoms based on their electronic environment. For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine directs a highly regioselective bromine-magnesium exchange to the 3-position using i-PrMgCl·LiCl[7][8]. This generates a functionalized Grignard reagent ready for reaction with various electrophiles, leaving the second bromine atom available for subsequent cross-coupling reactions[7][8]. This stepwise approach provides unparalleled control in building complex, multi-substituted pyridine scaffolds.
Experimental Protocol: Regioselective Bromine-Magnesium Exchange
The following protocol is adapted from methodologies described for the regioselective functionalization of di-brominated pyridines[8].
Materials:
-
3,5-Dibromo-2-tosyloxypyridine (1.0 equiv)
-
iso-Propylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.1 equiv, 1.3 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried, argon-flushed flask, add 3,5-dibromo-2-tosyloxypyridine and dissolve in anhydrous THF.
-
Cool the solution to -30 °C in a dry ice/acetonitrile bath.
-
Slowly add i-PrMgCl·LiCl solution dropwise, maintaining the internal temperature below -25 °C.
-
Stir the reaction mixture at -30 °C for 2 hours. TLC or LC-MS can be used to monitor the completion of the exchange.
-
Add the desired electrophile (e.g., benzaldehyde) dropwise to the newly formed Grignard reagent at -30 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-functionalized-5-bromo-2-tosyloxypyridine.
Reactivity in Cross-Coupling Reactions: The Synthetic Workhorse
The primary synthetic utility of bromopyridines lies in their exceptional performance in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is sufficiently labile to undergo oxidative addition to a Pd(0) catalyst under relatively mild conditions, making it a more reliable reaction partner than the stronger C-Cl bond[9].
The General Mechanism: A Three-Step Catalytic Cycle
The Suzuki, Sonogashira, and Buchwald-Hartwig reactions, among others, all operate via a similar catalytic cycle, which is fundamental to understanding the application of bromopyridines[5][9].
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: The organic group (R²) from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center as the final coupled product, regenerating the active Pd(0) catalyst.
Regioselectivity and Reactivity Trends
The position of the bromine atom on the pyridine ring profoundly influences its reactivity. This is a critical consideration for the medicinal chemist when designing a synthetic route.
-
Electronic Activation: Positions ortho to the ring nitrogen (C2 and C6) are more electron-deficient and thus more activated towards oxidative addition[9].
-
Bond Strength: The C-Br bond is weaker and more reactive than the C-Cl bond[9].
This leads to predictable reactivity patterns in dihalogenated pyridines:
-
In 2,3-dibromopyridine , coupling occurs selectively at the more electronically activated C2 position[9].
-
In 3-bromo-2-chloropyridine , the reaction preferentially occurs at the C3 position. Here, the greater lability of the C-Br bond overcomes the greater electronic activation at the C2 position, which bears the stronger C-Cl bond[9].
This predictable selectivity allows for stepwise, regiocontrolled functionalization of polyhalogenated pyridines, a powerful tool for building molecular diversity.
Comparative Reactivity in Suzuki Coupling
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery. The table below summarizes typical yields, illustrating the high efficiency of these reactions with various bromopyridine substrates.
| Bromopyridine Substrate | Boronic Acid Partner | Catalyst System | Base | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | ~85-95 | [10] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | ~90-98 | [10] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | Na₂CO₃ | >95 | [11] |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃/P(o-tol)₃ | K₂CO₃ | ~80-95 | [12] |
Note: Yields are representative and highly dependent on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine
This protocol is a general procedure adapted from literature methods for coupling bromopyridines with arylboronic acids[10][13].
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask, add 2-bromo-4-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2-aryl-4-methylpyridine product.
Case Study: Bromopyridine in the Synthesis of Etoricoxib
The practical application of bromopyridine chemistry is powerfully illustrated in the synthesis of Etoricoxib (Arcoxia®) , a selective COX-2 inhibitor. Several patented synthetic routes rely on brominated pyridine intermediates to construct the core bipyridine structure[4][14].
One key route involves the bromination of 2-amino-5-chloropyridine to yield 2-amino-3-bromo-5-chloropyridine. This intermediate then undergoes a Suzuki coupling with 4-(methylthio)phenylboronic acid. The resulting coupled product is then further elaborated through oxidation and a second coupling reaction to furnish the final drug molecule[14].
Caption: Key synthetic step for Etoricoxib utilizing a bromopyridine intermediate.
This example highlights the industrial-scale relevance of bromopyridine chemistry. The robustness and regioselectivity of the Suzuki coupling with the bromopyridine synthon enable the efficient and reliable construction of a complex pharmaceutical agent.
The Deeper Rationale: Bromine in Drug Design
Beyond its synthetic utility, the bromine atom itself plays a crucial role in modulating a drug's biological activity and properties. Medicinal chemists strategically employ bromopyridines for two primary reasons: bioisosteric replacement and halogen bonding.
Bromopyridines as Bioisosteres
Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of lead optimization[15][16]. The replacement of a hydrogen atom or a methyl group with bromine can profoundly and beneficially impact a molecule's profile:
-
Modulating Lipophilicity: Bromine increases lipophilicity, which can enhance membrane permeability and improve oral absorption.
-
Blocking Metabolism: Placing a bromine atom at a site susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and metabolic stability[2].
-
Altering Acidity/Basicity: The electron-withdrawing nature of bromine can modulate the pKa of the pyridine nitrogen, fine-tuning its ionization state at physiological pH and thus influencing receptor binding and solubility[17].
A compelling example is seen in the development of methylphenidate analogs as potential cocaine antagonists. The introduction of a bromine atom at the meta-position of the phenyl ring resulted in a 20-fold increase in binding potency compared to the parent compound, demonstrating a direct and significant pharmacological benefit of bromination[18].
Halogen Bonding: A Key Non-Covalent Interaction
Perhaps the most significant modern justification for using bromine in drug design is its ability to act as a halogen bond donor . A carbon-bound bromine atom has a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the atom, opposite the C-Br bond[19]. This electropositive region can form a highly directional, non-covalent interaction with a Lewis basic atom (like a backbone carbonyl oxygen or a carboxylate) in a protein's active site[19][20].
The strength of this σ-hole increases with the polarizability of the halogen, following the trend I > Br > Cl[20]. This makes bromine a "sweet spot" for halogen bonding, offering a more potent interaction than chlorine without the potential liabilities (e.g., larger size, higher reactivity) of iodine. This interaction can be a critical contributor to binding affinity and selectivity. Analysis of protein-ligand crystal structures shows that halogen bonds from bromine and iodine are frequently observed with protein backbone carbonyls, effectively anchoring the ligand in the binding pocket[12][21].
Caption: Diagram of a halogen bond between a C-Br group and a carbonyl oxygen.
Conclusion and Future Outlook
Bromopyridines are far more than simple synthetic intermediates. They are strategic tools that offer the medicinal chemist precise control over synthetic strategy, molecular properties, and drug-target interactions. Their predictable and robust reactivity in cross-coupling reactions enables the efficient construction of complex molecular libraries. Simultaneously, the bromine atom itself serves as a powerful modulator of pharmacokinetics and a potent director of high-affinity binding through halogen bonding. As our understanding of non-covalent interactions deepens and the demand for highly selective and metabolically robust drugs grows, the strategic deployment of the bromopyridine moiety will undoubtedly continue to be a cornerstone of successful drug discovery campaigns.
References
- Knochel, P. et al. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/cc/b515168f]
- Knochel, P. et al. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlehtml/2006/cc/b515168f]
- BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/product/b140508/application-notes/a-comparative-guide-to-the-reactivity-of-3-bromo-2-chloropyridine-and-2-3-dibromopyridine-in-cross-coupling-reactions]
- TCI Chemicals. Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals. [URL: https://www.tcichemicals.
- PharmaCompass. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Drug Synthesis Database. [URL: https://www.pharmacompass.com/manufacturing-process-apis/etoricoxib-mk-663-mk-0663-l-791456-nucoxia-arcoxia]
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [URL: https://www.nobelprize.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. inno-pharmchem.com. [URL: https://www.inno-pharmchem.com/blog/exploring-applications-4-bromopyridine-hydrochloride-in-medicinal-chemistry-research/]
- Yang, Z. et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.2c00155]
- European Patent Office. A process for the preparation of etoricoxib - Patent 2479166. EPO. [URL: https://data.epo.org/publication-server/document?i=EP12737039NWB1.20140820&pn=EP2479166&ki=B1&cc=EP]
- BenchChem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem. [URL: https://www.benchchem.com/product/B133514/application-notes/a-comparative-guide-to-the-suzuki-coupling-of-2-bromo-4-methylpyridine-with-various-boronic-acids]
- Google Patents. US9024030B2 - Process for the synthesis of etoricoxib. Google Patents. [URL: https://patents.google.
- Cid, J. M. et al. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [URL: https://www.researchgate.net/publication/7570498_Regioselectivity_in_alkenylaryl-heteroaryl_Suzuki_cross-coupling_reactions_of_24-dibromopyridine_A_synthetic_and_mechanistic_study]
- Dolenc, M. S. et al. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. [URL: https://www.mdpi.com/1420-3049/16/10/8711]
- Google Patents. WO2013104546A1 - Process for the synthesis of etoricoxib. Google Patents. [URL: https://patents.google.
- Dwivedi, A. R. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200924/]
- BenchChem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem. [URL: https://www.benchchem.com/product/B133514/application-notes/a-comparative-study-of-bases-in-suzuki-reactions-of-2-bromo-4-methylpyridine]
- Lee, S. H. et al. Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1076]
- Sharma, P. et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [URL: https://www.auctoresonline.org/uploads/articles/1709638421CTPPC-24-158-Galley_Proof.pdf]
- Jorgensen, W. L. et al. Interplay of halogen bonding and solvation in protein–ligand binding. Proceedings of the National Academy of Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10982559/]
- Patani, G. A. & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [URL: https://pubs.acs.org/doi/pdf/10.1021/cr950066q]
- Grimme, S. et al. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484908/]
- Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4904230/]
- Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [URL: https://drughunter.com/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides/]
- Wermuth, C. G. Application of Bioisosteres in Drug Design. SlideShare. [URL: https://www.slideshare.
- ResearchGate. (PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. [URL: https://www.researchgate.net/publication/384240974_Design_Synthesis_and_In_Vitro_Analysis_of_New_Vemurafenib_Analogs]
- Grabowski, K. et al. Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica. [URL: https://pubmed.ncbi.nlm.nih.gov/27104680/]
- Sirimulla, S. et al. Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. Journal of Chemical Information and Modeling. [URL: https://pubmed.ncbi.nlm.nih.gov/24134121/]
- Sławiński, J. et al. Introducing bromine to the molecular structure as a strategy for drug design. Molecular Diversity. [URL: https://link.springer.com/article/10.1007/s11030-024-10931-1]
- Al-Masum, M. et al. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [URL: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl1_265134768]
- Ghosh, S. et al. Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [URL: https://www.researchgate.
- Philippe, C. et al. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369466/]
- Li, W. & Batey, R. A. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/251785590_ChemInform_Abstract_Effective_Lithiation_of_3-Bromopyridine_Synthesis_of_3-Pyridine_Boronic_Acid_and_Variously_3-Substituted_Pyridines]
- Rahman, M. R. et al. A Brief View on Pyridine Compounds. Open Access Journals. [URL: https://www.openaccessjournals.com/articles/a-brief-view-on-pyridine-compounds-16359.html]
- Drug Design. Case Studies in SAR Analyses. drugdesign.org. [URL: http://www.drugdesign.org/case_studies_in_sar.html]
- Gatley, S. J. et al. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/8978832/]
- Tcyrulnikov, S. & Organ, M. G. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349887/]
- Kumar, R. et al. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/16/241]
- Dwivedi, A. R. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200924/]
- Newman, S. G. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - A Digital Platform for Scholarly Publishing at Yale. [URL: https://elischolar.library.yale.edu/cgi/viewcontent.cgi?
- Rahman, M. R. et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222046/]
- Sipes, I. G. et al. Effect of Pyridine on the Hepatic and Pulmonary Metabolism of 2-butanol in Rat and Rabbit. Toxicology and Applied Pharmacology. [URL: https://www.sciencedirect.com/science/article/abs/pii/0041008X82900994]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 7. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 15. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 6-Bromo-3-pyridinemethanol in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Pyridinyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Within the pharmaceutical and materials science landscapes, the pyridine moiety is a privileged scaffold, integral to a multitude of biologically active molecules and functional materials.[3] Consequently, the strategic functionalization of pyridine building blocks is of paramount importance for drug discovery and development professionals.
6-Bromo-3-pyridinemethanol is a particularly valuable bifunctional reagent. It offers a well-defined point for C-C bond formation at the C6-position via its reactive carbon-bromine bond, while the hydroxymethyl group at the C3-position provides a versatile handle for subsequent synthetic transformations. This guide provides an in-depth exploration of the mechanistic nuances, reaction optimization strategies, and detailed protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Landscape: Navigating the Challenges of Heteroaryl Coupling
A successful Suzuki-Miyaura coupling hinges on a delicate interplay of elementary steps orchestrated by a palladium catalyst. Understanding this catalytic cycle is fundamental to troubleshooting and optimizing reactions involving heteroaromatic substrates like this compound.[4][5]
The cycle comprises three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[3] The C-Br bond is significantly weaker than a C-Cl bond, generally allowing for milder reaction conditions.[3]
-
Transmetalation: The organic moiety from the activated organoboron reagent (the boronate) is transferred to the palladium(II) complex, displacing the halide.[1] This step requires activation by a base.[6]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][4]
However, heteroaryl halides introduce specific challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[7][8] This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the catalytic cycle and leading to low conversion.[9] The choice of bulky, electron-rich ligands is a key strategy to mitigate this effect.
-
Substituent Effects: The electronic nature of the pyridine ring, combined with the hydroxymethyl substituent, influences the rate of oxidative addition. While the pyridine nitrogen is electron-withdrawing, the hydroxymethyl group can have a mild electron-donating effect, creating a nuanced electronic environment that must be considered during optimization.
Pillars of Optimization: A Rationale-Driven Approach
Achieving high yields and reproducibility requires a logical approach to optimizing reaction parameters. The choices of catalyst, base, and solvent are not arbitrary; they are dictated by the mechanistic demands of the reaction.
The Catalyst System: Palladium Source and Ligand
The combination of a palladium precursor and a supporting ligand is the heart of the catalytic system.
-
Palladium Precursors: Both Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) sources such as Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are commonly used.[9][10] Pd(II) precursors require in situ reduction to the active Pd(0) species, a process often facilitated by phosphine ligands.
-
The Role of the Ligand: For challenging substrates like this compound, the ligand is critical. It stabilizes the palladium nanoparticles, prevents catalyst deactivation, and modulates the reactivity of the metal center.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like triphenylphosphine (PPh₃).[10][11] They promote the desired reductive elimination step and can disrupt the inhibitory coordination of the pyridine nitrogen to the palladium center.
The Base: Activation and Facilitation
The base plays multiple, indispensable roles in the catalytic cycle.[1][6]
-
Boronic Acid Activation: The base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for efficient transmetalation.[6]
-
Facilitating Transmetalation: The base participates in the metathesis step, replacing the halide on the palladium complex and preparing it to accept the organic group from the boronate.[1]
Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9][12] Cesium carbonate is often more effective for difficult couplings due to its higher solubility in organic solvents and its ability to promote faster reaction rates. Potassium phosphate is a strong, non-nucleophilic base that is also highly effective, particularly in anhydrous conditions.
The Solvent: The Reaction Medium
The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases in many standard protocols.
-
Biphasic Systems: Mixtures of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) with water are very common.[10][12] Water is essential for dissolving the inorganic base and plays a key role in the formation of the active boronate species.[13]
-
Anhydrous Systems: In cases where substrates are sensitive to water, anhydrous polar aprotic solvents like DMF or THF can be used, often in combination with a base like K₃PO₄.
The Boron Reagent: Stability and Side Reactions
While boronic acids are the most common coupling partners, they are susceptible to a key side reaction: protodeboronation , where the C-B bond is cleaved by water or other protic sources, leading to the formation of an unwanted arene byproduct.[9][14] This is particularly problematic with electron-deficient or some heteroaryl boronic acids. To circumvent this, more robust boronic esters, such as pinacol esters or MIDA boronates, can be used.[11][15] These reagents often exhibit greater stability and can be purified by chromatography.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.
Protocol 1: General Conditions for Arylation/Heteroarylation
This protocol is a robust, general-purpose method suitable for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is designed for rapid optimization and library synthesis, common in drug discovery settings.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic Acid Pinacol Ester (0.75 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.01 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL, anhydrous)
Procedure:
-
In a 10 mL microwave vial equipped with a stir bar, combine this compound, the boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial with a microwave cap.
-
Place the vial in the microwave reactor. Heat the mixture to 120 °C for 20-40 minutes.
-
In-Process Control: After the initial heating period, a small aliquot can be taken and analyzed by LC-MS to check for completion.
-
Once cool, uncap the vial and filter the contents through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC.
Comparative Data & Troubleshooting
The selection of conditions can dramatically impact reaction outcomes. The table below summarizes representative conditions for the coupling of bromopyridines to provide a comparative guide.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq.) | DME | 85 | 12 | 70-85 | Classic conditions, effective for many simple arylboronic acids.[10] |
| PdCl₂(dppf) (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | 80-95 | Reliable and broadly applicable system.[16] |
| Pd(OAc)₂ / SPhos (2/4 mol%) | K₃PO₄ | Dioxane | 100-120 | 2-6 | 85-98 | Highly active system for challenging or sterically hindered partners.[9] |
| Pd₂(dba)₃ / P(t-Bu)₃ (2/4 mol%) | Cs₂CO₃ | Toluene | 80-100 | 6-16 | 75-90 | Effective for electron-rich and electron-neutral substrates.[6] |
Common Troubleshooting Scenarios:
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen present). 3. Poor quality of reagents (e.g., wet solvent). | 1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Use fresh, anhydrous solvents. |
| Protodeboronation | 1. Unstable boronic acid. 2. Prolonged heating or overly harsh basic conditions. | 1. Switch to a more stable boronic ester (pinacol or MIDA). 2. Use a milder base (e.g., K₂CO₃) and monitor the reaction closely to avoid extended reaction times.[9] |
| Dehalogenation | 1. Presence of palladium hydride species. 2. Certain bases/solvents can promote this pathway. | 1. Screen different bases (e.g., switch from a carbonate to a phosphate). 2. Ensure high-purity reagents.[9] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture. 2. In-situ reduction of Pd(II) precursor is inefficient. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[9] |
Conclusion
This compound serves as a robust and versatile building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Success with this heteroaromatic substrate is not a matter of chance but a result of a rational understanding of the underlying reaction mechanism and the specific challenges posed by the pyridine scaffold. Careful selection of a potent catalyst system, an appropriate base, and an optimized solvent system is critical to overcoming potential pitfalls like catalyst inhibition and competing side reactions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently and efficiently incorporate this valuable synthon into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem. [URL: https://www.benchchem.com/product/b5934]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [URL: https://www.kesarcontrol.com/blog/challenges-in-suzuki-coupling-reaction]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-reaction-between-heteroaryl-bromides-with-substituted-unsubstituted_tbl2_236025064]
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [URL: https://www.researchgate.net/publication/349479633_Addressing_the_Challenges_in_Suzuki-Miyaura_Cross-Couplings_by_Ligand_Design]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo020038w]
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol060352v]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.03%3A_Suzuki-Miyaura_Coupling]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2007-986638]
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. Benchchem. [URL: https://www.benchchem.com/product/a3471]
- Optimizing Suzuki Coupling Reactions. CovaSyn. [URL: https://www.covasyn.com/post/optimizing-suzuki-coupling-reactions-achieve-better-yields-faster]
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [URL: https://www.researchgate.net/publication/230182697_Palladium-catalyzed_Suzuki-Miyaura_coupling_with_aryl_and_heteroaryl_bromides_using_NNN'N'-Tetradiphenylphosphinomethyl-12-ethylenediamines]
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [URL: https://www.researchgate.net/publication/339487962_Influences_of_Base_and_Solvent_in_Suzuki-Miyaura_Coupling_Reaction_Catalyzed_by_a_Terpyridine-Based_Porous_Organic_Polymer-Supported_PalladiumII_Complex]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5909241/]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5294860/]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
- A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Benchchem. [URL: https://www.benchchem.com/product/b9801]
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [URL: https://www.youtube.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. [URL: https://www.benchchem.com/product/b1424]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/263.shtm]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001859/]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/sc/c8sc00735h]
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [URL: https://www.youtube.
- The Suzuki reaction. YouTube. [URL: https://www.youtube.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/262650085_Regioselective_palladium-catalyzed_SuzukieMiyaura_coupling_reaction_of_246-trihalogenopyrido23-dpyrimidines]
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8113524/]
- (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. [URL: https://www.researchgate.net/publication/330541986_Suzuki_Cross_Coupling_Reaction-A_Review]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%207%20Suzuki%20Reaction.pdf]
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate. [URL: https://www.researchgate.net/publication/305710041_Effect_of_solvents_and_bases_on_Suzuki-Miyaura_cross_coupling_reaction_catalyzed_by_PdNPs_supported_on_2D_graphitic_carbon_nitride]
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem. [URL: https://www.benchchem.com/product/b5883]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28134739/]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-3-pyridinemethanol
Introduction: The Strategic Value of the 6-Bromo-3-pyridinemethanol Scaffold
This compound is a pivotal heterocyclic building block for researchers and professionals in drug discovery and materials science. Its structure is strategically valuable, featuring a pyridine core, a common motif in pharmaceuticals, with a bromine atom at the 6-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The presence of the hydroxymethyl group at the 3-position further enhances its utility, providing a site for subsequent functionalization or for influencing the molecule's physicochemical properties. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols, mechanistic insights, and practical guidance for its successful implementation in synthesis.
Core Concepts in Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
However, the presence of the pyridine nitrogen and the hydroxymethyl group in this compound introduces specific challenges and considerations:
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of bulky, electron-rich ligands is often crucial to mitigate this effect.
-
Hydroxymethyl Group Interaction: The hydroxyl group can also interact with the catalyst or reagents, potentially influencing the reaction outcome. While many modern catalytic systems tolerate free hydroxyl groups, in some cases, protection may be necessary to avoid side reactions.
This guide will address these challenges by providing optimized protocols and discussing the rationale behind the choice of catalysts, ligands, bases, and solvents for various cross-coupling reactions of this compound.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Figure 3: Generalized catalytic cycle for the Sonogashira coupling.
Figure 4: Generalized catalytic cycle for the Heck reaction.
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-3-pyridinemethanol Derivatives
This protocol describes the synthesis of (6-(p-tolyl)pyridin-3-yl)methanol as a representative example.
Reaction Scheme:
Reagents and Equipment:
| Reagent/Equipment | Purpose | Typical Grade/Specification |
| This compound | Starting material | >97% |
| p-Tolylboronic acid | Coupling partner | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium source | 99.9% trace metals basis |
| SPhos | Ligand | >98% |
| Potassium phosphate (K₃PO₄) | Base | Anhydrous, >98% |
| Toluene | Solvent | Anhydrous, >99.8% |
| Water | Co-solvent | Degassed, deionized |
| Schlenk flask | Reaction vessel | --- |
| Magnetic stirrer and hotplate | Agitation and heating | --- |
| Inert gas (Argon or Nitrogen) | To maintain inert atmosphere | High purity |
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), p-tolylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-3-pyridinemethanol Derivatives
This protocol details the coupling of this compound with aniline.
Reaction Scheme:
Reagents and Equipment:
| Reagent/Equipment | Purpose | Typical Grade/Specification |
| This compound | Starting material | >97% |
| Aniline | Coupling partner | >99.5%, freshly distilled |
| Pd₂(dba)₃ | Palladium source | 97% |
| Xantphos | Ligand | >98% |
| Sodium tert-butoxide (NaOtBu) | Base | >97% |
| Toluene | Solvent | Anhydrous, >99.8% |
| Schlenk tube | Reaction vessel | --- |
| Magnetic stirrer and hotplate | Agitation and heating | --- |
| Inert gas (Argon or Nitrogen) | To maintain inert atmosphere | High purity |
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube containing a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).
-
Amine Addition: Add aniline (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the product.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-3-pyridinemethanol Derivatives
This protocol describes the reaction of this compound with phenylacetylene.
Reaction Scheme:
Reagents and Equipment:
| Reagent/Equipment | Purpose | Typical Grade/Specification |
| This compound | Starting material | >97% |
| Phenylacetylene | Coupling partner | >98% |
| PdCl₂(PPh₃)₂ | Palladium catalyst | 99% |
| Copper(I) iodide (CuI) | Co-catalyst | >98% |
| Triethylamine (Et₃N) | Base and Solvent | >99.5%, freshly distilled |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, >99.9% |
| Schlenk flask | Reaction vessel | --- |
| Magnetic stirrer | Agitation | --- |
| Inert gas (Argon or Nitrogen) | To maintain inert atmosphere | High purity |
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2 mL). Then, add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired alkynylpyridine.
Protocol 4: Heck Reaction for the Synthesis of 6-Alkenyl-3-pyridinemethanol Derivatives
This protocol outlines the coupling of this compound with styrene.
Reaction Scheme:
Reagents and Equipment:
| Reagent/Equipment | Purpose | Typical Grade/Specification |
| This compound | Starting material | >97% |
| Styrene | Coupling partner | >99%, inhibitor removed |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium source | 99.9% trace metals basis |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Ligand | >97% |
| Triethylamine (Et₃N) | Base | >99.5%, freshly distilled |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, >99.8% |
| Sealed tube | Reaction vessel | --- |
| Magnetic stirrer and hotplate | Agitation and heating | --- |
| Inert gas (Argon or Nitrogen) | To maintain inert atmosphere | High purity |
Procedure:
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Reagent and Solvent Addition: Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and styrene (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, typically as the (E)-isomer.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different ligands (e.g., other Buchwald ligands for Suzuki and Buchwald-Hartwig, or different phosphines for Sonogashira and Heck), bases, and solvents. The presence of the hydroxymethyl group may necessitate the use of a non-protic solvent or a stronger base.
-
Catalyst Deactivation: The formation of palladium black is a sign of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio, a more robust ligand, or by ensuring a strictly inert atmosphere.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can be an issue. This is often minimized by rigorous degassing of solvents and maintaining an inert atmosphere. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can occur. This may be addressed by optimizing the base and ligand.
-
Protecting Group Strategy: If the free hydroxymethyl group is suspected to interfere with the reaction, it can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable under many cross-coupling conditions and can be deprotected under mild conditions.
Safety Precautions
-
Reagents: Palladium catalysts, phosphine ligands, and organoboron compounds can be toxic, air-sensitive, and/or flammable. Handle these reagents in a well-ventilated fume hood or glovebox.
-
Solvents: Anhydrous solvents are often flammable and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, a diverse array of functionalized pyridinemethanol derivatives can be synthesized efficiently. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
- Organic Syntheses. (n.d.). Protecting Groups. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Nagy, V. N., et al. (2015). Novel approach to 6-alkenyl-substituted pyridoxine derivatives based on the Heck reaction.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group of 6-Bromo-3-pyridinemethanol
Abstract: This document provides a comprehensive technical guide for the chemical derivatization of the primary hydroxyl group in 6-Bromo-3-pyridinemethanol. It is intended for researchers, medicinal chemists, and process development scientists. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for selecting a derivatization pathway. Detailed, field-tested protocols for etherification, esterification, and the application of protecting groups are provided, alongside troubleshooting advice and characterization guidelines.
Introduction: The Strategic Value of this compound
This compound is a valuable heterocyclic building block in modern organic synthesis, particularly within drug discovery programs.[1] Its structure offers a unique combination of functionalities: a pyridine ring, which can act as a hydrogen bond acceptor or a basic center; a bromine atom, which is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig); and a primary hydroxyl group, which is a prime site for modification.
Derivatization of the hydroxyl group is a critical strategy to:
-
Modulate Physicochemical Properties: Altering solubility, lipophilicity (LogP), and metabolic stability.
-
Introduce New Functionality: Appending pharmacophores, linkers for bioconjugation, or reporter groups.
-
Enable Multi-Step Synthesis: Protecting the reactive hydroxyl group to prevent unwanted side reactions during transformations elsewhere on the molecule.[2]
-
Explore Structure-Activity Relationships (SAR): Systematically modifying the substituent at the 3-position to probe interactions with biological targets.
This guide focuses on the practical execution of the most common and effective strategies for derivatizing this hydroxyl group.
Foundational Chemical Principles
The primary alcohol of (6-bromopyridin-3-yl)methanol exhibits typical reactivity, but its electronic environment is influenced by the pyridine ring. The nitrogen atom's electron-withdrawing nature can slightly increase the acidity of the hydroxyl proton, facilitating its removal by a base to form an alkoxide. This alkoxide is the key nucleophile for many of the subsequent reactions.
Key Derivatization Strategies & Methodologies
The choice of derivatization strategy is dictated by the desired final product and the overall synthetic plan. The three most common pathways are etherification, esterification, and protection/deprotection.
Etherification via Williamson Synthesis
The Williamson ether synthesis is a robust and widely used method for forming C-O-C bonds.[3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide, generated from this compound, attacks an alkyl halide or sulfonate.[3][4][5][6]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is often the base of choice as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward. Weaker bases like K₂CO₃ can be effective, especially with more reactive electrophiles, and offer milder conditions.[7]
-
Electrophile Reactivity: The SN2 mechanism dictates that primary alkyl halides (or tosylates/mesylates) are the best electrophiles.[3][4][6] Secondary halides may lead to competing E2 elimination, while tertiary halides will almost exclusively yield the elimination product.[3][4]
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is ideal.[7] These solvents effectively solvate the cation (e.g., Na⁺) without solvating the alkoxide nucleophile, thus enhancing its reactivity.
Protocol 1: Synthesis of (6-Bromopyridin-3-yl)(methoxymethyl)benzene
This protocol details the synthesis of a benzyl ether derivative.
Workflow Diagram:
Caption: Williamson ether synthesis workflow.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases. The formation of the sodium alkoxide is now complete.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure ether.
Esterification
Formation of an ester is another key transformation, often used to install a metabolically labile group or to append a carboxylic acid-containing fragment.[8]
Common Methodologies:
-
Acyl Halides/Anhydrides: Highly reactive, often requiring a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct.[9] The reaction is typically fast and high-yielding.
-
Carboxylic Acids (Coupling Agents): Methods like DCC/DMAP or EDC/HOBt coupling are effective but generate stoichiometric byproducts that must be removed.
-
Mitsunobu Reaction: A powerful method for coupling the alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12] This reaction proceeds with inversion of configuration at a stereocenter, though this is not relevant for the primary alcohol of our substrate.[11][12]
Causality Behind Experimental Choices (Mitsunobu):
-
Reagents: The PPh₃ and DEAD/DIAD combine to activate the alcohol, forming a good leaving group (an oxyphosphonium salt).[11][13]
-
Nucleophile Acidity: The carboxylic acid must be sufficiently acidic (pKa < 13) to protonate the intermediate betaine, allowing the carboxylate to act as the nucleophile.[10]
-
Solvent: Anhydrous THF or DCM are common solvents.
-
Temperature: The reaction is typically initiated at 0 °C due to the exothermic nature of the initial PPh₃-DEAD adduct formation, then allowed to proceed at room temperature.[10]
Protocol 2: Synthesis of (6-Bromopyridin-3-yl)methyl Benzoate via Mitsunobu Reaction
Reaction Pathways Diagram:
Caption: Key derivatization pathways.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.1 eq), and PPh₃ (1.2 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.2 eq) dropwise via syringe over 5-10 minutes. A color change and/or formation of a precipitate may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography (e.g., using a hexane/EtOAc gradient) to isolate the desired ester.
Protection of the Hydroxyl Group
In a multi-step synthesis, it is often essential to temporarily "mask" the hydroxyl group to prevent it from reacting with reagents intended for another part of the molecule.[2] The choice of protecting group is critical and must be "orthogonal" to other planned reactions, meaning it can be removed under conditions that do not affect other functional groups.[2]
Common Protecting Groups for Alcohols:
-
Silyl Ethers (e.g., TBDMS, TIPS): Very common, stable to a wide range of conditions (e.g., organometallics, many oxidants/reductants), but easily cleaved by fluoride sources (e.g., TBAF) or acid.
-
Benzyl (Bn) Ethers: Robust and stable to most conditions except hydrogenolysis (e.g., H₂, Pd/C).
-
Acetals (e.g., THP, MOM): Stable to basic and nucleophilic conditions but cleaved by acid.
| Protecting Group | Common Reagents for Protection | Key Stability Features | Common Reagents for Deprotection |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | Stable to base, organometallics, many oxidants/reductants | TBAF in THF; Acetic Acid in THF/H₂O |
| Bn (Benzyl) | BnBr, NaH, THF | Stable to acid, base, many oxidants/reductants | H₂, Pd/C (Hydrogenolysis) |
| THP (Tetrahydropyranyl) | Dihydropyran (DHP), PPTS, DCM | Stable to base, organometallics, nucleophiles | PPTS in EtOH; Acetic Acid in THF/H₂O |
Protocol 3: Protection as a TBDMS Ether
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) in one portion.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with EtOAc or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the silyl ether.
Characterization of Derivatives
Successful derivatization must be confirmed by analytical techniques:
-
¹H NMR: Look for the disappearance of the alcohol -OH proton (a broad singlet that is D₂O exchangeable) and the appearance of new signals corresponding to the added group (e.g., aromatic protons for a benzyl group, a sharp singlet for a methyl ester, or upfield signals for a TBDMS group). The CH₂ signal adjacent to the oxygen will typically shift.
-
¹³C NMR: Observe shifts in the carbon signals, particularly the CH₂ carbon attached to the oxygen.
-
Mass Spectrometry (MS): Confirm the molecular weight of the new derivative by observing the correct molecular ion peak (M⁺ or [M+H]⁺).
-
Infrared (IR) Spectroscopy: The broad O-H stretch (around 3300 cm⁻¹) of the starting alcohol will disappear. For esters, a strong C=O stretch will appear around 1720 cm⁻¹. For ethers, a C-O stretch will be present around 1100 cm⁻¹.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Williamson) | Incomplete deprotonation; Inactive alkyl halide; Wet solvent/reagents. | Use a stronger base (e.g., NaH); Check halide quality; Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low Yield (Mitsunobu) | Wet reagents; Nucleophile not acidic enough; Steric hindrance. | Use anhydrous reagents and solvents; This is not an issue for most carboxylic acids; For hindered systems, consider alternative coupling agents. |
| Side Products (Elimination) | Use of a secondary or tertiary alkyl halide in Williamson synthesis. | Redesign the synthesis to use a primary alkyl halide as the electrophile.[3][4][6] |
| Difficult Purification (Mitsunobu) | Triphenylphosphine oxide and hydrazo-dicarboxylate byproducts are co-polar with the product. | Use polymer-supported PPh₃ or modified azodicarboxylates designed for easier removal.[11] Run the column carefully with a shallow solvent gradient. |
References
- Mitsunobu reaction - Wikipedia. [Link]
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014). [Link]
- Williamson Ether Synthesis. Cambridge University Press. [Link]
- Williamson ether synthesis - Wikipedia. [Link]
- Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
- Strategies toward the synthesis of esterification products.
- Mitsunobu Reaction - Organic Chemistry Portal. [Link]
- Williamson Ether Synthesis - Chemistry Steps. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Protecting Groups - Organic Chemistry Portal. [Link]
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
- Mitsunobu Reaction in My Chemistry: Lecture
- Derivatiz
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF - ResearchG
- A review on the medicinal importance of pyridine derivatives - ResearchG
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
Application Note: A Comprehensive Protocol for the Sonogashira Coupling of 6-Bromo-3-pyridinemethanol
Introduction: The Strategic Importance of 3-Alkynylpyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. The introduction of an alkynyl group at the 3-position of the pyridine ring opens up a vast chemical space for the synthesis of novel molecular architectures with significant therapeutic potential. The Sonogashira cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is celebrated for its mild conditions and tolerance of a wide range of functional groups, making it an indispensable tool in the synthesis of complex molecules.[2]
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 6-Bromo-3-pyridinemethanol with a terminal alkyne. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide troubleshooting strategies to empower researchers in their synthetic endeavors. The presence of the hydroxymethyl group on the pyridine substrate adds a layer of consideration, and this protocol is designed to be compatible with this functionality without the need for protecting groups.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction elegantly orchestrates a palladium-catalyzed cross-coupling and a copper-co-catalyzed alkynylation in a single pot.[3] While the exact mechanism can be nuanced and is a subject of ongoing research, the generally accepted pathway involves two interconnected catalytic cycles.[3]
The Palladium Cycle initiates with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step and is followed by a transmetalation reaction with a copper(I) acetylide intermediate. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[3]
The Copper Cycle runs in concert with the palladium cycle. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This intermediate is crucial for the transmetalation step in the palladium cycle.[3]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol details the coupling of this compound with phenylacetylene as a model terminal alkyne. The reaction conditions have been optimized for high yield and functional group tolerance.
Materials and Reagents
| Reagent/Material | Formula | Grade | Supplier (Example) |
| This compound | C₆H₆BrNO | ≥97% | Sigma-Aldrich |
| Phenylacetylene | C₈H₆ | ≥98% | Sigma-Aldrich |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 98% | Strem Chemicals |
| Copper(I) iodide | CuI | ≥99.5% | Sigma-Aldrich |
| Triethylamine (Et₃N) | (C₂H₅)₃N | Anhydrous, ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Argon or Nitrogen Gas | Ar or N₂ | High Purity | - |
| Round-bottom flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Condenser | - | - | - |
| Septa and needles | - | - | - |
Reaction Setup and Procedure
Step-by-Step Method:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with septa and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Base Addition: Through the septum, add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by anhydrous triethylamine (Et₃N, 2.0 mmol, 2.0 eq) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the stirred mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 65 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-(phenylethynyl)-3-pyridinemethanol.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents | - Use fresh, high-purity catalyst and reagents.- Ensure all glassware is oven-dried and solvents are anhydrous.- Consider a more active catalyst system if necessary. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[4] - Consider a copper-free Sonogashira protocol.[4] |
| Dehalogenation of Starting Material | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature and monitor the reaction closely.- Once the starting material is consumed, promptly work up the reaction. |
| Complex Reaction Mixture | - Side reactions due to impurities- Catalyst decomposition | - Purify starting materials if necessary.- Ensure the reaction is not overheated. |
Conclusion
The Sonogashira coupling is a robust and reliable method for the synthesis of 3-alkynylpyridines, which are valuable building blocks in drug discovery and materials science. The protocol outlined in this application note for the coupling of this compound provides a solid foundation for researchers to access these important compounds. By understanding the underlying mechanism and paying careful attention to experimental details, scientists can successfully employ this powerful transformation in their synthetic campaigns.
References
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
- Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]
- Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]
- Wikipedia. (2023, November 29). Sonogashira coupling. [Link]
Sources
Application Notes & Protocols: 6-Bromo-3-pyridinemethanol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 6-Bromo-3-pyridinemethanol
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile scaffold due to its unique combination of reactive sites. The pyridine core is a privileged structure in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. This particular isomer offers two distinct points for chemical elaboration:
-
The C6-Bromine Atom: This site is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles. This allows for the modular construction of bi-aryl, heteroaryl, and aminated pyridine systems.
-
The C3-Hydroxymethyl Group: This primary alcohol provides a secondary site for functionalization. It can be oxidized to the corresponding aldehyde for further elaboration, or transformed into various other functional groups, adding another dimension to its synthetic utility.
This guide provides an in-depth exploration of this compound's applications, complete with detailed protocols and the scientific rationale behind the experimental choices, designed for researchers and professionals in drug development and synthetic chemistry.
Physicochemical Properties & Safety
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
| Property | Value |
| IUPAC Name | (6-bromopyridin-3-yl)methanol[1] |
| Synonyms | 2-Bromo-5-(hydroxymethyl)pyridine[2] |
| CAS Number | 122306-01-8[1] |
| Molecular Formula | C₆H₆BrNO[1] |
| Molecular Weight | 188.02 g/mol [1] |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 48.0 to 51.0 °C |
Safety & Handling:
This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Crucially, it poses a risk of serious eye damage[1].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves[3].
-
Handling: Avoid dust formation. Wash hands thoroughly after handling[3].
-
Storage: Store in a dry, sealed container in a cool place[2].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[3].
Core Synthetic Applications & Protocols
The dual reactivity of this compound allows for a tiered synthetic strategy, where either the bromine or the alcohol can be addressed with high selectivity.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The electron-deficient nature of the pyridine ring, combined with the carbon-bromine bond, makes the C6 position highly susceptible to palladium-catalyzed cross-coupling reactions. This is the most powerful application of this building block.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds between aryl halides and boronic acids or esters.[4][5] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.
Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[6]. The choice of base is critical; it activates the boronic acid to facilitate transmetalation[5].
Detailed Protocol: Synthesis of (6-phenylpyridin-3-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄[7].
-
Cap the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere[8].
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe[8].
-
Heat the reaction mixture to 90 °C with vigorous stirring[7].
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours[7].
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating valuable arylalkyne structures[9][10]. This reaction is indispensable for synthesizing precursors to complex heterocycles and conjugated materials.
Causality & Mechanistic Insight: This reaction uniquely employs a dual-catalyst system. A palladium(0) species undergoes oxidative addition with the aryl halide, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final product[9][10]. The amine base serves both to deprotonate the alkyne and to act as a solvent.
Detailed Protocol: Synthesis of (6-(phenylethynyl)pyridin-3-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) and THF (2:1 v/v), degassed
-
-
Procedure:
-
To a degassed solution of this compound in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI under an inert atmosphere[11].
-
Add phenylacetylene dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-18 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify the crude product by column chromatography.
-
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[12][13] It enables the coupling of aryl halides with a vast range of primary and secondary amines.
Causality & Mechanistic Insight: The catalytic cycle mirrors other cross-coupling reactions: oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond[12][14]. The choice of phosphine ligand is critical and has evolved over "generations" of catalysts to accommodate a wider range of substrates and improve reaction efficiency[12]. Sterically hindered, electron-rich ligands often accelerate the rate-limiting reductive elimination step.
Detailed Protocol: Synthesis of (6-(phenylamino)pyridin-3-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
(±)-BINAP (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a dry Schlenk vessel with Pd₂(dba)₃, BINAP, and NaOtBu[15].
-
Add anhydrous toluene and stir the mixture for 10 minutes.
-
Add this compound and aniline[7].
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring[7].
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium salts[15].
-
Wash the filtrate with water and brine, then dry the organic layer over MgSO₄[15].
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Functional Group Transformations of the Hydroxymethyl Group
The primary alcohol at the C3 position offers a second, orthogonal site for chemical modification.
The corresponding aldehyde, 6-Bromo-3-pyridinecarboxaldehyde, is itself a valuable building block, enabling access to imines, alkenes (via Wittig olefination), and secondary alcohols (via Grignard addition). A selective oxidation of the primary alcohol without affecting the bromopyridine core is essential.
Causality & Reagent Choice: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to tolerate the sensitive pyridine ring. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of benzylic and allylic alcohols due to its high selectivity and mild reaction conditions. Other reagents like Dess-Martin periodinane (DMP) or TEMPO-catalyzed systems can also be effective[16].
Detailed Protocol: Oxidation using Manganese Dioxide (MnO₂)
-
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5.0-10.0 eq by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent such as DCM in a round-bottom flask.
-
Add activated MnO₂ portion-wise to the stirring solution at room temperature. The reaction is heterogeneous.
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction is often complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂ solid. Wash the celite pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-Bromo-3-pyridinecarboxaldehyde, which can often be used without further purification or can be purified by column chromatography.
-
Conclusion
This compound stands out as a strategically vital building block for synthetic and medicinal chemists. Its capacity for selective, high-yielding transformations at both the C6-bromo and C3-hydroxymethyl positions provides a robust platform for the rapid generation of molecular diversity. The palladium-catalyzed cross-coupling reactions, in particular, offer a reliable and modular approach to constructing complex pyridine-based cores that are central to many modern drug discovery programs. The protocols detailed herein serve as a practical guide for leveraging the full synthetic potential of this versatile reagent.
References
- Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates - Benchchem.
- This compound | C6H6BrNO | CID 6421249 - PubChem - NIH.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 122306-01-8((6-BROMO-PYRIDIN-3-YL)-METHANOL) Product Description - ChemicalBook.
- (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 - ChemicalBook.
- (6-Bromopyridin-3-yl)methanol (this compound) | Biochemical Reagent.
- Buchwald–Hartwig amination - Wikipedia.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate.
- The Buchwald-Hartwig Amination Reaction - YouTube.
- Sonogashira coupling - Wikipedia.
- Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates - Benchchem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- This compound (C6H6BrNO) - PubChemLite.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.
- Suzuki Coupling - Organic Chemistry Portal.
- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.
- A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media - ResearchGate.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate.
- 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile - PubChem.
Sources
- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Application Note & Protocols: Synthesis of 6-Bromo-3-pyridinemethanol Derivatives for Drug Discovery
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of derivatives based on the 6-Bromo-3-pyridinemethanol scaffold. This versatile building block is of significant interest to researchers, medicinal chemists, and drug development professionals due to its utility in constructing complex molecular architectures. The strategic placement of a bromine atom and a hydroxymethyl group allows for orthogonal functionalization, making it an ideal starting point for library synthesis. This document details key palladium-catalyzed cross-coupling reactions and classical derivatization techniques, explaining the rationale behind procedural choices and offering insights into potential challenges.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among them, the pyridine ring is a privileged structure found in numerous approved pharmaceuticals. (6-Bromopyridin-3-yl)methanol, in particular, has emerged as a highly valuable and versatile building block.[1] Its utility stems from two key functional handles:
-
The C6-Bromine Atom: This site is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular installation of diverse aryl, heteroaryl, alkyl, and amino groups, which is fundamental to exploring Structure-Activity Relationships (SAR).[2]
-
The C3-Hydroxymethyl Group: The primary alcohol serves as a nucleophile or can be readily converted into other functional groups (e.g., ethers, esters, halides), providing a secondary vector for molecular elaboration.
This dual functionality makes this compound an essential intermediate for creating libraries of compounds, particularly in the development of kinase inhibitors and agents targeting neurological disorders.[1][2] This guide provides detailed, field-proven protocols for leveraging this scaffold in key synthetic transformations.
Foundational Synthetic Pathways and Derivatization Strategies
The primary value of (6-Bromopyridin-3-yl)methanol lies in its capacity to undergo further reactions. The following sections detail the most critical transformations for generating diverse libraries of derivatives. The overall synthetic strategy is visualized below.
Caption: Key derivatization pathways from (6-Bromopyridin-3-yl)methanol.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position is highly susceptible to palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry. These reactions offer a robust and predictable way to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[3][4] It enables the direct connection of the pyridine core to other aryl or heteroaryl moieties.
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the catalyst.[3] Thoroughly degassing solvents is critical to prevent oxidation of the Pd(0) catalyst and to minimize the homocoupling of boronic acids, a common side reaction.[5]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) | Pd(PPh₃)₄ is a direct Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is excellent for many Suzuki couplings.[5] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions.[5] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) | An aqueous base is required to activate the boronic acid to form the more reactive boronate species, which facilitates the transmetalation step.[3] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (9:1) | A mixture of an organic solvent to dissolve the substrates and water to dissolve the inorganic base is essential for reaction efficiency. |
| Temperature | 85 - 100 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add (6-Bromopyridin-3-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive flow of the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[6] This reaction is instrumental for creating N-aryl and N-heteroaryl pyridines, core structures in many kinase inhibitors.[2]
Causality and Mechanistic Insight: The choice of ligand is critical for success. The electron-donating nature of the aminopyridine product can inhibit the palladium catalyst.[5] Therefore, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required. These ligands promote the crucial reductive elimination step to release the product from the palladium center and accelerate the overall catalytic turnover, preventing catalyst deactivation.[5][6]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | These are common and effective Pd(0) and Pd(II) precatalysts, respectively. They are used in combination with a specialized ligand.[7] |
| Ligand | XPhos, SPhos, or (±)-BINAP (2-5 mol%) | Bulky, electron-rich monophosphine or bidentate phosphine ligands are essential to facilitate the C-N reductive elimination step and prevent catalyst inhibition.[6][7] |
| Amine | 1.1 - 1.2 equivalents | A slight excess of the amine is typically used. |
| Base | NaOtBu or K₃PO₄ (1.4 - 2.0 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the catalytic cycle.[7] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are crucial to prevent quenching of the strong base and interference with the catalytic intermediates. |
| Temperature | 80 - 110 °C | Heating is necessary to overcome the activation barriers for oxidative addition and reductive elimination. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a flame-dried Schlenk flask.
-
Substrate Addition: Add (6-Bromopyridin-3-yl)methanol (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira reaction provides a powerful method for installing an alkyne moiety, creating a rigid linear linker that is highly valuable in drug design.[8] The reaction couples the bromopyridine with a terminal alkyne using a dual catalyst system.
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[9] The palladium cycle mirrors that of other cross-coupling reactions. The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[9] The use of an amine base (like triethylamine) is twofold: it acts as a base to deprotonate the alkyne and as a solvent.[10]
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add (6-Bromopyridin-3-yl)methanol (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and Copper(I) Iodide (CuI, 0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and Triethylamine (Et₃N) in a 2:1 ratio. Then, add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Filtration and Washing: Wash the organic solution with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Derivatization of the Hydroxymethyl Group
The primary alcohol provides a second, independent site for derivatization, most commonly through O-alkylation to form ethers.
Williamson Ether Synthesis
This classic Sₙ2 reaction allows for the introduction of a wide variety of alkyl, benzyl, or allyl groups onto the oxygen atom.
Causality and Mechanistic Insight: The reaction requires a strong base to deprotonate the relatively weakly acidic primary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is ideal as it provides an irreversible deprotonation, with hydrogen gas being the only byproduct. The resulting alkoxide then displaces a halide or other suitable leaving group from an electrophile. Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the ionic intermediates without interfering with the reaction.
Protocol 4: General Procedure for Williamson Ether Synthesis
-
Setup and Deprotonation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (6-Bromopyridin-3-yl)methanol (1.0 eq.) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour until effervescence ceases.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by slowly adding water at 0 °C. Dilute with ethyl acetate and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a cornerstone building block for medicinal chemistry and drug discovery. Its capacity for orthogonal functionalization via palladium-catalyzed cross-coupling at the C6-bromo position and classical transformations at the C3-hydroxymethyl group provides a robust platform for the rapid synthesis of diverse compound libraries. The protocols detailed herein offer reliable and reproducible methods for generating key derivatives, enabling researchers to efficiently explore structure-activity relationships and accelerate the development of novel therapeutic agents.
References
- University of Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints.
- ResearchGate. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
- Wikipedia. (2023). Sonogashira coupling.
- TradeIndia. (n.d.). (6-Bromo-Pyridin-3-Yl)-Methanol.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (2017). CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3.
- Crysalin. (n.d.). (6-Bromopyridin-3-yl)methanol.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
- YouTube. (2020). Suzuki cross-coupling reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: 6-Bromo-3-pyridinemethanol as a Versatile Synthon in Modern Agrochemical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-pyridinemethanol, also known as 2-bromo-5-(hydroxymethyl)pyridine, is a pivotal heterocyclic building block in the field of fine chemical synthesis. Its unique electronic properties and bifunctional nature—possessing both a nucleophilic pyridine ring and a versatile hydroxymethyl group—make it an invaluable intermediate for constructing complex bioactive molecules. This application note provides an in-depth guide to the strategic application of this compound in agrochemical synthesis, with a primary focus on the neonicotinoid class of insecticides. We will explore the chemical logic behind its use, present a detailed, field-proven protocol for its conversion into a key agrochemical scaffold, and discuss the broader implications for pesticide development.
Introduction: The Strategic Importance of Halogenated Pyridyl Scaffolds
The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly modulates the molecule's electronic and lipophilic characteristics. Specifically, the bromine atom at the 6-position acts as a strong electron-withdrawing group, influencing the reactivity of the entire ring system and providing a handle for further synthetic transformations.
This compound serves as a direct precursor to the 2-bromo-5-(chloromethyl)pyridine moiety, a critical electrophilic component in the synthesis of numerous insecticides. This scaffold is particularly renowned for its role in the assembly of neonicotinoids, a class of systemic insecticides that target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1][2] While many commercial syntheses, such as that for Imidacloprid, utilize the analogous 2-chloro-5-(chloromethyl)pyridine (CCMP), the underlying synthetic principles and reaction mechanisms are directly transferable to the bromo-analogue, which serves as a key intermediate for generating structural diversity in discovery chemistry programs.[3][4]
Core Synthetic Strategy: From Intermediate to Bioactive Compound
The synthetic utility of this compound hinges on a two-stage strategy. First, the primary alcohol of the hydroxymethyl group is activated by converting it into a better leaving group. Second, this activated intermediate is coupled with a suitable nucleophile to assemble the final agrochemical backbone. This logical flow ensures high efficiency and selectivity in the key bond-forming step.
Caption: High-level overview of the synthetic strategy.
Detailed Application Protocol: Synthesis of a Bromo-Substituted Neonicotinoid Analogue
This section details a robust, two-step protocol for the synthesis of a neonicotinoid analogue starting from this compound. The procedure is adapted from established methods for the synthesis of Imidacloprid.[3][5][6]
Part A: Activation via Chlorination of the Hydroxymethyl Group
Principle: The hydroxyl group (-OH) is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more labile group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, converting the primary alcohol into a primary chloride. The reaction proceeds with the liberation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas trap (to neutralize HCl fumes), add this compound (18.8 g, 0.1 mol).
-
Reagent Addition: Under anhydrous conditions, add 50 mL of a suitable inert solvent such as toluene. Begin stirring and cool the flask in an ice bath to 0-5 °C.
-
Chlorination: Add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise to the stirred suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 100 mL of ice-cold water to quench the excess thionyl chloride. Neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 6-bromo-3-(chloromethyl)pyridine. This intermediate is often used directly in the next step without further purification.
Part B: Coupling Reaction to Form the Neonicotinoid Core
Principle: This step involves a classical SN2 reaction. The amine group of 2-(nitroimino)imidazolidine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. An inorganic base is required to deprotonate the imidazolidine nitrogen, enhancing its nucleophilicity.
Protocol:
-
Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-(nitroimino)imidazolidine (13.0 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 200 mL of acetonitrile.
-
Addition of Intermediate: Heat the stirred suspension to reflux (approx. 80-82 °C). Dissolve the crude 6-bromo-3-(chloromethyl)pyridine from Part A in 50 mL of acetonitrile and add it dropwise to the refluxing mixture over 1 hour.[4]
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and KCl). Wash the filter cake with a small amount of acetonitrile.
-
Crystallization: Combine the filtrate and washings and concentrate the volume to approximately 50-75 mL under reduced pressure. Cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration, wash the crystals with cold ethanol, and dry under vacuum to yield the final product, 1-((6-bromopyridin-3-yl)methyl)-N-nitroimidazolidin-2-imine.
Caption: Step-by-step workflow for the synthesis protocol.
Expected Results and Data Analysis
The successful synthesis of the target compound should be validated through standard analytical techniques. The data presented below are representative for this class of compounds.
| Parameter | Expected Value/Observation | Purpose |
| Overall Yield | 70-85% | Measures the efficiency of the two-step synthesis. |
| Appearance | Off-white to pale yellow crystalline solid | Provides initial qualitative assessment of purity. |
| Melting Point | 135-145 °C (Varies with purity) | A sharp melting range indicates high purity. |
| ¹H NMR (DMSO-d₆) | δ 8.5 (s, 1H, Py-H), 7.9 (d, 1H, Py-H), 7.6 (d, 1H, Py-H), 5.3 (s, 2H, CH₂-Py), 4.1 (t, 2H, N-CH₂), 3.8 (t, 2H, N-CH₂) | Confirms the presence and connectivity of protons in the structure. |
| ¹³C NMR (DMSO-d₆) | δ 150-160 (C=N), 140-150 (Py-C), 120-140 (Py-C), 50-60 (CH₂), 40-50 (CH₂) | Confirms the carbon framework of the molecule. |
Broader Synthetic Applications and Future Outlook
The utility of this compound is not confined to neonicotinoids. The pyridine and bromopyridine motifs are central to a new generation of insecticides with different modes of action.[7] For instance, related intermediates are employed in the synthesis of diamide insecticides and other novel compounds targeting different biological pathways in pests.[8] The bromine atom, in particular, offers a site for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This versatility ensures that this compound will remain a valuable and strategic intermediate in the ongoing quest for safer and more effective crop protection agents.
Conclusion
This compound is a high-value intermediate for agrochemical research and development. The protocols outlined in this note demonstrate a reliable and efficient pathway for its conversion into a bioactive neonicotinoid scaffold, highlighting its strategic importance. The principles of chemical activation and nucleophilic substitution are fundamental and can be adapted for the synthesis of a wide range of other agrochemical targets. By understanding the causality behind each experimental step, researchers can effectively leverage this versatile building block to accelerate the discovery of next-generation crop protection solutions.
References
- Title: this compound | C6H6BrNO | CID 6421249. Source: PubChem - NIH. URL:[Link]
- Title: Process for preparing imidacloprid (US6307053B1).
- Title: Method for synthesizing imidacloprid (CN105924428A).
- Title: Study on synthesis of imidacloprid via cascade reaction.
- Title: Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring. Source: Journal of Labelled Compounds and Radiopharmaceuticals. URL:[Link]
- Title: A kind of preparation method of the formaldehyde of 6 bromopyridine 3 (CN107056690A).
- Title: Development of an Efficient Synthetic Process for Broflanilide.
- Title: Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Source: Current Chemistry Letters, Assiut University. URL:[Link]
- Title: Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii. Source: Journal of Agricultural and Food Chemistry, PubMed. URL:[Link]
- Title: Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Source: Molecules, PubMed Central. URL:[Link]
- Title: Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Source: Molecules, MDPI. URL:[Link]
- Title: SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES.
Sources
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 4. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 5. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Protocol for the Synthesis of 6-Bromo-3-pyridinemethanol
Abstract
This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of 6-Bromo-3-pyridinemethanol, a key building block in the pharmaceutical industry.[1] The protocol details a robust and scalable process starting from the readily available 6-bromonicotinaldehyde. Emphasis is placed on process safety, in-process controls, and methods for ensuring high purity of the final product. This document is intended to be a practical resource, explaining the causality behind experimental choices to facilitate successful scale-up and technology transfer.
Introduction and Significance
This compound, also known as 2-Bromo-5-(hydroxymethyl)pyridine, is a critical heterocyclic intermediate.[2] Its structure, featuring a pyridine ring with a bromine atom and a hydroxymethyl group, offers two distinct points for chemical modification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the primary alcohol can be readily oxidized or converted to other functional groups. This dual reactivity makes it an invaluable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[2] Given its importance, a well-characterized, safe, and scalable synthetic process is essential for ensuring a reliable supply chain in drug discovery and development.
This guide outlines a proven method for the synthesis of this compound via the reduction of 6-bromonicotinaldehyde using sodium borohydride. The process has been designed with scalability and safety as primary considerations.
Chemistry and Mechanism
The core of this synthesis is the chemoselective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation on a large scale due to its selectivity, cost-effectiveness, and relatively safe handling profile compared to more potent reducing agents like lithium aluminum hydride.[3]
The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 6-bromonicotinaldehyde.[4][5] The resulting alkoxide intermediate is then protonated during the aqueous workup to yield the final alcohol product.
Reaction Scheme:
Sources
Application Note: Strategic Protection of Functional Groups in 6-Bromo-3-pyridinemethanol for Advanced Synthesis
Abstract
6-Bromo-3-pyridinemethanol is a versatile bifunctional building block crucial in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is defined by its two reactive centers: a primary alcohol and a pyridine nitrogen atom. However, achieving chemoselectivity in multi-step syntheses requires a robust strategy to temporarily mask one or both of these functional groups. This guide provides an in-depth analysis of protecting group strategies, detailing field-proven protocols for the selective protection and deprotection of the hydroxyl and pyridine nitrogen moieties, and culminating in an orthogonal strategy for independent manipulation of these sites.
Introduction: The Synthetic Challenge
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The hydroxymethyl group can be oxidized or serve as a nucleophile, while the pyridine nitrogen possesses a basic lone pair that can interfere with acid-sensitive reagents or coordinate to metal catalysts.[3] Furthermore, the pyridine ring itself can undergo various transformations. A protecting group strategy is therefore not merely an accessory but a cornerstone of any complex synthesis involving this substrate, preventing unwanted side reactions and enabling precise molecular construction.[4]
The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups.[3]
This document explores the most effective strategies to meet these criteria.
Protection of the Hydroxyl Group
The primary alcohol is often protected to prevent its acidic proton from interfering with strongly basic reagents (e.g., Grignards, organolithiums) or to avoid its nucleophilic character in the presence of electrophiles.[5][6] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild removal conditions.[7][8]
Recommended Strategy: tert-Butyldimethylsilyl (TBDMS) Ether
The tert-Butyldimethylsilyl (TBDMS or TBS) group is an excellent choice for protecting the hydroxyl function of this compound. It offers a robust shield against a wide array of non-acidic and non-fluoride reaction conditions while being readily cleavable.[9][10]
Rationale for Selection:
-
High Stability: TBDMS ethers are stable to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents.[11]
-
Ease of Formation: The protection reaction proceeds efficiently under mild conditions, typically using TBDMS-Cl and a base like imidazole.[12]
-
Selective Cleavage: Deprotection is most commonly achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which offers high selectivity for silicon-oxygen bonds.[12][13] Acidic conditions can also be used, though this may affect other acid-labile groups.[14]
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Structure | Protection Reagents | Stability | Deprotection Conditions |
| TBDMS | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF | Base, Organometallics, Oxidation, Reduction | TBAF, THF; HF-Pyridine; AcOH/H₂O[9][12] |
| MOM | -CH₂OCH₃ | MOM-Cl, DIPEA, DCM | Base, Organometallics, most Reductants/Oxidants | Acidic hydrolysis (e.g., HCl in EtOH, TFA)[15][16] |
| Benzyl (Bn) | -CH₂Ph | NaH, BnBr, THF | Acid, Base, Organometallics, most Reductants/Oxidants | Catalytic Hydrogenolysis (H₂, Pd/C)[17] |
Diagram: TBDMS Protection Scheme
Caption: Reaction scheme for the protection and deprotection of this compound using TBDMS ether.
Protection of the Pyridine Nitrogen
The pyridine nitrogen lone pair imparts basicity and nucleophilicity, which can lead to undesired protonation in acidic media or reaction with electrophiles.[18] Protection is often necessary to temper this reactivity.
Recommended Strategy: Pyridine N-Oxide
Formation of a pyridine N-oxide is a highly effective method for protecting the nitrogen atom. The N-O bond significantly reduces the basicity and nucleophilicity of the nitrogen and alters the electronic properties of the pyridine ring, often facilitating certain substitution patterns.[19][20]
Rationale for Selection:
-
Reactivity Modulation: The N-oxide group is electron-withdrawing, deactivating the ring towards electrophilic substitution but activating the 2- and 4-positions for nucleophilic attack.[21][22]
-
Straightforward Formation: N-oxides are readily prepared by oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[19]
-
Clean Deprotection: The nitrogen can be regenerated via deoxygenation using various reagents, including PCl₃, PPh₃, or catalytic hydrogenation.[20][23]
Diagram: N-Oxide Protection Scheme
Caption: Reaction scheme for the formation and deoxygenation of the corresponding N-oxide.
Orthogonal Protecting Group Strategy
In complex syntheses, it is often necessary to deprotect one functional group while leaving another protected. This requires an "orthogonal" set of protecting groups, where each group is removed by specific conditions that do not affect the others.[24]
For this compound, a powerful orthogonal strategy combines the TBDMS ether for the hydroxyl group and the N-oxide for the pyridine nitrogen.
-
TBDMS Group: Stable to N-oxide formation (m-CPBA) and deoxygenation (PCl₃). Removed with fluoride (TBAF).
-
N-Oxide Group: Stable to TBDMS protection (imidazole base) and deprotection (TBAF). Removed by deoxygenation.
This combination allows for the selective unmasking of either the alcohol or the pyridine nitrogen, providing maximum flexibility for subsequent transformations.
Diagram: Orthogonal Strategy Workflow
Caption: Workflow for the orthogonal protection and selective deprotection of this compound.
Detailed Experimental Protocols
Protocol 1: TBDMS Protection of the Hydroxyl Group
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous NaHCO₃, Brine.
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TBDMS-protected product.
-
Protocol 2: Fluoride-Mediated Deprotection of TBDMS Ether
-
Materials: TBDMS-protected this compound, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Deionized water.
-
Procedure:
-
Dissolve the TBDMS-protected starting material (1.0 eq) in anhydrous THF in a flask.
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.[13]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the residue with dichloromethane and wash with deionized water (2x) to remove TBAF salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography if necessary to afford the deprotected alcohol.
-
Protocol 3: N-Oxide Formation
-
Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), Dichloromethane (DCM), Saturated aqueous Na₂S₂O₃, Saturated aqueous NaHCO₃.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (1.3 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[19]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-oxide, which can often be used without further purification.
-
Protocol 4: Deoxygenation of Pyridine N-Oxide
-
Materials: this compound N-oxide, Phosphorus trichloride (PCl₃), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-oxide (1.0 eq) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.
-
Add PCl₃ (1.2 eq) dropwise via syringe. An exothermic reaction may be observed.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography to yield the parent pyridine.
-
References
- Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- Bull, J. R., et al. (1983). The Protection and Deprotection of the Pyridine Nitrogen.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. [Link][13]
- Kumar, P., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 15(12), 9136-9145. [Link][14]
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link][11]
- Wikipedia. (n.d.). Silyl ether. [Link][12]
- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link][5]
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link][15]
- Ramachandran, P. V., et al. (2016). An Application of Borane As a Protecting Group for Pyridine. Organic Letters, 18(19), 5034-5037. [Link][26]
- St-Denis, T. G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(10), 5463-5494. [Link][27]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link][21]
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link][9]
- K. C. Nicolaou Research Group. (n.d.). Protecting Groups. [Link][4]
- University of Bristol. (n.d.).
- Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link][7]
- LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. [Link][6]
- NROChemistry. (2022). Protection of Alcohols. [Link][17]
- Ratajczak, T., et al. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.37.1-2.37.26. [Link]
- ZM Silane Limited. (2023). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link][8]
- den Hertog, H. J., & van Ammers, M. (1953). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 355-362. [Link][22]
- Saha, A., et al. (2020). Study Guide to Organic Chemistry, Volume 5. [28]
- Wikipedia. (n.d.). Protecting group. [Link][24]
- University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
- PubChem. (n.d.). This compound. [Link][2]
- El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link][19]
- Shishkin, V. N., et al. (2015). Substituent effect on the properties of pyridine-N-oxides. Journal of Molecular Structure, 1084, 151-157. [Link]
- Wang, Y., et al. (2021). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 86(2), 1665-1675. [Link][23]
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link][20]
- Griesbeck, A. G., & Maptue, N. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(43), 11986-11991. [Link]
- LibreTexts Chemistry. (2021). 16: Silylethers. [Link][10]
- DeLaCruz, R., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Brieke, C., et al. (2012). Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 51(33), 8222-8224. [Link]
- PubChemLite. (n.d.). This compound. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. zmsilane.com [zmsilane.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 17. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 18. tandfonline.com [tandfonline.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. baranlab.org [baranlab.org]
- 21. Pyridine synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Protecting group - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Palladium-Catalyzed Amination of 6-Bromo-3-pyridinemethanol
Introduction: The Strategic Importance of Aminopyridines
The (6-aminopyridin-3-yl)methanol scaffold is a highly valuable building block in modern medicinal chemistry.[1] Its structure, featuring a pyridine ring with amino and hydroxymethyl functionalities, serves as a critical "hinge-binding" motif in the development of small-molecule kinase inhibitors for oncology and immunology.[1] The synthesis of such molecules requires a robust and efficient method for installing the C-N bond.
Direct amination of heteroaryl halides like 6-Bromo-3-pyridinemethanol presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and deactivate the metal catalyst can complicate the reaction.[2][3] While classical methods like the Ullmann condensation exist, they often require harsh conditions.[4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as the premier method for this transformation, offering high functional group tolerance, broad substrate scope, and milder reaction conditions.[5][6]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of this compound. We will delve into the causality behind experimental choices, from catalyst selection to reaction setup, to empower researchers to successfully and reliably perform this critical transformation.
The Buchwald-Hartwig Reaction: Mechanism and Key Components
The Buchwald-Hartwig amination is a powerful tool for constructing C(sp²)–N bonds.[5] The reaction's success hinges on a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to troubleshooting and optimizing the reaction.
Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Core Components & Their Rationale:
-
Phosphine Ligand: This is arguably the most critical component for heteroaryl substrates. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) are essential.[3]
-
Why? They accelerate the rate-limiting oxidative addition and the final reductive elimination steps. Their steric bulk prevents the formation of inactive catalyst dimers and promotes a three-coordinate intermediate that is crucial for efficient C-N bond formation.[5] For a substrate like this compound, where the pyridine nitrogen can coordinate to the palladium, a well-chosen ligand is key to preventing catalyst inhibition.
-
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄): A base is required to deprotonate the amine, forming the more nucleophilic amide anion in situ. The choice of base is critical and depends on the amine's pKa and the substrate's tolerance for strong bases. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used for its efficacy, but weaker bases like cesium carbonate may be required for base-sensitive substrates.[7]
-
Amine Source: The protocol below uses aqueous ammonia as a straightforward and efficient source for the primary amino group. Alternatively, ammonia equivalents like benzophenone imine or lithium bis(trimethylsilyl)amide can be employed.[6]
Comparative Data: Catalyst Systems for Amination
The choice of ligand and base significantly impacts reaction efficiency. Below is a summary of typical conditions adapted from literature for related heteroaryl aminations.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1-2) | (±)-BINAP (2-4) | NaOtBu (1.4) | Toluene | 80-100 | 85-95 | [8],[9] |
| 2 | Pd(OAc)₂ (2-5) | Xantphos (3-7.5) | Cs₂CO₃ (1.5) | Toluene | 100-110 | 80-92 | [10],[11] |
| 3 | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | K₃PO₄ (2.0) | t-BuOH | 90-100 | 80-90 | [12] |
Detailed Experimental Protocol
This protocol details the amination of this compound using aqueous ammonia, adapted from established methodologies for preparing primary arylamines.[6]
Materials and Reagents
-
This compound (CAS: 122306-01-8), >97% purity
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOtBu), >98%
-
Ammonium hydroxide (NH₄OH), 28-30% solution in water
-
Toluene, anhydrous (<50 ppm H₂O)
-
Ethyl acetate (EtOAc), ACS grade
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel, 230-400 mesh
-
Argon gas (Ar), high purity
Equipment
-
Schlenk flask or sealable reaction tube
-
Magnetic stirrer and hot plate with oil bath
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
Experimental Workflow
Caption: Figure 2: Experimental Workflow Diagram.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere of argon using standard Schlenk techniques or in a glovebox.[8]
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.32 mmol, 1.0 equiv), Pd₂(dba)₃ (97 mg, 0.106 mmol, 0.02 equiv), and (±)-BINAP (199 mg, 0.320 mmol, 0.06 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Base Addition: Under a positive pressure of argon, add sodium tert-butoxide (713 mg, 7.45 mmol, 1.4 equiv).
-
Causality Check: Adding the solid base under argon is crucial. NaOtBu is highly hygroscopic and its efficacy is diminished by moisture.
-
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add the aqueous ammonium hydroxide solution (28-30%, 3.5 mL, ~26.6 mmol, ~5.0 equiv) via syringe.
-
Reaction: Securely seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours.
-
Self-Validation: Monitor the reaction's progress by taking small aliquots (under argon), quenching with water, extracting with EtOAc, and analyzing by TLC or LC-MS. The disappearance of the starting material (this compound) indicates completion.
-
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL). Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 15 mL).
-
Transfer the filtrate to a separatory funnel and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate/methanol (e.g., 98:2 to 95:5), is typically effective.[13]
-
Product Characterization: Combine the pure fractions and remove the solvent in vacuo to yield (6-aminopyridin-3-yl)methanol as a solid. The expected yield is typically in the range of 75-90%. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (air/moisture contamination). | Ensure rigorous inert atmosphere techniques. Use fresh, high-purity reagents and anhydrous, degassed solvents. |
| Poor quality base (hydrolyzed NaOtBu). | Use a fresh bottle of NaOtBu or handle it exclusively in a glovebox. | |
| Inappropriate ligand/catalyst choice. | Screen alternative ligands (e.g., Xantphos, RuPhos) or Pd sources. | |
| Hydrodehalogenation | Presence of water or protic sources leading to a side reaction. | Minimize water content. Ensure the base is sufficiently strong to favor amination over competing pathways. |
| Formation of Side Products | Reaction temperature too high or reaction time too long. | Optimize temperature and monitor the reaction closely to stop it upon completion. |
| Double arylation of ammonia. | Use a sufficient excess of the ammonia source to favor mono-arylation. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium tert-butoxide is corrosive and reacts violently with water.[14] Toluene is flammable and toxic.
-
Procedure: Operations involving heating flammable solvents should be conducted behind a blast shield in a well-ventilated fume hood. Pressure can build up in the sealed reaction vessel upon heating; ensure the vessel is appropriately rated and sealed.
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of (6-aminopyridin-3-yl)methanol from this compound. The success of this transformation relies on the careful selection of a bulky, electron-rich phosphine ligand and the rigorous exclusion of air and moisture. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably access this important chemical building block for applications in drug discovery and development.
References
- Lipshutz, B. H., & Ueda, H. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering.
- Hartwig, J. F., et al. (2011). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
- Ghorai, S., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ResearchGate.
- Hartwig, J. F., et al. (2011). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC - NIH.
- Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Ullmann condensation.
- University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Ravikumar, V. T., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Scientific Reports. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
- Ravikumar, V. T., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PMC - PubMed Central.
- PubChem - NIH. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]
- 14. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 6-Bromo-3-pyridinemethanol in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions within the ATP-binding site of many kinases.[1][2] This guide provides an in-depth examination of 6-Bromo-3-pyridinemethanol , a versatile and strategically vital building block for the synthesis of potent and selective kinase inhibitors. We will explore its synthetic utility, provide detailed, field-proven protocols for its derivatization, and discuss the underlying chemical principles that make it an indispensable tool for researchers, medicinal chemists, and drug development professionals.
The Rationale: Why this compound?
The efficacy of this compound as a synthetic intermediate stems from its distinct and orthogonally reactive functional groups: the bromo substituent at the C-6 position and the hydroxymethyl group at the C-3 position. This unique arrangement offers a powerful platform for scaffold diversification.
-
The Bromo Group (C-6): A Versatile Handle for Cross-Coupling. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl and heteroaryl moieties, which are crucial for exploring the hydrophobic regions of the kinase active site and establishing key structure-activity relationships (SAR).[3][4] Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are robust and well-documented methodologies for this purpose.[4][5]
-
The Hydroxymethyl Group (C-3): A Point for Hinge-Binding Interaction. The primary alcohol provides a direct precursor to functionalities that can interact with the highly conserved hinge region of the kinase ATP-binding pocket. This group can be oxidized to an aldehyde for further elaboration or, more commonly, used in etherification or amination reactions to introduce side chains that form critical hydrogen bonds, mimicking the adenine portion of ATP.[1]
This dual functionality allows for a divergent synthetic approach, enabling the rapid generation of compound libraries to optimize potency, selectivity, and pharmacokinetic properties.
Core Synthetic Workflow: From Building Block to Inhibitor
The general strategy for utilizing this compound involves a sequential functionalization approach. First, the C-6 position is modified via a cross-coupling reaction to install a desired hydrophobic group. Second, the C-3 hydroxymethyl group is functionalized to introduce a hinge-binding moiety.
Below is a representative workflow for the synthesis of a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, a key target in anti-angiogenic cancer therapy.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. recipharm.com [recipharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Guide to Synthesizing Novel Heterocyclic Compounds from 6-Bromo-3-pyridinemethanol
Introduction: The Strategic Importance of the Pyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, pyridine and its derivatives stand as privileged scaffolds. Their presence in numerous natural products, pharmaceuticals, and agrochemicals underscores their significance.[1][2] The unique electronic properties of the pyridine ring, coupled with its ability to engage in hydrogen bonding, make it a cornerstone for designing molecules with diverse biological activities.[3] Among the vast array of functionalized pyridines, 6-Bromo-3-pyridinemethanol emerges as a particularly versatile and strategic starting material for the synthesis of novel heterocyclic compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a key building block. We will delve into detailed protocols for palladium-catalyzed cross-coupling reactions to functionalize the C6-position and explore subsequent transformations to construct a variety of medicinally relevant heterocyclic systems. The methodologies presented herein are designed to be robust, reproducible, and adaptable, providing a solid foundation for innovation in heterocyclic chemistry.
Core Synthetic Strategies: Unleashing the Potential of this compound
The synthetic utility of this compound lies in the reactivity of its two key functional groups: the bromo substituent at the 6-position and the hydroxymethyl group at the 3-position. The bromine atom serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be a participant in cyclization reactions or be further modified.
This guide will focus on three cornerstone palladium-catalyzed reactions for the initial functionalization of the 6-bromo position:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.
Following this initial diversification, we will explore the synthesis of representative five-membered heterocyclic rings—thiazoles and oxazoles—demonstrating how the newly introduced functionalities can be elaborated into complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the Pyridine Core
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl linkages.[5][6] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.
Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)methanol with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (6-bromopyridin-3-yl)methanol with phenylboronic acid.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Base | K₂CO₃ (Potassium Carbonate) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
| Typical Yield | 80-95% |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-bromopyridin-3-yl)methanol (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a deoxygenated solution of 1,4-dioxane and water (20 mL and 5 mL, respectively, for a 7.3 mmol scale reaction).[7]
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (6-phenylpyridin-3-yl)methanol.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Workflow for Sonogashira Coupling:
Caption: Generalized workflow for a Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of (6-Bromopyridin-3-yl)methanol with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling of (6-bromopyridin-3-yl)methanol with phenylacetylene.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Co-catalyst | CuI (Copper(I) Iodide) |
| Base | Et₃N (Triethylamine) |
| Solvent | THF (Tetrahydrofuran) |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 85-95% |
Step-by-Step Procedure:
-
To a degassed solution of (6-bromopyridin-3-yl)methanol (1.1 equiv.) in a mixture of THF and Et₃N (4 mL and 2 mL, respectively, for a 0.337 mmol scale reaction), add Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.).[10]
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add phenylacetylene (1.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (6-(phenylethynyl)pyridin-3-yl)methanol.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4][11] This reaction has broad substrate scope and functional group tolerance.
Workflow for Buchwald-Hartwig Amination:
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination of (6-Bromopyridin-3-yl)methanol with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of (6-bromopyridin-3-yl)methanol with morpholine.
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |
| Base | NaOtBu (Sodium tert-butoxide) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Typical Yield | 60-80% |
Step-by-Step Procedure:
-
To a large Schlenk vessel, add (6-bromopyridin-3-yl)methanol (1.0 equiv.), morpholine (1.2 equiv.), (±)-BINAP (0.04 equiv.), Pd₂(dba)₃ (0.02 equiv.), and NaOtBu (1.4 equiv.).[12]
-
Add toluene (50 mL for an 18 mmol scale reaction).
-
Heat the resulting mixture to 80 °C with stirring for 4 hours.
-
Cool the reaction to room temperature and add diethyl ether (50 mL).
-
Wash the resulting mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired (6-morpholinopyridin-3-yl)methanol.
Constructing Five-Membered Heterocycles: Thiazoles and Oxazoles
The functionalized pyridylmethanols obtained from the cross-coupling reactions serve as excellent precursors for the synthesis of more complex heterocyclic systems. Here, we detail the synthesis of thiazole and oxazole rings, which are prevalent in many biologically active compounds.[13][14][15][16]
Synthesis of Pyridyl-Substituted Thiazoles
Thiazole derivatives can be synthesized through various methods, with the Hantzsch thiazole synthesis being a classic and reliable approach.[15] This involves the reaction of a thiourea or thioamide with an α-haloketone.
Protocol 4: Synthesis of a 2-Amino-4-(pyridin-3-yl)thiazole Derivative
This protocol describes a general pathway where the pyridine moiety is incorporated into the thiazole ring.
Step-by-Step Procedure:
-
Thioamide Formation: React 3-acetylpyridine with Lawesson's reagent in refluxing toluene to yield the corresponding thioamide.
-
Hantzsch Thiazole Synthesis: To a solution of the thioamide (1.0 equiv.) in ethanol, add 2-bromo-1-phenylethan-1-one (1.0 equiv.).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired 2-amino-4-(pyridin-3-yl)thiazole derivative.[13]
Synthesis of Pyridyl-Substituted Oxazoles
Oxazoles can be synthesized through several routes, including the Van Leusen reaction or from α-diazoketones and amides.[17][18] A common method involves the cyclization of a β-keto amide.
Protocol 5: Synthesis of a 2,5-Disubstituted Oxazole with a Pyridyl Moiety
This protocol outlines a general method for synthesizing a pyridyl-substituted oxazole.
Step-by-Step Procedure:
-
Amide Formation: Couple nicotinic acid with an appropriate amine using a standard peptide coupling reagent like EDC/HOBt to form the corresponding amide.
-
α-Bromination: React the corresponding acetophenone derivative with a brominating agent such as N-bromosuccinimide (NBS) to obtain the α-bromo ketone.
-
Cyclization: React the amide (1.0 equiv.) with the α-bromo ketone (1.0 equiv.) in a solvent such as acetonitrile or DMF.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield the desired pyridyl-substituted oxazole.[19]
Conclusion and Future Directions
This compound is a readily available and highly versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for the initial diversification of the pyridine core. The resulting functionalized pyridylmethanols can be further elaborated into complex, medicinally relevant heterocyclic systems such as thiazoles and oxazoles.
The protocols presented here serve as a foundation for further exploration. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets. The continued development of novel catalysts and reaction conditions will undoubtedly expand the synthetic utility of this compound, paving the way for the discovery of new therapeutic agents and functional materials.
References
- E. J. Crust, I. J. Munslow and P. Scott, Journal of Organometallic Chemistry, 2005, 690, 3373-3382. [Link]
- Tay, N. F., Duran, M., Kayagil, İ., Yurttaş, L., Göger, G., Göger, F., Demirci, F., & Demirayak, Ş. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
- Wikipedia contributors. (2024, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Shaaban, M. R., El-Sayed, N. N. E., & El-Kashef, H. S. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4867. [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9890. [Link]
- Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121–6124. [Link]
- Organic Syntheses. (n.d.).
- Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
- G. D. Vo, J. F. Hartwig, J. Am. Chem. Soc., 2009, 131, 11049-11061. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 581. [Link]
- Mehmood, U., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(15), 4478. [Link]
- Schmidt, J., et al. (2021). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 17, 2376-2386. [Link]
- Abdel-Gawad, H., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(11), 103401. [Link]
- Semantic Scholar. (n.d.).
- Bagley, M. C., & Xiong, X. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
- Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
- Kashani, S. K., & Jessiman, J. E. (2021).
- Khan, M. A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7647. [Link]
- Mitra, S., & Khatik, G. L. (2010). One-pot synthesis of five and six membered N, O, S-heterocycles using a ditribromide reagent. Tetrahedron Letters, 51(49), 6545-6550. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]
- Ryabukhin, S. V., et al. (2007). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 12(5), 1036-1047. [Link]
- Oriental Journal of Chemistry. (2023).
- Razafindrainibe, F., et al. (2021). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
- NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Cortes-Arriagada, C., et al. (2019).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- ResearchGate. (n.d.). Synthesis of all 'head-to-tail'-connected pyridyl-oxazole structures... [Link]
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
- Semantic Scholar. (n.d.).
- K.T.H.M. College. (2018, November 19).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7, 121-131. [Link]
- Montanari, V., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3984. [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. One-pot synthesis of five and six membered N, O, S-heterocycles using a ditribromide reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 15. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. sciforum.net [sciforum.net]
- 19. kthmcollege.ac.in [kthmcollege.ac.in]
Flow Chemistry Applications for 6-Bromo-3-pyridinemethanol: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of flow chemistry for reactions involving 6-bromo-3-pyridinemethanol. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The adoption of continuous flow processing for its transformations offers significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. This document will delve into the core principles, provide detailed experimental protocols for key reactions, and explain the scientific rationale behind the methodological choices.
The Strategic Advantage of Flow Chemistry for Pyridine Derivatives
The pyridine motif is a cornerstone of many pharmaceutical agents. However, reactions involving functionalized pyridines can present challenges in conventional batch reactors. These challenges include managing highly exothermic reactions, handling unstable intermediates, and ensuring consistent product quality during scale-up. Flow chemistry, with its inherent benefits of superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents, provides elegant solutions to these problems.[1][2][3]
For a substrate like this compound, flow chemistry is particularly advantageous for several key transformations, most notably metal-catalyzed cross-coupling reactions and lithiation/borylation sequences. The ability to generate and immediately consume highly reactive organometallic intermediates in a continuous stream minimizes decomposition and side reactions, leading to higher yields and purities.[4][5]
Application Note 1: Continuous Flow Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, a common strategy in medicinal chemistry.
Scientific Rationale
Transitioning the Suzuki-Miyaura coupling from batch to flow offers several key benefits. The use of packed-bed reactors with heterogeneous palladium catalysts allows for easy separation of the catalyst from the product stream, minimizing metal contamination in the final product and enabling catalyst recycling.[6] Furthermore, the precise temperature control achievable in flow reactors can enhance reaction rates and selectivity, while the rapid mixing of reagents ensures homogeneity and reproducible results.[6][7] The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination cycle.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a continuous flow Suzuki-Miyaura coupling reaction to synthesize 6-phenyl-3-pyridinemethanol.
Reactant Preparation:
-
Solution A (Aryl Halide):
-
Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Ensure complete dissolution. Degas the solution with nitrogen or argon for 15-20 minutes.
-
-
Solution B (Boronic Acid):
-
Dissolve phenylboronic acid (1.2 eq) in the same solvent mixture.
-
Degas the solution with nitrogen or argon for 15-20 minutes.
-
Flow Reactor Setup:
The following diagram illustrates a typical packed-bed reactor setup for this application.
Caption: Workflow for a continuous flow Suzuki-Miyaura coupling.
Operational Parameters:
| Parameter | Value | Rationale |
| Flow Rate (Solution A) | 0.5 mL/min | Controls residence time and stoichiometry. |
| Flow Rate (Solution B) | 0.5 mL/min | Matched to maintain a 1:1 volumetric ratio. |
| Total Flow Rate | 1.0 mL/min | Determines the overall throughput. |
| Reactor Temperature | 100 - 150 °C | Higher temperatures accelerate the reaction.[6] |
| Reactor Volume | 10 mL | Defines the residence time at a given flow rate. |
| Residence Time | 10 min | Calculated as Reactor Volume / Total Flow Rate. |
| Back Pressure | 10-15 bar | Prevents solvent boiling at elevated temperatures. |
| Catalyst | Heterogeneous Pd catalyst (e.g., Pd/C) | Simplifies purification and allows for reuse.[6] |
Procedure:
-
Prime the pumps with the respective solutions.
-
Set the reactor temperature and allow it to equilibrate.
-
Begin pumping both solutions at the specified flow rates through the system.
-
Allow the system to reach a steady state (typically 2-3 residence times).
-
Collect the product stream.
-
Upon completion, flush the system with clean solvent.
-
Analyze the collected fractions by standard analytical techniques (e.g., LC-MS, GC-MS, NMR) to determine conversion and yield.
Application Note 2: Lithiation-Borylation Sequence in Flow
The generation of organolithium species from aryl halides is a cornerstone of organic synthesis. However, these intermediates are often unstable at ambient temperatures, necessitating cryogenic conditions in batch processing. Flow chemistry provides a safer and more efficient alternative by enabling the rapid generation and in-situ quenching of these reactive species at non-cryogenic temperatures.[4][5] This protocol outlines the lithiation of this compound followed by borylation to form the corresponding boronic acid, a key precursor for subsequent Suzuki couplings.
Scientific Rationale
The key to successful lithiation in flow is the extremely short residence time in the reactor where the organolithium species exists before it is quenched. This "flash chemistry" approach minimizes decomposition pathways that are prevalent in batch reactions.[4][5] The superior mixing in microreactors ensures that the lithium-halogen exchange is rapid and complete before the subsequent borylation step. This method avoids the isolation of the potentially hazardous organolithium intermediate.[9]
Experimental Protocol: Continuous Flow Lithiation-Borylation of this compound
Reactant Preparation:
-
Solution A (Aryl Halide):
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
-
Solution B (Organolithium):
-
A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes.
-
-
Solution C (Borylation Agent):
-
Triisopropyl borate (B(O-iPr)₃, 1.2 eq) in anhydrous THF.
-
Flow Reactor Setup:
This process utilizes a two-stage flow reactor setup.
Caption: Workflow for a two-stage continuous flow lithiation-borylation.
Operational Parameters:
| Parameter | Value | Rationale |
| Flow Rate (Solution A) | 1.0 mL/min | Establishes the baseline throughput. |
| Flow Rate (Solution B) | 0.95 mL/min | Slightly substoichiometric to avoid excess n-BuLi. |
| Flow Rate (Solution C) | 1.1 mL/min | Ensures complete trapping of the organolithium. |
| Reactor 1 Temperature | 0 °C | Non-cryogenic, enabled by short residence time.[4] |
| Reactor 1 Volume | 0.5 mL | Results in a very short residence time. |
| Residence Time 1 | ~15 seconds | Minimizes decomposition of the aryllithium. |
| Reactor 2 Temperature | 0 °C | Controls the exotherm of the borylation. |
| Reactor 2 Volume | 1.0 mL | Allows for complete reaction with the borate ester. |
| Residence Time 2 | ~20 seconds | Sufficient for the borylation to complete. |
| Back Pressure | 5-10 bar | Maintains single-phase flow. |
Procedure:
-
Ensure all reagents and solvents are anhydrous and the system is under an inert atmosphere (nitrogen or argon).
-
Cool both reactors to the specified temperature.
-
Prime all pumps with their respective solutions.
-
Begin pumping Solutions A and B into the first reactor.
-
Introduce Solution C at the second T-mixer.
-
Allow the system to stabilize before collecting the output into a flask containing an aqueous quench solution (e.g., saturated ammonium chloride).
-
After collection, perform a standard aqueous workup to isolate the desired boronic acid or its corresponding boronate ester.
-
Analyze the product for purity and structure confirmation.
Concluding Remarks for the Modern Researcher
The protocols provided herein serve as a robust starting point for the application of flow chemistry to reactions involving this compound. The enhanced safety, process control, and scalability offered by continuous flow methodologies are invaluable in a research and development setting. By leveraging these techniques, scientists can accelerate the synthesis of novel pyridine-containing compounds, paving the way for new discoveries in pharmaceuticals and materials science. It is strongly encouraged to use these protocols as a foundation and to further optimize parameters such as temperature, residence time, and reagent stoichiometry for specific downstream applications.
References
- One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development, 23(8). (2019). URL
- Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development. (2024). URL
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. (n.d.). URL
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Flow-Assisted Synthesis of Bicyclic Aziridines via Photochemical Transformation of Pyridinium Salts.
- Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Magritek. (2024). URL
- Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano. (n.d.). URL
- Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Thieme. (n.d.). URL
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. (n.d.). URL
- Continuous Flow Suzuki Coupling with a Heterogeneous Pd C
- Benefits of Continuous Flow Chemistry. Mettler Toledo. (n.d.). URL
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. NIH. (n.d.). URL
- Towards More Efficient, Greener Syntheses Through Flow Chemistry. DSpace@MIT. (n.d.). URL
- Batch Miyaura borylation and flow chemistry lithiation‐borylation routes for the synthesis of a key aryl boronic acid (8).
- Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. UCL Discovery. (n.d.). URL
- Highly productive flow synthesis for lithiation, borylation, and Suzuki coupling reaction. 株式会社FlowFrontier. (2024). URL
- A field guide to flow chemistry for synthetic organic chemists. PubMed Central. (n.d.). URL
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. (2025). URL
- Recent advances in continuous flow synthesis of metal–organic frameworks and their composites.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Continuous flow synthesis of some 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. (n.d.). URL
- Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. NIH. (n.d.). URL
- Synthesis of Annulated Pyridines by Intramolecular Inverse-Electron-Demand Hetero-Diels-Alder Reaction under Superheated Continuous Flow Conditions.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (2017). URL
- Suzuki Coupling. Organic Chemistry Portal. (n.d.). URL
- This compound. PubChem. (n.d.). URL
- Innovation in Flow Chemistry: KHIMOD and the University of Liège Tackle Solid Management. KHIMOD. (n.d.). URL
- Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature.
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. mt.com [mt.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis | Semantic Scholar [semanticscholar.org]
- 6. vapourtec.com [vapourtec.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-pyridinemethanol
Welcome to the technical support guide for the synthesis of 6-Bromo-3-pyridinemethanol (CAS 122306-01-8)[1][2]. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. Here, we move beyond simple procedural outlines to provide in-depth, field-tested insights into improving yield, minimizing impurities, and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Section 1: Strategic Synthesis—Choosing Your Route
The synthesis of this compound can be approached from several precursors. The optimal choice depends on factors like starting material availability, cost, scalability, and the specific equipment at your disposal.[3] Two of the most common and reliable strategies involve the reduction of a carbonyl group at the 3-position of the 6-bromopyridine scaffold.
Comparative Analysis of Primary Synthetic Routes
| Route | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages & Common Issues | Typical Yield |
| 1. Reduction of Aldehyde | 6-Bromonicotinaldehyde | NaBH₄ in Methanol or Ethanol, 20-30°C.[1] | High selectivity, mild conditions, fast reaction times, high yield.[1] | Aldehyde precursor can be unstable and prone to polymerization if not handled correctly.[4] | ~92%[1] |
| 2. Reduction of Carboxylic Acid | 6-Bromonicotinic Acid | Borane complexes (e.g., BH₃·THF) or conversion to ester followed by reduction (e.g., LiAlH₄). | Starting material is often more commercially available and stable than the aldehyde.[5][6] | Requires stronger reducing agents, which can be less selective and require more stringent anhydrous conditions. Potential for over-reduction. | 44-70% (for precursor synthesis)[5][7] |
| 3. Metal-Halogen Exchange | 2,5-Dibromopyridine | iPrMgCl·LiCl ("Turbo Grignard"), then DMF or paraformaldehyde, followed by reduction/workup.[8] | Good for creating functionalized pyridines when other routes are not feasible.[8] | Grignard reactions on pyridines can be challenging due to reagent basicity and potential for side reactions.[9][10] Requires strict anhydrous conditions.[11] | ~67% (for a similar hydroxymethylpyridine synthesis)[12] |
Logic Diagram: Selecting a Synthetic Pathway
This diagram outlines the decision-making process for choosing the most appropriate synthetic route based on common laboratory constraints and objectives.
Caption: Decision flowchart for selecting a synthetic route.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My yield is significantly lower than expected during the reduction of 6-Bromonicotinaldehyde with NaBH₄. What's going wrong?
A1: Root Cause Analysis & Solutions
Low yield in this seemingly straightforward reduction is often traced back to one of three areas: the quality of the starting material, the reaction conditions, or the workup procedure.
-
Possible Cause 1: Starting Material Degradation. 6-Bromonicotinaldehyde, like many heterocyclic aldehydes, can be susceptible to oxidation or polymerization upon prolonged storage, especially if exposed to air or light.[4]
-
Troubleshooting Steps:
-
Verify Purity: Before starting, check the purity of the aldehyde by ¹H NMR or TLC. The presence of a baseline smear on a TLC plate or broad, unidentifiable peaks in the NMR spectrum suggests degradation.
-
Use Fresh Reagent: If possible, use a freshly opened bottle of the aldehyde or material that has been stored properly under an inert atmosphere.
-
Purify if Necessary: If the starting material is impure, consider a quick purification by column chromatography or recrystallization before the reduction.
-
-
-
Possible Cause 2: Incomplete Reaction or Reagent Decomposition. While sodium borohydride is robust, its reactivity can be compromised by acidic impurities or protic solvents that are too acidic, leading to its decomposition before it can reduce the aldehyde.
-
Troubleshooting Steps:
-
Monitor to Completion: Track the reaction's progress using TLC. The reaction is typically fast (1-2 hours), but variations in scale or temperature can affect the time required.[1]
-
Control Temperature: Add the sodium borohydride portion-wise to the aldehyde solution while maintaining a temperature between 20-30°C.[1] An uncontrolled exotherm can lead to side reactions.
-
Check Solvent Quality: Ensure your methanol or ethanol is of sufficient quality and does not contain acidic impurities.
-
-
-
Possible Cause 3: Product Loss During Workup. The product, this compound, has some water solubility. An improper extraction or quenching procedure can lead to significant product loss in the aqueous phase.
-
Troubleshooting Steps:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with brine (saturated NaCl solution). This will decrease the solubility of the alcohol in the aqueous phase and drive it into the organic layer.
-
Perform Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate. Combine the organic extracts to maximize recovery.[1]
-
Avoid Over-acidification: During the quench with saturated aqueous ammonium chloride, avoid making the solution strongly acidic, as this can protonate the pyridine nitrogen and increase the product's water solubility.
-
-
Q2: I'm attempting a synthesis from 2,5-dibromopyridine via metal-halogen exchange, but the reaction fails to initiate or gives a complex mixture of products.
A2: Navigating the Challenges of Pyridine-based Organometallics
Grignard-type reactions involving pyridine rings are notoriously finicky.[10] Success hinges on meticulous technique to overcome initiation barriers and prevent side reactions.
-
Possible Cause 1: Reaction Did Not Initiate. The primary cause of failure is an inability to form the organometallic intermediate. This is almost always due to inhibitors on the magnesium surface or in the reaction system.[11]
-
Troubleshooting Steps:
-
Rigorous Drying: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen).[13] Ensure solvents are anhydrous and that the starting 2,5-dibromopyridine is free from moisture.[11]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[11] Activate it immediately before use by stirring vigorously under inert gas, adding a small crystal of iodine (the color should fade), or using a few drops of 1,2-dibromoethane.[9][13]
-
Use "Turbo Grignard": For challenging substrates like dihalopyridines, commercially available reagents like iso-propylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) are highly effective for inducing a smooth metal-halogen exchange under milder conditions than traditional Grignard formation.[8]
-
-
-
Possible Cause 2: Wurtz Coupling and Other Side Reactions. Once the organometallic species forms, it can react with the starting 2,5-dibromopyridine, leading to homocoupling byproducts.[13]
-
Troubleshooting Steps:
-
Slow Addition: Add the 2,5-dibromopyridine solution slowly to the activated magnesium or iPrMgCl·LiCl. This keeps the concentration of the starting halide low, minimizing its reaction with the newly formed organometallic.
-
Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0°C or below) can temper the rate of side reactions.[8]
-
-
Troubleshooting Workflow: Failed Metal-Halogen Exchange
Caption: A logical workflow for troubleshooting failed Grignard-type reactions.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable and scalable route for producing this compound?
-
A1: For reliability and scalability, the reduction of 6-bromonicotinaldehyde with sodium borohydride is generally the preferred method.[1] The reaction is high-yielding, proceeds under mild conditions, and avoids the use of pyrophoric or highly sensitive reagents, making the process safer and more manageable at a larger scale. The primary challenge for scale-up is ensuring efficient temperature control during the addition of NaBH₄.[3]
-
-
Q2: How can I best purify the final product?
-
A2: this compound is a solid at room temperature.[1][14] After extraction and removal of the solvent, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or aqueous ethanol. If isomeric or other solid impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a very effective alternative.
-
-
Q3: Are there any specific safety precautions for the reduction of 6-bromonicotinic acid with borane (BH₃)?
-
A3: Yes. Borane reagents (like BH₃·THF) react violently with water and can release flammable hydrogen gas. All reactions must be conducted in a fume hood under a dry, inert atmosphere (nitrogen or argon). The reaction should be quenched carefully by the slow, dropwise addition of methanol at 0°C to safely consume any excess borane before proceeding with the aqueous workup.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of 6-Bromonicotinaldehyde
This protocol is adapted from a high-yield procedure reported in the literature.[1]
Materials:
-
6-Bromonicotinaldehyde (20.0 g, 0.11 mol)
-
Sodium borohydride (4.88 g, 0.13 mol)
-
Methanol (110 mL)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromonicotinaldehyde (20.0 g) in methanol (108 mL).
-
Cool the flask in an ice-water bath to maintain a temperature between 20-30°C.
-
Slowly add sodium borohydride (4.88 g) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting aldehyde is fully consumed.
-
Carefully quench the reaction by diluting the mixture with saturated aqueous ammonium chloride solution.
-
Concentrate the mixture using a rotary evaporator to remove most of the methanol.
-
Extract the resulting aqueous solution with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers sequentially with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.
-
The resulting light yellow solid (expect ~18.6 g, 92% yield) can be further purified by recrystallization if necessary.[1]
References
- BenchChem. (2025). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. BenchChem Technical Support Center.
- Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
- J. C. Vantourout, et al. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile. BenchChem Technical Support Center.
- PubMed. (2023). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. PubMed. [Link]
- Bhatti, M. U. D., & Brown, O. R. (1976). Reductions of pyridine monocarboxylic acids and carboxaldehydes at mercury cathodes. Journal of Electroanalytical Chemistry. [Link]
- Organic Chemistry Portal.
- Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- PubChemLite. This compound (C6H6BrNO). [Link]
- BenchChem. (2025). Troubleshooting low conversion rates in Grignard-type reactions. BenchChem Technical Support Center.
- National Center for Biotechnology Information. (n.d.). This compound.
- PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid. [Link]
- BenchChem. (2025). Technical Support Center: 3-Pyridinemethanol Synthesis. BenchChem Technical Support Center.
- Ramirez, A. J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor... MDPI. [Link]
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- lookchem. Cas 6311-35-9, 6-Bromonicotinic acid. [Link]
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 1-Bromo-3-Nitrobenzene. BenchChem Technical Support Center.
Sources
- 1. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 2. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. This compound | 122306-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Synthesis of 6-Bromo-3-pyridinemethanol
Welcome to the Technical Support Center for the synthesis of 6-Bromo-3-pyridinemethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the common challenges encountered during the synthesis of this important chemical intermediate, ensuring a successful and efficient experimental outcome.
I. Overview of the Synthesis
The most prevalent and reliable method for synthesizing this compound is the reduction of 6-bromonicotinic acid or its corresponding esters. This transformation, while conceptually straightforward, is often accompanied by side reactions that can significantly impact the yield and purity of the desired product. This guide will focus on identifying, understanding, and mitigating these challenges.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing both the "why" behind the problem and the "how" to resolve it.
Q1: My reaction is producing a significant amount of 3-pyridinemethanol. What is causing this dehalogenation, and how can I prevent it?
A1: The formation of 3-pyridinemethanol is a classic example of a dehalogenation side reaction, where the bromine atom on the pyridine ring is replaced by a hydrogen atom.
Root Cause Analysis:
Dehalogenation of aryl halides can occur under various reductive conditions. In the context of reducing 6-bromonicotinic acid, several factors can promote this unwanted side reaction:
-
Choice of Reducing Agent: Strong, non-selective reducing agents can readily cleave the carbon-bromine bond.
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the C-Br bond cleavage.
-
Presence of Catalytic Impurities: Trace metals in reagents or from the reaction vessel can catalyze the dehalogenation process.
-
Hydrogen Source: The hydride source or protic solvents used during the reaction or workup can contribute to the replacement of the bromine atom.
Troubleshooting & Preventative Measures:
| Strategy | Rationale | Experimental Protocol |
| Select a Milder Reducing Agent | Borane complexes are generally more chemoselective for the reduction of carboxylic acids and less prone to causing dehalogenation compared to harsher reagents.[1][2] | Utilize a borane reagent such as Borane-tetrahydrofuran complex (BH3-THF) or Borane-dimethyl sulfide complex (BMS). These reagents effectively reduce the carboxylic acid with a lower propensity for cleaving the C-Br bond. |
| Optimize Reaction Temperature | Lowering the reaction temperature can disfavor the dehalogenation pathway, which typically has a higher activation energy than the desired reduction. | Conduct the reduction at a lower temperature. For instance, when using BH3-THF, the reaction can often be performed at 0 °C to room temperature. Monitor the reaction progress by TLC or HPLC to ensure the desired transformation is proceeding at a reasonable rate. |
| Ensure High Purity of Reagents | Trace metal impurities can act as catalysts for dehalogenation. | Use high-purity starting materials and reagents. If contamination is suspected, consider purifying the starting 6-bromonicotinic acid before use. |
| Control the Workup Conditions | The workup procedure, especially the quenching of the reducing agent, can influence the extent of dehalogenation. | Quench the reaction carefully at a low temperature. For borane reductions, a slow, dropwise addition of methanol followed by water is a standard procedure. |
Workflow for Minimizing Dehalogenation:
Caption: Workflow to address dehalogenation side reactions.
Q2: My reaction is incomplete, and I am isolating unreacted 6-bromonicotinic acid. What are the likely reasons for this?
A2: Incomplete conversion is a common issue that can often be traced back to the choice and stoichiometry of the reducing agent, as well as the reaction conditions.
Root Cause Analysis:
-
Insufficient Reducing Agent: Carboxylic acid reduction with borohydride reagents requires a sufficient molar excess to account for the initial acid-base reaction and the subsequent reduction steps.
-
Inappropriate Reducing Agent: Sodium borohydride (NaBH4) is generally not a strong enough reducing agent to efficiently reduce carboxylic acids on its own.[3][4]
-
Poor Solubility: The starting material or reaction intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
Troubleshooting & Preventative Measures:
| Strategy | Rationale | Experimental Protocol |
| Use a Suitable Reducing Agent | Lithium aluminum hydride (LAH) or borane complexes are the reagents of choice for the reduction of carboxylic acids.[5][6][7] | If not already in use, switch to LiAlH4 or a borane reagent like BH3-THF. Note that LiAlH4 is a very strong reducing agent and may increase the risk of dehalogenation if not used carefully. |
| Ensure Sufficient Stoichiometry | The reduction of a carboxylic acid with a hydride reagent is a multi-step process that consumes multiple equivalents of the hydride. | Use an adequate excess of the reducing agent. For example, with BH3-THF, it is common to use 1.5 to 2.0 equivalents. |
| Optimize Solvent and Temperature | A solvent that ensures the solubility of the starting material and intermediates is crucial for a homogeneous and efficient reaction. | Tetrahydrofuran (THF) is a common and effective solvent for reductions with both LiAlH4 and borane reagents. If solubility is still an issue, gentle heating may be required, but this should be balanced against the risk of side reactions. |
| Monitor Reaction Progress | It is essential to monitor the reaction to determine when it has reached completion. | Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material. |
Q3: I am having difficulty purifying the crude this compound. What are the best methods for purification?
A3: The purification of this compound can be challenging due to the presence of structurally similar impurities. A combination of chromatographic and recrystallization techniques is often most effective.
Purification Strategy:
-
Aqueous Workup: After quenching the reaction, an aqueous workup is necessary to remove inorganic byproducts. A typical procedure involves partitioning the product into an organic solvent like ethyl acetate and washing with water and brine.
-
Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting material.
-
Stationary Phase: Silica gel is the standard choice.[8]
-
Mobile Phase (Eluent): A gradient elution is often effective. Start with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity to elute the more polar product. The exact solvent system should be optimized using TLC. For pyridine-containing compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce peak tailing on the silica gel column.[8]
-
-
Recrystallization: If the product obtained from column chromatography is not sufficiently pure, recrystallization can be an effective final purification step.
-
Solvent Systems: A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane) can be effective. Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.
-
Analytical Characterization:
The purity of the final product should be confirmed by analytical techniques such as:
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methylene protons of the hydroxymethyl group.[9] The absence of signals corresponding to 3-pyridinemethanol is a key indicator of purity.[10]
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and identify any impurities.[11][12]
-
Melting Point: A sharp melting point is indicative of a pure compound.
¹H NMR Data for Key Compounds (in CDCl₃):
| Compound | Aromatic Protons (ppm) | CH₂OH (ppm) | OH (ppm) |
| This compound | ~8.4 (s), ~7.6 (d), ~7.5 (d) | ~4.7 (s) | Variable |
| 3-Pyridinemethanol | ~8.4 (m), ~7.7 (d), ~7.2 (m) | ~4.7 (s) | Variable |
III. Recommended Synthetic Protocol
This protocol outlines a reliable method for the synthesis of this compound using a borane reagent to minimize side reactions.
Reduction of 6-Bromonicotinic Acid with Borane-THF Complex:
Caption: Step-by-step protocol for the synthesis of this compound.
IV. References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Can sodium borohydride reduce carboxylic acids?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346.
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
Green, S., & Melen, R. L. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(40), e202207735.
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Ottokemi. (n.d.). 3-Pyridinemethanol, 98%. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Green, S., & Melen, R. L. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie (International ed. in English), 61(40), e202207735.
-
Madanhire, T., & Darkwa, J. (2017). Synthesis and characterization of Pr(III), Nd(III) and Er(III) complexes with 2,6-pyridinedimethanol. Journal of Coordination Chemistry, 70(18), 3121-3132.
-
Al-Shboul, T. M. A., & Al-Zoubi, R. M. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 13(11), 1452.
-
MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
-
Mammadov, V. A., Kurbanova, M. M., Lodochnikova, O. A., Gerasimova, T. P., & Litvinov, I. A. (2023). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 481–485.
-
Chemistry Stack Exchange. (2017, May 15). What is an easy way to reduce a boronic acid to borane?. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ChemRxiv. (2024). Halogen Cation Transfer in Halogen Bonding Catalysis. Retrieved from [Link]
-
IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Retrieved from [Link]
-
Goldberg, K. I., & Heinekey, D. M. (2007). Homogeneous catalytic reduction of dioxygen using transfer hydrogenation catalysts. Inorganic chemistry, 46(24), 10069–10071.
-
Núñez-Vergara, L. J., Olea-Azar, C., & Squella, J. A. (2006). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 51(2), 875-879.
-
ResearchGate. (n.d.). Ru‐catalyzed Dehydrogenation Through an Intermolecular Hydrogen Atom Transfer Mechanism. Retrieved from [Link]
-
Lee, J., Lee, S., & Lee, S. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of analytical toxicology, 43(9), 724–729.
-
Nic Daeid, N., Waddell, R. J., & Johnston, K. (2023). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine. Data in brief, 47, 108953.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR [m.chemicalbook.com]
- 10. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]
- 11. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-3-pyridinemethanol
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 6-Bromo-3-pyridinemethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The inherent challenges of coupling an electron-deficient heteroaromatic halide, further complicated by the presence of a reactive hydroxymethyl group, demand a nuanced and systematic approach to optimization.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios. Our goal is to provide not just protocols, but the underlying chemical logic, empowering you to make informed decisions to overcome common hurdles and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered a "challenging" reaction?
The difficulty arises from a combination of factors inherent to the substrate:
-
Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, which can decrease the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[1] More significantly, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, acting as a ligand. This can lead to catalyst inhibition or the formation of inactive palladium complexes, effectively removing the catalyst from the reaction cycle.[1]
-
Hydroxymethyl (-CH₂OH) Group Interference: The alcohol functional group introduces its own set of potential complications. The acidic proton of the hydroxyl group can interfere with basic reaction conditions. Furthermore, the oxygen atom could potentially coordinate with the palladium center, altering its reactivity.
-
Competing Side Reactions: Like many Suzuki couplings, this reaction is susceptible to common side reactions such as protodeboronation of the boronic acid partner and dehalogenation of the starting material.[1] The specific electronic nature of the bromopyridine can sometimes exacerbate these pathways.
Q2: What are the three most critical parameters I should focus on for initial optimization?
For this substrate, successful coupling hinges on the careful selection of the Catalyst/Ligand System , the Base , and the Solvent . These three components work in concert to control the rate of the desired reaction versus unwanted side reactions. A poor choice in one area often cannot be compensated for by optimizing the others.
Troubleshooting & Optimization Guide
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low to No Conversion of Starting Material
Q: My reaction shows only starting material after several hours or overnight. Where should I begin troubleshooting?
A: A lack of conversion points directly to a problem with the catalytic cycle, most often the initial oxidative addition step or catalyst deactivation. The workflow below outlines a systematic approach to diagnosing this issue.
Caption: Troubleshooting workflow for low reaction yield.
Q: Standard Pd(PPh₃)₄ isn't working. What catalyst and ligand system should I use for this compound?
A: Tetrakis(triphenylphosphine)palladium(0) is often ineffective for electron-deficient heteroaromatic halides like bromopyridines.[2] The pyridine nitrogen's tendency to inhibit the catalyst requires a more robust system.
Expert Recommendation: Switch to a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle, paired with a bulky, electron-rich phosphine ligand. These ligands are critical for two reasons:
-
Promote Reductive Elimination: Their electron-donating nature speeds up the final, product-forming step.
-
Stabilize the Catalyst: Their steric bulk helps prevent catalyst decomposition and can disfavor pyridine coordination.
Recommended Ligands for Screening:
-
Buchwald-type biarylphosphines: SPhos, XPhos, or RuPhos are excellent starting points. They are known to be highly effective for coupling heteroaromatic halides.[1]
-
Other effective ligands: P(t-Bu)₃ has also shown success in similar systems.[3]
Q: I'm using a good ligand, but the reaction mixture turns black and stalls. What does this mean?
A: The formation of a black precipitate ("Pd black") is a classic sign of catalyst decomposition. This happens when the Pd(0) species is not properly stabilized by its ligands, causing it to crash out of solution as palladium metal.
Solutions:
-
Improve Degassing: Oxygen is a primary culprit in catalyst decomposition. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes, or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas.[1][4]
-
Check Ligand-to-Palladium Ratio: For Pd(II) precatalysts, a ligand-to-palladium ratio of 2:1 to 4:1 is typically recommended to ensure the catalytic species is fully formed and stabilized.
-
Ensure Reagent Purity: Impurities in solvents or reagents can sometimes poison the catalyst. Use high-purity, dry solvents.
Scenario 2: Significant Side Product Formation
Q: My main byproduct is the debrominated starting material (3-pyridinemethanol). How can I prevent this?
A: This side reaction is known as dehalogenation . It often occurs when palladium hydride species are present in the reaction mixture, which can arise from reactions with water, alcohols, or other proton sources.
Mitigation Strategies:
-
Base Selection: The choice of base can significantly influence dehalogenation. Screen different bases; sometimes a weaker base like K₂CO₃ or a non-aqueous base like CsF can reduce this side reaction compared to stronger bases like K₃PO₄.[1][2]
-
Solvent System: The solvent can play a role. Trying a different aprotic solvent may help.
-
Additives: In some cases, small amounts of additives like silver salts can suppress dehalogenation, but this adds complexity and cost.
Q: I'm losing my boronic acid coupling partner. Mass spec shows the corresponding arene. What is happening?
A: This is protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, effectively destroying your nucleophile.[2] Heteroaromatic boronic acids can be particularly susceptible.[2]
Solutions to Minimize Protodeboronation:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and are less prone to this side reaction.[2] They act as a "slow release" form of the boronic acid under the reaction conditions.[2]
-
Optimize the Base: Strong bases, especially aqueous hydroxides (NaOH, KOH), can accelerate protodeboronation.[2] Using K₃PO₄ or K₂CO₃ is often a better choice.[2]
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, excess water can promote protodeboronation.[2] Ensure your solvents are dry if this is a persistent issue.
-
Increase Reaction Rate: If the desired coupling is slow, the boronic acid is exposed to degrading conditions for longer. Using a more active catalyst system can help the productive coupling outcompete the protodeboronation side reaction.[2]
Caption: Suzuki catalytic cycle with potential failure points.
Scenario 3: Purification and Handling
Q: My reaction seems to work, but I'm having trouble purifying the product. It streaks badly on silica gel.
A: The product, a pyridyl alcohol, is quite polar and contains a basic nitrogen atom. This combination can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor separation.
Purification Recommendations:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of triethylamine (e.g., 1-2%), then pack the column. This will cap the acidic sites.
-
Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
-
Aqueous Workup: Before chromatography, perform a standard aqueous workup. Dilute the reaction mixture with a solvent like ethyl acetate and wash with water or brine to remove the inorganic base and salts.
-
Consider an Acidic Wash/Extraction: If your product is stable to acid, you can sometimes use a dilute acid wash (e.g., 1M HCl) to pull the product into the aqueous layer, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer and extract the product back out. Caution: Test this on a small scale first.
Starting Protocols & Methodologies
Table 1: Recommended Starting Conditions for Screening
The following conditions are robust starting points for the Suzuki coupling of this compound (1.0 mmol scale).
| Parameter | Condition A (General Purpose) | Condition B (For Difficult Couplings) |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) |
| Boronic Acid/Ester | Arylboronic Acid (1.2 - 1.5 eq) | Arylboronic Pinacol Ester (1.2 eq) |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | G3-XPhos Palladacycle (2 mol%) |
| Ligand | SPhos (4-5 mol%) | (Included in precatalyst) |
| Base | K₃PO₄ (2.0 - 3.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1, 0.1 M) | 2-MeTHF (0.1 M, anhydrous) |
| Temperature | 90 - 100 °C | 100 °C |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a step-by-step method for reaction setup.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[2][5]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Add the degassed solvent system via syringe. The solvent should be sparged with an inert gas for at least 20 minutes prior to use.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[2][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography as described in the troubleshooting section above.
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. BenchChem.
- Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 6-Bromo-3-pyridinemethanol Production
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges encountered during the production of this key chemical intermediate.
Introduction to Synthetic Strategies and Scale-Up Considerations
This compound is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis, while achievable at the lab scale, presents several challenges when transitioning to pilot and industrial-scale production. The primary synthetic routes involve the reduction of a carbonyl group at the 3-position of the pyridine ring. The main precursors are 6-bromonicotinic acid and its derivatives (esters or aldehydes). A hypothetical Grignard-based approach also presents its own set of challenges.
The choice of synthetic route on a larger scale is often dictated by factors such as cost of starting materials, reagent safety and handling, reaction efficiency, and the ease of purification. This guide will delve into the intricacies of the most common synthetic pathways and provide practical solutions to the hurdles you may face.
Common Synthetic Routes and Their Inherent Challenges
A comparative overview of the common synthetic routes to this compound is presented below:
| Synthetic Route | Starting Material | Key Transformation | Common Scale-Up Challenges |
| Route A | 6-Bromonicotinic Acid | Reduction of Carboxylic Acid | Handling of highly reactive and pyrophoric reducing agents (e.g., LiAlH4), difficult work-up and product isolation, potential for over-reduction. |
| Route B | 6-Bromonicotinaldehyde | Reduction of Aldehyde | Potential for side reactions, ensuring complete conversion, purification from unreacted starting material and byproducts. |
| Route C (Hypothetical) | 2,5-Dibromopyridine | Grignard Reaction | Strict anhydrous conditions, exothermic reaction control, formation of homocoupling byproducts (biphenyl-like structures).[1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific questions and problems that may arise during the synthesis and scale-up of this compound.
Part 1: Reduction of 6-Bromonicotinic Acid (Route A)
Q1: What are the primary safety concerns when using Lithium Aluminum Hydride (LiAlH4) for the reduction of 6-bromonicotinic acid on a large scale?
A1: Lithium Aluminum Hydride (LiAlH4) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. On a large scale, the primary safety concerns are:
-
Thermal Runaway: The reaction is highly exothermic. Inadequate temperature control in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[2]
-
Hydrogen Evolution: LiAlH4 reacts with the carboxylic acid proton and any residual moisture to liberate flammable hydrogen gas. Proper ventilation and inert atmosphere are crucial.
-
Difficult Quenching: The quenching of excess LiAlH4 and the aluminum salts formed during the reaction is also highly exothermic and can be difficult to control on a large scale.
Troubleshooting Low Yields in LiAlH4 Reductions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient LiAlH4. | Ensure accurate stoichiometry. An excess of LiAlH4 is typically required for carboxylic acid reductions. |
| Degradation of LiAlH4 due to moisture. | Use freshly opened, high-purity LiAlH4. Ensure all glassware and solvents are rigorously dried. | |
| Loss of product during work-up. | Optimize the quenching and extraction procedures to minimize the formation of stable emulsions. |
Q2: I am observing significant emulsion formation during the aqueous work-up of my LiAlH4 reduction. How can I break these emulsions and improve product isolation?
A2: Emulsion formation is a common and frustrating issue during the work-up of LiAlH4 reactions due to the formation of gelatinous aluminum salts. Here are some strategies to address this:
-
Fieser Work-up: This is a widely used method to obtain a granular precipitate that is easier to filter. It involves the sequential and careful addition of water, followed by a sodium hydroxide solution.
-
Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt can help to chelate the aluminum salts and break up emulsions.
-
Celatom® or Diatomaceous Earth: Adding a filter aid like Celatom® before filtration can help to trap the fine aluminum salts and improve filtration speed.
Part 2: Reduction of 6-Bromonicotinaldehyde (Route B)
Q3: I am using sodium borohydride (NaBH4) to reduce 6-bromonicotinaldehyde, but the reaction is sluggish and incomplete. What can I do to improve the reaction rate and conversion?
A3: While sodium borohydride is a milder and safer reducing agent than LiAlH4, its reactivity can sometimes be insufficient. To improve the reaction:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used and can accelerate the reduction.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions.
-
Activation: The addition of certain additives like lithium chloride can sometimes enhance the reducing power of NaBH4.
Troubleshooting Impurity Formation in Aldehyde Reductions:
| Problem | Potential Cause | Recommended Solution |
| Over-reduction Byproducts | Use of a too-powerful reducing agent. | Sodium borohydride is generally selective for aldehydes. If using a stronger reductant, carefully control stoichiometry and temperature. |
| Unreacted Aldehyde | Insufficient reducing agent or reaction time. | Monitor the reaction by TLC or HPLC to ensure completion. Add additional reducing agent if necessary. |
| Cannizzaro Reaction Byproducts | If the reaction is run under strongly basic conditions with an unhindered aldehyde. | Maintain a neutral or slightly acidic pH during the reaction if possible. |
Part 3: Challenges with Grignard Reactions (Hypothetical Route C)
Q4: What are the critical parameters to control when considering a Grignard reaction for the synthesis of a pyridine derivative on a large scale?
A4: Grignard reactions are notoriously sensitive and require strict control over several parameters, especially during scale-up:
-
Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent, leading to low yields. All glassware, solvents, and starting materials must be scrupulously dried.[3]
-
Initiation: The initiation of the Grignard reaction can be unpredictable. An induction period followed by a rapid exotherm is common.[1] On a large scale, this can be hazardous. Controlled addition of the halide and the use of initiators (e.g., a small crystal of iodine) are often necessary.
-
Temperature Control: The formation of the Grignard reagent is highly exothermic. A robust cooling system is essential to prevent the reaction from becoming uncontrollable.[1][2]
-
Mixing: Inefficient mixing in large reactors can lead to localized high concentrations of reagents and hot spots, increasing the risk of side reactions and safety hazards.
dot
Caption: A simplified workflow for a Grignard reaction.
Experimental Protocols
Protocol 1: Reduction of 6-Bromonicotinaldehyde with Sodium Borohydride
This protocol provides a general procedure for the reduction of 6-bromonicotinaldehyde to this compound.
Materials:
-
6-Bromonicotinaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromonicotinaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
dot
Caption: Troubleshooting decision tree for aldehyde reduction.
Safety Information
This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Constable, E. C., et al. (2002). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the Intensely Coloured By-product Formed in the Kröhnke Reaction. Polyhedron, 21(5-6), 431-437.
- Various Authors. (2025). Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field.
- American Institute of Chemical Engineers. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6421249, this compound.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Royal Society of Chemistry. (2018). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
- American Chemical Society. (n.d.). Grignard Reaction.
- National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Reddit. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab?.
- National Center for Biotechnology Information. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- PubChem. (n.d.). This compound.
- The Journal of Organic Chemistry. (1953). Reduction of Carbonyl Compounds with Pyridine Borane.
- ResearchGate. (2025). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
- Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS.
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
- Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
- Google Patents. (2017). CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3.
Sources
stability and storage conditions for 6-Bromo-3-pyridinemethanol
Welcome to the technical support guide for 6-Bromo-3-pyridinemethanol (CAS No. 122306-01-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and stability of this key synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered during its use.
Troubleshooting Guide: Identifying and Resolving Common Issues
This section provides a systematic approach to troubleshooting common problems related to the stability and quality of this compound.
Issue 1: The compound has changed color from white/off-white to yellow or brown.
-
Potential Cause: This is a primary indicator of degradation. This compound, like many pyridine derivatives, can be susceptible to oxidation or other forms of decomposition when exposed to air and/or light over time. The presence of impurities can also catalyze this process.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of the material using an appropriate analytical method such as GC, HPLC, or NMR. Compare the results to the Certificate of Analysis (CofA) provided by the supplier.
-
Evaluate Storage Conditions: Confirm that the compound has been stored according to recommendations (see summary table below), particularly with respect to temperature and atmosphere. Was the container seal compromised?
-
Purification: If the purity is found to be compromised but the material is still needed, consider recrystallization or column chromatography to repurify a small amount for immediate experimental use. However, for critical applications, using a fresh, uncompromised lot is strongly advised.
-
-
Preventative Measures:
-
Always store the compound in a tightly sealed container.
-
For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing[1].
-
Minimize exposure to light by using an amber vial or storing the container in a dark place.
-
Issue 2: The powder has become clumpy or appears wet.
-
Potential Cause: this compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This can lead to clumping and may also accelerate chemical degradation.
-
Troubleshooting Steps:
-
Drying: The material can be dried in a vacuum oven at a gentle temperature (e.g., slightly above room temperature) for several hours. Caution: Ensure the temperature is well below the compound's melting point (48-51°C) to avoid decomposition.
-
Re-testing: After drying, it is crucial to re-confirm the compound's purity and identity, as the presence of water could have initiated hydrolysis or other reactions.
-
-
Preventative Measures:
-
Store the compound in a desiccator, especially after the original seal has been broken.
-
When handling the material, work quickly in a low-humidity environment or a glove box to minimize exposure to atmospheric moisture.
-
Ensure the container is tightly sealed immediately after use[2].
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term and short-term storage conditions for this compound?
There are slightly varying recommendations from suppliers, which can be reconciled based on the intended duration of storage. For optimal stability and to maximize shelf-life, a conservative approach is best.
-
Long-Term Storage (> 6 months): The compound should be stored as a powder at -20°C[3]. To prevent degradation from air and moisture, it is best practice to store it under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container[1].
-
Short-Term Storage (< 6 months): Storage at 4°C or in a cool, dark place (<15°C) is acceptable[1][3]. It is still critical to maintain a dry, inert atmosphere and ensure the container is well-sealed to prevent moisture uptake and oxidation[1][2]. Some suppliers note that it can be stored at room temperature, but this should be reserved for very short periods, especially in warm climates[3].
Q2: Is it necessary to store this compound under an inert atmosphere?
Yes, for ensuring long-term stability, it is highly recommended. The compound is listed as "Air Sensitive" by some suppliers[1]. The pyridine ring can be susceptible to oxidation, and storing under an inert gas like nitrogen or argon displaces oxygen, thereby minimizing this degradation pathway.
Q3: What are the primary signs of degradation I should look for?
The most common signs of degradation are a change in physical appearance. Be vigilant for:
-
Color Change: From the typical white to light yellow/orange powder to a more pronounced yellow, orange, or brown color[1][4].
-
Change in Texture: Clumping or the appearance of a sticky solid due to moisture absorption[1].
-
Analytical Discrepancies: The appearance of unexpected peaks in HPLC/GC chromatograms or new signals in an NMR spectrum when compared to a reference standard.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
This compound is a hazardous chemical. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage[5]. When handling this compound, you must use:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If there is a risk of inhaling dust, a dust mask or respirator is necessary[6].
-
Skin Protection: A lab coat should be worn to prevent skin contact[6].
Q5: How should I prepare solutions of this compound for my experiments?
Solutions should generally be prepared fresh for each experiment to avoid potential degradation in solution.
-
Bring the sealed container of this compound to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Weigh the desired amount of powder in a low-humidity environment.
-
Add the appropriate solvent (e.g., methanol, ethyl acetate) and mix until fully dissolved. The synthesis of this compound involves solvents like methanol and ethyl acetate, suggesting its solubility in them.
-
If the solution is not for immediate use, it should be blanketed with inert gas and stored at a low temperature, protected from light. However, solution stability is not guaranteed and should be determined empirically if required.
Summary of Storage Conditions
| Condition | Recommendation | Rationale & References |
| Long-Term Storage | -20°C, under inert gas, in a tightly sealed, dark container. | Maximizes shelf-life by minimizing thermal and oxidative degradation.[1][3] |
| Short-Term Storage | 4°C or <15°C, under inert gas, in a tightly sealed, dark container. | Suitable for routine use to preserve integrity.[1][3] |
| Atmosphere | Store under inert gas (Argon or Nitrogen). | Compound is air-sensitive and hygroscopic.[1] |
| Container | Tightly sealed, opaque or amber glass vial. | Protects from moisture, air, and light.[2] |
Workflow for Handling and Storage
The following diagram outlines the decision-making process from receiving the compound to its long-term storage to ensure stability.
Caption: Workflow for ensuring the stability of this compound.
References
- This compound. (n.d.). PubChem.
Sources
- 1. This compound | 122306-01-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 122306-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.es [fishersci.es]
Technical Support Center: De-bromination of 6-Bromo-3-pyridinemethanol
Welcome to the technical support center for the de-bromination of 6-Bromo-3-pyridinemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The information herein is curated to address specific experimental challenges and enhance the success of your chemical transformations.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the de-bromination of this compound, offering potential causes and actionable solutions.
Issue 1: Incomplete or Stalled Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining even after extended reaction times.
-
The desired product, 3-pyridinemethanol, is formed in low yield.
Potential Causes & Troubleshooting Steps:
| Parameter | Recommendation & Rationale |
| Catalyst Activity | Action: Ensure the palladium catalyst (e.g., Pd/C) is fresh and active. If the catalyst is old or has been improperly stored, its activity may be compromised. Consider using a new batch of catalyst. Rationale: The catalytic activity of palladium on carbon is crucial for the hydrodehalogenation process. Deactivation can occur through exposure to air, moisture, or contaminants, leading to a stalled reaction.[1] |
| Hydrogen Source | Action: Verify the integrity of the hydrogen source. If using a hydrogen balloon, ensure there are no leaks. For transfer hydrogenation, confirm the purity and concentration of the hydrogen donor (e.g., ammonium formate, sodium borohydride).[2][3] Rationale: A continuous and sufficient supply of hydrogen is necessary for the reduction of the aryl bromide.[4][5][6] In transfer hydrogenation, the donor's ability to generate active hydrogen species is paramount.[7] |
| Solvent Choice | Action: Ensure the solvent is of appropriate quality and is degassed. Protic solvents like methanol or ethanol are commonly used.[2] Aprotic solvents such as THF or dioxane can also be effective.[8] Rationale: The solvent can influence catalyst activity and the solubility of reactants. Dissolved oxygen can deactivate the palladium catalyst. |
| Reaction Temperature | Action: Gently warming the reaction mixture may be necessary. While many de-brominations proceed at room temperature, some systems may require mild heating to overcome the activation energy barrier.[9] Rationale: Increased temperature can enhance reaction kinetics, but excessive heat may promote side reactions. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
NMR or LC-MS analysis reveals the presence of unexpected peaks in addition to the starting material and desired product.
-
Difficulty in purifying the desired 3-pyridinemethanol due to co-eluting impurities.
Potential Causes & Troubleshooting Steps:
| Parameter | Recommendation & Rationale |
| Over-reduction | Action: If the hydroxymethyl group is being reduced to a methyl group, consider using milder reaction conditions. This can include lowering the hydrogen pressure, reducing the reaction temperature, or using a less active catalyst. Rationale: The hydroxymethyl group can be susceptible to hydrogenolysis under harsh conditions, leading to the formation of 3-methylpyridine. |
| Homocoupling | Action: The formation of biphenyl-type impurities can occur, especially if the reaction conditions are not optimal. This can sometimes be mitigated by ensuring a sufficient hydrogen supply and a well-dispersed catalyst. Rationale: Insufficient hydrogen can lead to side reactions where the organopalladium intermediate reacts with another molecule of the starting material. |
| Solvent-derived Impurities | Action: Use high-purity, degassed solvents. Some solvents can act as hydrogen donors and may lead to side reactions.[8] Rationale: Impurities in the solvent or degradation of the solvent itself can introduce unwanted byproducts into the reaction mixture. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for de-bromination.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the de-bromination of this compound?
A1: The most widely used and robust catalytic system for this transformation is palladium on activated carbon (Pd/C) with a hydrogen source.[4][5][6] Typically, 5% or 10% Pd/C is employed. The hydrogen source can be hydrogen gas (H₂), often delivered via a balloon or a pressurized system, or a transfer hydrogenation reagent such as ammonium formate, sodium hypophosphite, or sodium borohydride.[2][4]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent can significantly impact the reaction's success. Protic solvents like methanol and ethanol are excellent choices as they are good solvents for the substrate and are compatible with many hydrogen sources.[2] Aprotic solvents such as tetrahydrofuran (THF), dioxane, and ethyl acetate are also commonly used and can be advantageous in preventing certain side reactions.[8] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q3: What is the role of a base in this reaction?
A3: A base is often added to neutralize the hydrobromic acid (HBr) that is generated as a byproduct of the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc).[8] The neutralization of HBr is important because an acidic environment can lead to unwanted side reactions or catalyst deactivation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material (this compound) and the product (3-pyridinemethanol). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. LC-MS can provide more quantitative information and confirm the mass of the product.[9]
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions are essential. When using hydrogen gas, it is crucial to work in a well-ventilated fume hood and to avoid any potential ignition sources, as hydrogen is highly flammable. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and it is often recommended to wet the catalyst with the reaction solvent before adding it to the reaction mixture. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. Experimental Protocol: Catalytic Transfer Hydrogenation
This section provides a detailed, step-by-step methodology for the de-bromination of this compound using catalytic transfer hydrogenation.
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Addition of Reagents: To the stirred solution, add ammonium formate (3.0-5.0 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the reaction mixture.
-
Reaction Progress: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain pure 3-pyridinemethanol.
Process Flow Diagram
Caption: Experimental workflow for de-bromination.
IV. References
-
Benchchem Technical Support Center. (n.d.). Preventing Dehalogenation in Palladium-Catalyzed Reactions. Retrieved from
-
Benchchem Technical Support Center. (n.d.). Preventing Debromination in Reactions with 2-Bromo-4-iodopyridine. Retrieved from
-
ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Gruntz, K., et al. (n.d.). Reductions of aryl bromides in water at room temperature. PMC. Retrieved from
-
Guidechem. (n.d.). 3-Pyridinemethanol 100-55-0 wiki. Retrieved from
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from
-
ChemicalBook. (n.d.). 3-Pyridinemethanol synthesis. Retrieved from
-
Benchchem. (n.d.). Discovery and history of 3-pyridinemethanol synthesis. Retrieved from
-
Netherton, M. R., Dai, C., Neuschuetz, K., & Fu, G. C. (2001). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 123(41), 10099–10100.
-
PubMed. (n.d.). Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr)(cinnamyl)Cl]*. Retrieved from
-
Rutgers University. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Retrieved from
-
Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 4833–4837.
-
MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from
-
ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from
-
PMC. (n.d.). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Retrieved from
-
Google Patents. (n.d.). Method for purifying a bromine compound. Retrieved from
-
Google Patents. (n.d.). Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes. Retrieved from
-
ChemicalBook. (n.d.). (6-BROMO-PYRIDIN-3-YL)-METHANOL. Retrieved from
-
ResearchGate. (n.d.). Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. Retrieved from
-
MDPI. (n.d.). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Retrieved from
-
MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from
-
Google Patents. (n.d.). A kind of preparation method of the formaldehyde of 6 bromopyridine 3. Retrieved from
-
Marques, C. A., Selva, M., & Tundo, P. (1993). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry, 58(20), 5256–5260.
-
MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (this compound) | Biochemical Reagent. Retrieved from
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from
-
Semantic Scholar. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from
-
Organometallics. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Retrieved from
-
Chemical Reviews. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from
-
Reddit. (n.d.). Reaction Conditions for Selective Debromination. Retrieved from
-
Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol. Retrieved from
-
ResearchGate. (n.d.). Pd‐catalyzed C−H bromination with NBS. Retrieved from
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in alpha-bromination reactions. Retrieved from
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
- 7. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in 6-Bromo-3-pyridinemethanol
Welcome to the technical support center for 6-Bromo-3-pyridinemethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, purification, and analysis of this critical chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your experimental outcomes.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds. The purity of this reagent is paramount, as even trace impurities can lead to unwanted side reactions, complicate purification processes, reduce yields, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will walk you through the common impurities, their origins, and robust strategies for their identification, management, and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
The most prevalent impurities are typically related to the synthetic route. The most common method for synthesizing this compound is the reduction of 6-bromonicotinaldehyde.[1] Therefore, the primary impurities to be aware of are:
-
Unreacted Starting Material: 6-bromonicotinaldehyde.
-
Over-oxidation Product: 6-bromo-3-pyridinecarboxylic acid, which may be present in the starting aldehyde or formed through air oxidation.
-
Solvent Residues: Residual solvents from the reaction and purification steps, such as methanol or ethyl acetate.[1]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Identifying impurities by NMR requires a comparison of the spectrum of your sample with the known spectra of the expected impurities. The 1H-NMR spectrum of pure this compound in CDCl3 shows characteristic peaks at approximately 8.36 ppm (d), 7.60 ppm (dd), 7.49 ppm (d), 4.72 ppm (s), and 1.95 ppm (s).[1] The presence of an aldehyde proton peak (around 9-10 ppm) would suggest unreacted 6-bromonicotinaldehyde. A broad singlet corresponding to a carboxylic acid proton (often >10 ppm) could indicate the presence of 6-bromo-3-pyridinecarboxylic acid.
Q3: What is the best general approach to purifying crude this compound?
For most lab-scale purifications, a two-step approach is highly effective:
-
Aqueous Work-up: A thorough aqueous work-up after the reaction is crucial. Washing the organic extract with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities like 6-bromo-3-pyridinecarboxylic acid. This is followed by a brine wash to remove excess water before drying the organic layer.[1]
-
Recrystallization or Column Chromatography: The choice between these two methods depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent system can be found. For more complex mixtures or to achieve very high purity, flash column chromatography on silica gel is the recommended method.[2]
Q4: How should I store this compound to prevent degradation?
This compound is a solid that should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. Exposure to air and moisture can lead to oxidation of the alcohol functionality to the corresponding aldehyde or carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low Yield After Synthesis and Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| The isolated product mass is significantly lower than the theoretical yield. | Incomplete Reaction: The reduction of 6-bromonicotinaldehyde did not go to completion. | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. - Ensure sufficient reducing agent: Use a slight excess of the reducing agent (e.g., sodium borohydride). |
| Loss during Work-up: The product may have some water solubility, leading to loss in the aqueous layer. | - Back-extract the aqueous layer: After the initial extraction, perform one or two additional extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. | |
| Product Degradation: The product may be sensitive to the work-up conditions. | - Avoid strong acids: During work-up, use a saturated solution of a mild acid like ammonium chloride instead of strong acids to quench the reaction.[1] |
Problem 2: Persistent Impurities After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Recrystallization fails to remove impurities: The purity does not improve significantly after recrystallization. | Inappropriate Solvent System: The chosen solvent may not have a significant solubility difference for the product and the impurity between hot and cold conditions. | - Screen for new solvents: Experiment with different solvent systems. Good starting points for polar compounds like pyridines include ethanol/water, or hexane/ethyl acetate mixtures.[3][4] |
| "Oiling out" during recrystallization: The compound separates as an oil instead of forming crystals. | Cooling too rapidly or inappropriate solvent: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Modify the solvent system: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[4] |
| Co-elution in Column Chromatography: The product and a key impurity elute at the same time. | Similar Polarity: The product and impurity have very similar polarities. | - Optimize the mobile phase: Use a shallower solvent gradient during elution. For pyridine derivatives, a hexane/ethyl acetate system is common.[2] - Try a different stationary phase: Consider using alumina instead of silica gel. |
Analytical and Purification Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general method for the reduction of 6-bromonicotinaldehyde.
Materials:
-
6-bromonicotinaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 6-bromonicotinaldehyde (1.0 eq.) in methanol in a round-bottom flask at room temperature.
-
Cool the solution in an ice bath and add sodium borohydride (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
Protocol 2: Purification by Recrystallization
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider the following solvent systems for screening:
-
Ethanol/Water
-
Isopropanol/Water
-
Ethyl acetate/Hexanes
-
Toluene
General Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a pair).
-
If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
If using a solvent pair, add the less soluble solvent dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]
Protocol 3: Purity Analysis by Gas Chromatography (GC)
Given that commercial this compound is often analyzed by GC, this is a suitable method for purity assessment.
Suggested GC Conditions (Starting Point):
| Parameter | Value |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C (FID) |
Note: This is a general method and may require optimization for your specific instrument and impurity profile.
Visualizing the Workflow
General Strategy for Impurity Management
Caption: A workflow for the synthesis, analysis, and purification of this compound.
Conclusion
Managing impurities in this compound is a critical aspect of ensuring the quality and reliability of subsequent synthetic steps. By understanding the potential sources of impurities and implementing robust analytical and purification strategies, researchers can confidently produce high-purity material for their drug discovery and development programs. This guide provides a foundational framework for troubleshooting common issues and implementing effective purification protocols.
References
- Ambeed. (n.d.). 6-Bromonicotinaldehyde.
- Benchchem. (2025).
- ChemicalBook. (n.d.). 6-Bromo-5-fluoronicotinaldehyde(1227588-59-1) 1H NMR spectrum.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
- PubChem. (n.d.). This compound.
- Cromatografia. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
- Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry.
- BLD Pharm. (n.d.). 149806-06-4|6-Bromonicotinaldehyde.
- PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde.
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 122306-01-8.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde 95 149806-06-4.
- Innoget. (n.d.).
- ChemScene. (n.d.). 149806-06-4 | 6-Bromonicotinaldehyde.
- Benchchem. (2025).
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- ChemScene. (n.d.). 65202-51-9 | 6-Bromo-3-pyridazinecarboxylic acid.
- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
- AMI Scientific. (n.d.). This compound TCI Analytical reagent.
- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (this compound) | Biochemical Reagent.
- Synblock. (n.d.). CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol.
- YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
- Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
- Chem-Impex. (n.d.). 5-Bromo-3-pyridinemethanol.
- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- ResearchGate. (n.d.). (PDF)
- ChemicalBook. (n.d.). (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1 h nmr.
Sources
catalyst selection for cross-coupling reactions of 6-Bromo-3-pyridinemethanol
An In-Depth Technical Guide to Catalyst Selection for Cross-Coupling Reactions of 6-Bromo-3-pyridinemethanol
Welcome to the technical support center for cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of complex molecules using this versatile building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in the lab.
The core challenge in using pyridyl halides like this compound is the pyridine nitrogen itself. Its lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This guide will help you navigate this "2-pyridyl problem" and select the optimal catalytic system for your desired transformation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main difficulties stem from the pyridine nitrogen. It can act as a ligand, binding to the palladium center and disrupting the catalytic cycle. This catalyst poisoning can lead to low or no product yield. Additionally, the electronic nature of the pyridine ring, which is electron-deficient, influences the reactivity of the C-Br bond, making oxidative addition generally favorable but also introducing unique challenges compared to standard aryl bromides.[1][5]
Q2: For a Suzuki-Miyaura coupling, what is a reliable starting point for a catalyst system?
A2: A robust starting point is a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is critical to success.[6] For pyridyl substrates, bulky, electron-rich phosphine ligands are highly recommended to shield the palladium center and prevent nitrogen coordination.[1][7] Excellent choices include Buchwald ligands such as SPhos or XPhos. N-Heterocyclic Carbene (NHC) ligands are also highly effective and offer great stability.[8] A common base and solvent system would be an aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent like 1,4-dioxane or toluene.[9][10]
Q3: How does the hydroxymethyl (-CH₂OH) group on the pyridine ring affect the reaction?
A3: The hydroxymethyl group is generally well-tolerated in most cross-coupling reactions and does not typically require protection. Its free hydroxyl group can, in some cases, interact with the base or catalyst, but this is not a common failure point. Electronically, it is a weakly electron-donating group, which has a minor influence on the overall electron-deficient nature of the pyridine ring.
Q4: What catalyst system should I consider for a Buchwald-Hartwig amination with this compound?
A4: For C-N bond formation, specialized catalyst systems are essential. The Buchwald-Hartwig amination has been refined over several "generations" of catalysts.[11] For coupling with primary or secondary amines, a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) paired with a sterically hindered biarylphosphine ligand is the standard.[11][12] Ligands like BrettPhos, XPhos, or RuPhos are designed to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[12][13] A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium Carbonate (Cs₂CO₃) is typically required.[13][14]
Q5: I want to perform a Sonogashira or Heck reaction. What are the recommended catalysts?
A5:
-
For Sonogashira coupling (coupling with a terminal alkyne), the classic system uses a palladium catalyst, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst, typically Copper(I) Iodide (CuI).[5][15] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also serves as the solvent in many cases.[5]
-
For Heck coupling (coupling with an alkene), Palladium(II) Acetate (Pd(OAc)₂) is a very common and cost-effective catalyst precursor.[6][16] It can be used with or without phosphine ligands, though ligands like Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) are often added to stabilize the active catalyst.[16][17] A hindered amine base like triethylamine or a carbonate base is typically employed.[16][18]
Troubleshooting Guide for Common Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low to No Product Yield
This is the most common issue and requires a systematic approach to diagnose.
-
Potential Cause A: Catalyst Inactivation by Pyridine Nitrogen.
-
Why it happens: The pyridine lone pair coordinates to the Pd(0) active species, forming an off-cycle, stable complex that prevents the catalyst from participating in the desired reaction.[1]
-
Recommended Solution: Switch to a catalyst system with bulky, electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are designed to create a sterically hindered environment around the palladium center, which disfavors coordination by the pyridine nitrogen while still allowing the catalytic cycle to proceed.[1][8]
-
-
Potential Cause B: Poor Quality of Reagents or Solvents.
-
Why it happens: Cross-coupling reactions are highly sensitive to impurities, especially water and oxygen. Boronic acids, in particular, are prone to degradation and protodeboronation upon storage.[1] Solvents that are not properly degassed contain dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[19][20]
-
Recommended Solution:
-
Check Reagents: Use freshly acquired or purified this compound and coupling partners. Assess the purity of your boronic acid via NMR before use.
-
Use Anhydrous Solvents: Use freshly dried solvents or purchase high-quality anhydrous solvents.
-
Degas Rigorously: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
-
-
Potential Cause C: Inefficient Precatalyst Activation.
-
Why it happens: Most palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. If this reduction is inefficient, the reaction will not start.[19]
-
Recommended Solution:
-
Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.
-
Alternatively, use modern palladium precatalysts (e.g., XPhos Pd G3/G4) which are designed for rapid and efficient generation of the active LPd(0) species under mild conditions.[20]
-
-
Problem 2: Significant Homocoupling of Boronic Acid (Suzuki Reaction)
-
Why it happens: This side reaction, known as Glaser coupling for boronic acids, is often promoted by the presence of oxygen, which leads to oxidative coupling of two boronic acid molecules.[1]
-
Recommended Solution:
-
Improve Degassing: This is the most critical step. Ensure your inert atmosphere is strictly maintained throughout the entire reaction setup and duration.[1][20]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[1]
-
Modify Catalyst: Using a direct Pd(0) source can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1]
-
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
-
Why it happens: The formation of palladium black indicates that the active Pd(0) species has aggregated and precipitated out of solution, effectively killing the catalysis. This is often due to ligand degradation or insufficient ligand concentration to stabilize the palladium nanoparticles.
-
Recommended Solution:
-
Use a More Robust Ligand: N-heterocyclic carbene (NHC) ligands are generally more thermally stable than many phosphine ligands and can prevent decomposition at higher temperatures.[1]
-
Lower the Reaction Temperature: High temperatures can accelerate both ligand and catalyst decomposition. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
-
Adjust Ligand:Palladium Ratio: A slight excess of the ligand can sometimes help to better stabilize the catalytic species in solution.
-
-
Data and Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4-6%) | NaOtBu (1.5) | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | PPh₃ (4-10%) & CuI (5%) | Et₃N | DMF or Et₃N | 25-80 |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | K₂CO₃ (2.0) | DMF or Dioxane | 100-140 |
Note: These are general starting points. Optimization of catalyst loading, ligand, base, solvent, and temperature is often necessary for achieving high yields.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for coupling this compound with a generic arylboronic acid.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography.
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, add Pd(OAc)₂ and SPhos.
-
Seal the reaction vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture to the reaction vial via syringe.
-
Add the catalyst/ligand mixture to the reaction vial.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualized Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low-yield reactions.
Diagram 2: Catalyst Selection Guide
Caption: Decision guide for selecting a catalyst based on the desired reaction.
References
- Royal Society of Chemistry. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
- University of Michigan. (n.d.). Heck Reaction.
- PMC. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Wiley Online Library. (2020, November 17). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
- ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
- PMC. (n.d.). A General Solution for the 2-Pyridyl Problem.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Semantic Scholar. (n.d.). A General Solution for the 2-Pyridyl Problem.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS Publications. (2017, October 18). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- PMC. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. Heck Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
solvent effects on the reactivity of 6-Bromo-3-pyridinemethanol
Technical Support Center: 6-Bromo-3-pyridinemethanol
A Senior Application Scientist's Guide to Solvent Effects on Reactivity
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges and seek to optimize reactions involving this versatile but sometimes problematic building block. As your application scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, particularly the profound influence of the solvent.
The unique structure of this compound—featuring a reactive C-Br bond on an electron-deficient pyridine ring, a coordinating nitrogen atom, and a nucleophilic hydroxymethyl group—presents a specific set of challenges. The solvent is not merely a medium for the reaction; it is an active participant that can dictate reaction rates, influence catalyst stability, and even determine the final product distribution. This guide, presented in a question-and-answer format, addresses the most common issues encountered in the lab and provides robust, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The reactivity of this compound is governed by a delicate interplay of its three key functional components:
-
The Pyridine Nitrogen: This nitrogen atom is electron-withdrawing, which activates the C-Br bond for oxidative addition in cross-coupling reactions. However, its lone pair of electrons can also act as a ligand, coordinating to and potentially deactivating palladium catalysts. This is often referred to as the "2-pyridyl problem" and is a primary cause of sluggish or failed reactions.[1]
-
The C-Br Bond: This is the primary site for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The efficiency of the initial oxidative addition step is highly dependent on the solvent's ability to stabilize the resulting palladium(II) intermediate.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol can act as a nucleophile, a hydrogen-bond donor, or a coordinating group. In protic solvents, it can engage in extensive hydrogen bonding, affecting solubility and reactivity. Under basic conditions, it can be deprotonated to form an alkoxide, which can lead to unwanted side reactions.
The solvent directly modulates the behavior of each of these sites. A polar solvent might stabilize a charged intermediate in a catalytic cycle, while a non-coordinating solvent might prevent catalyst inhibition by the pyridine nitrogen. Therefore, a thoughtful solvent choice is your first and most critical step in reaction optimization.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most common application for this substrate. However, they are also where most issues arise.
Q2: My Suzuki-Miyaura coupling is giving low conversion. How can I troubleshoot this using solvent selection?
A2: Low conversion in a Suzuki coupling is a classic problem that can often be traced back to the solvent system. The solvent's role is multifaceted, impacting reagent solubility, base efficacy, and the stability of catalytic intermediates.[2][3]
The Causality: The Suzuki reaction involves polar and charged intermediates. The choice of solvent can dramatically affect the rate of key steps, particularly transmetalation. For instance, some polar aprotic solvents like DMF or MeCN can accelerate the reaction but may also promote unwanted side reactions.[4][5] Conversely, nonpolar solvents like toluene may give cleaner reactions but suffer from poor solubility of the inorganic base.
Troubleshooting Workflow:
Solvent Comparison Table for Suzuki Coupling:
| Solvent System | Type | Boiling Point (°C) | Key Considerations |
| Toluene / H₂O | Biphasic, Aprotic | 111 | Pros: Good for catalyst stability, minimizes side reactions. Cons: Poor solubility of some bases, may require phase-transfer catalyst. |
| 1,4-Dioxane / H₂O | Biphasic, Aprotic | 101 | Pros: Excellent solvent for many boronic acids and catalysts. Cons: Peroxide formation risk, higher boiling point for removal. |
| DMF | Polar Aprotic | 153 | Pros: Excellent solvating power for salts. Cons: High boiling point, can coordinate to Pd, potential for decomposition at high temps. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Pros: Lower boiling point, good solvating power. Cons: Can sometimes alter reaction selectivity.[4][6] |
| Propylene Carbonate (PC) | Polar Aprotic | 242 | Pros: "Green" solvent, high thermal stability, good for microwave chemistry.[7] Cons: Very high boiling point, difficult to remove. |
Q3: My Buchwald-Hartwig amination is failing. I suspect catalyst inhibition. How can solvent choice help?
A3: This is a textbook case of the "2-pyridyl problem," where the pyridine nitrogen poisons the palladium catalyst.[1] The solvent plays a crucial role in mitigating this inhibition.
The Causality: The lone pair on the pyridine nitrogen can bind more strongly to the palladium center than the desired phosphine ligand, stalling the catalytic cycle. A coordinating solvent (like DMF) can sometimes compete for this site, but often the most effective strategy is to use a non-coordinating solvent that relies on the phosphine ligand to protect the metal center.
Solvent Strategy:
-
Primary Choice: Nonpolar, weakly coordinating aprotic solvents are the standard for Buchwald-Hartwig reactions.[8] Toluene and 1,4-dioxane are the most common and effective choices. They provide sufficient solubility for the organic components without competing for the palladium coordination sphere.
-
Alternative: In some cases, tert-amyl alcohol or CPME (cyclopentyl methyl ether) can be effective alternatives.
-
Avoid: Strongly coordinating polar aprotic solvents like DMF, DMSO, and NMP should be used with caution, as they can interfere with the catalyst, although some modern catalyst systems are robust enough to tolerate them.[9]
Troubleshooting Guide: Nucleophilic Substitution Reactions
Q4: I am attempting a Williamson ether synthesis on the hydroxymethyl group, but the reaction is slow and incomplete. What is the optimal solvent?
A4: For an Sₙ2 reaction like a Williamson ether synthesis, where you deprotonate the alcohol to form an alkoxide nucleophile, the solvent choice is paramount. The goal is to maximize the nucleophilicity of the resulting alkoxide.
The Causality: The choice between a protic and an aprotic solvent has a dramatic effect on an anionic nucleophile.
-
Protic Solvents (e.g., Ethanol, Water): These solvents will form a "cage" around the alkoxide anion via hydrogen bonding.[10][11] This energetic stabilization severely dampens its nucleophilicity, slowing or stopping the Sₙ2 reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents cannot act as hydrogen-bond donors.[11] They effectively solvate the counter-ion of the base (e.g., Na⁺ from NaH) but leave the alkoxide anion "naked" and highly reactive.[10] This leads to a massive rate acceleration for Sₙ2 reactions.
Solvent Recommendation:
-
Primary Choice: Anhydrous DMF or THF . THF is often preferred for reactions using strong bases like NaH at 0 °C to room temperature due to its lower boiling point and ease of removal. DMF is excellent for reactions with weaker bases (like K₂CO₃) that may require heat, due to its superior solvating power and higher boiling point.
-
Base: Sodium hydride (NaH) is a common choice to deprotonate the alcohol. It should be used in an anhydrous aprotic solvent like THF or DMF.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and must be optimized for the specific boronic acid partner.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and ligand (if required).
-
Solvent and Base Addition: Add the chosen solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio, approx. 0.1 M concentration relative to the limiting reagent).
-
Degassing: Sparge the resulting mixture with N₂ or Ar for 15–30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Base Addition: Add the inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).
-
Reaction: Heat the reaction mixture to the target temperature (typically 80–100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis
Caution: NaH is highly reactive and water-sensitive. Handle with extreme care under an inert atmosphere.
-
Alcohol Solution: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide electrophile (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. [Link]
- ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]
- National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
- WordPress. (2025).
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
- ChemRxiv. (n.d.).
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Temperature Control in Exothermic Reactions of 6-Bromo-3-pyridinemethanol
Welcome to the technical support center for handling exothermic reactions involving 6-bromo-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals who use this versatile building block in their synthetic workflows. The inherent reactivity of the bromopyridine moiety, particularly in common C-C and C-N bond-forming reactions, often leads to significant heat evolution. Inadequate control of this exotherm is a primary cause of inconsistent yields, impurity generation, and, most critically, hazardous thermal runaway events.[1][2]
This document moves beyond simple procedural lists to explain the underlying principles of reaction thermodynamics and heat transfer. By understanding the "why" behind each operational step, you can develop robust, safe, and scalable processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the exothermic nature of reactions with this compound.
Q1: Why are reactions involving this compound often highly exothermic?
A: The exothermicity stems from the formation of highly stable chemical bonds, which releases significant energy. This compound is an aryl bromide, a common substrate in several potent, and often exothermic, bond-forming reactions:
-
Organometallic Reagent Formation: Reactions like Grignard formation (with magnesium) or lithiation are notoriously exothermic and can have unpredictable induction periods.[3]
-
Cross-Coupling Reactions: Widely used methods like Suzuki-Miyaura and Buchwald-Hartwig aminations involve energetic catalytic cycles.[4][5] While the overall reaction enthalpy is a key factor, the rate of heat generation is what poses the greatest control challenge.
Q2: What are the primary risks of poor temperature control?
A: The consequences range from compromised experimental results to severe safety incidents:
-
Reduced Selectivity & Yield: Many reactions have optimal temperature windows. Exceeding this can activate alternative reaction pathways, leading to a higher impurity profile and lower yield of the desired product.
-
Product/Reagent Decomposition: Elevated temperatures can degrade starting materials, reagents, ligands, or the final product, further complicating purification.
-
Thermal Runaway: This is the most severe risk. A thermal runaway occurs when the reaction's heat generation rate exceeds the system's heat removal rate. This creates a dangerous positive feedback loop where the increasing temperature accelerates the reaction, which in turn generates even more heat.[2] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, fire, or explosion.[6][7][8]
Q3: What fundamental equipment is necessary for effective temperature control at the lab scale (1-5 L)?
A: Reliable temperature control relies on a system that can accurately monitor and efficiently remove heat.
-
Jacketed Lab Reactor: This is the standard for controlled reactions. The outer jacket allows a thermal fluid (coolant) to circulate, providing a large surface area for heat exchange.
-
Internal Temperature Probe: Never rely on the jacket temperature. An internal probe (thermocouple or Pt100) measures the actual temperature of the reaction mass, which is the critical parameter.
-
Overhead Stirrer: Efficient stirring is non-negotiable. It ensures homogeneity, prevents localized hot spots at the point of reagent addition, and improves the transfer of heat from the bulk of the liquid to the vessel wall.[9]
-
Chiller/Heater Circulator: This unit controls the temperature of the fluid in the reactor jacket, allowing for precise and responsive cooling (or heating).
-
Controlled Addition Pump: A syringe pump or peristaltic pump allows for the slow, steady addition of a limiting reagent, which is the primary method for controlling the rate of heat generation.
Section 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth, scenario-based guidance for common exothermic reactions.
Scenario 1: Grignard Reaction Initiation and Control
Q: "I am attempting to form the Grignard reagent from this compound. The reaction doesn't start for a long time, and then suddenly initiates with a violent temperature spike and reflux. How can I prevent this?"
A: This is a classic sign of a delayed Grignard initiation. The reaction has a significant activation energy and an induction period, during which unreacted alkyl halide and magnesium accumulate. Once initiated, the reaction is autocatalytic and proceeds rapidly, consuming all the accumulated reagent and releasing a burst of energy.[3]
Causality & Solution:
The core issue is the accumulation of reactants before initiation. The strategy is to ensure initiation occurs with a small, safe amount of substrate before adding the rest under controlled conditions.
Troubleshooting Protocol: Controlled Grignard Initiation
-
Setup: Assemble a dry glass reactor with an overhead stirrer, temperature probe, condenser, and addition funnel. Ensure all glassware is oven or flame-dried. Charge the reactor with magnesium turnings and a small crystal of iodine (as an initiator).
-
Initial Charge: Add ~10% of your total this compound solution in THF to the reactor.
-
Initiation: Gently warm the mixture (e.g., to 40-50°C) to initiate the reaction.[3] You can confirm initiation by a slight temperature rise (exotherm) after the external heating is removed and the disappearance of the iodine color.
-
Controlled Addition: Once initiation is confirmed, cool the reactor jacket to your target reaction temperature (e.g., 20°C). Begin the slow, dropwise addition of the remaining 90% of the this compound solution via the addition funnel.
-
Monitoring & Control: Maintain the internal temperature throughout the addition. The rate of addition is now your primary control lever. If the temperature rises above your setpoint, slow or stop the addition until the cooling system brings it back down.
Scenario 2: Buchwald-Hartwig Amination Scale-Up
Q: "My 100 mg scale Buchwald-Hartwig amination of this compound at 80°C worked perfectly. When I scaled to 20 g, the reaction overheated to 120°C despite setting the heating mantle to 80°C, and I got a low yield of a dark tar. What went wrong?"
A: This is a classic and dangerous scale-up problem caused by the change in the surface-area-to-volume ratio.[1] Heat is generated throughout the volume of the liquid (which increases by the cube of the radius, r³), but it is only removed through the surface area of the flask in contact with the air or heating mantle (which increases by the square of the radius, r²). As you scale up, the ability to remove heat falls dramatically behind the rate of heat generation. A heating mantle provides poor and uneven heat removal, making it unsuitable for controlling an exotherm at scale.
Causality & Solution:
The process failed because the heat removal capacity was insufficient for the scaled-up heat generation rate. The solution involves switching from passive heat removal (air cooling) to active, engineered heat removal and controlling the rate of heat generation.
Data Comparison: The Scale-Up Challenge
| Parameter | Lab Scale (e.g., 50 mL Flask) | Pilot Scale (e.g., 2 L Flask) | Rationale |
| Volume (V) | ~25 mL | ~1500 mL | 60x Increase |
| Surface Area (A) | ~40 cm² | ~680 cm² | 17x Increase |
| A/V Ratio | ~1.6 cm⁻¹ | ~0.45 cm⁻¹ | ~72% Reduction in relative heat transfer area |
| Heat Control | Heating Mantle / Air Cooling | Jacketed Reactor with Chiller | Must switch to an active, high-capacity cooling system. |
| Reagent Addition | All at once (Batch) | Slow addition over 1-2 hours (Semi-Batch) | This makes the reaction rate dependent on the addition rate, not temperature-driven kinetics.[1] |
Troubleshooting Protocol: Safe Scale-Up of Buchwald-Hartwig Amination
-
Hazard Assessment: Before any scale-up, perform a basic thermal hazard assessment. Understand that the reaction is exothermic.
-
Equipment: Use a jacketed reactor system with an overhead stirrer and internal temperature probe. Do not use a heating mantle.
-
Adopt a Semi-Batch Process:
-
Charge the reactor with the this compound, amine, catalyst, and solvent.
-
Heat the mixture to a temperature slightly below the target reaction temperature (e.g., 70°C for an 80°C target).
-
Dissolve the base (e.g., NaOtBu or K₃PO₄) in a suitable solvent and add it slowly via a pump over 1-2 hours. The reaction exotherm will typically begin upon base addition.
-
-
Control: Set the circulator to 75-80°C. The slow addition of the base allows the cooling capacity of the jacket to easily manage the heat being generated, keeping the internal temperature stable at your desired setpoint.
Section 3: Visualizations & Workflows
Visual aids can clarify complex decision-making processes and conceptual relationships in thermal safety.
Diagram 1: Troubleshooting a Temperature Excursion
This decision tree outlines the immediate actions to take if a reaction temperature exceeds its setpoint.
Caption: Decision tree for responding to a temperature spike.
Diagram 2: Reactor Heat Balance
This diagram illustrates the fundamental principle of thermal control: balancing heat generation with heat removal.
Caption: The balance between heat generation and heat removal.
Diagram 3: Safe Scale-Up Workflow
This workflow outlines the necessary steps to transition a reaction from lab to pilot scale safely.
Caption: A logical workflow for process scale-up.
References
- American Chemical Society. (n.d.). Temperature-Controlled Synthesis of Substituted Pyridine Derivatives. ACS Publications.
- ETH Zurich. (n.d.). Calorimetric investigation of the formation of Grignard reagents.
- American Chemical Society. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- Organic Chemistry Portal. (n.d.). Pyridine Synthesis.
- Myerson, A. S. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. AIChE.
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- Stanford University Environmental Health & Safety. (2023). Scale Up Safety.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.
- FSRI. (2025). Learn the Fire Hazards of Lithium-Ion Battery Thermal Runaway in E-scooters.
- PubMed Central. (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules.
- MDPI. (2023). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.
- YouTube. (2021). What is Thermal Runaway and How Can It Be Avoided?.
Sources
- 1. fauske.com [fauske.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. hzdr.de [hzdr.de]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. Learn the Fire Hazards of Lithium-Ion Battery Thermal Runaway in E-scooters [fsri.org]
- 8. m.youtube.com [m.youtube.com]
- 9. amarequip.com [amarequip.com]
Navigating the Labyrinth: A Technical Guide to Preventing Decomposition of 6-Bromo-3-pyridinemethanol During Workup
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, structured in a responsive question-and-answer format, addresses the critical challenges encountered during the workup of 6-Bromo-3-pyridinemethanol, a vital intermediate in pharmaceutical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my product, this compound, during aqueous workup. What are the most likely causes of decomposition?
The decomposition of this compound during workup is primarily attributed to two key factors: oxidation of the hydroxymethyl group and instability under strongly acidic or basic conditions . The pyridine ring, while aromatic, has an electron-deficient nature which influences the reactivity of its substituents.
-
Oxidation: The primary alcohol functional group (-CH₂OH) in this compound is susceptible to oxidation, especially if residual oxidizing agents from a prior reaction step are present. Even atmospheric oxygen can contribute to slow oxidation, particularly at elevated temperatures or with prolonged exposure during the workup. This oxidation can lead to the formation of 6-bromo-3-pyridinecarboxaldehyde and subsequently 6-bromonicotinic acid.
-
pH Instability:
-
Strongly Basic Conditions: The pyridine ring is generally sensitive to strong nucleophiles. Under strongly basic conditions (e.g., concentrated NaOH or KOH), especially with heating, pyridinium compounds can undergo degradation. While this compound is a neutral molecule, strong bases can promote side reactions. For instance, pyridinium-based anion exchange membranes have shown degradation in 1 M KOH at 60 °C.[1]
-
Strongly Acidic Conditions: While pyridines are often protonated and handled in acidic media, highly acidic conditions can sometimes promote unwanted side reactions or degradation over extended periods.
-
Q2: My final product is showing impurities that I suspect are degradation products. What are the common decomposition products of this compound?
The primary decomposition products arise from the oxidation of the hydroxymethyl group. You should be vigilant for the following impurities:
-
6-Bromo-3-pyridinecarboxaldehyde: The initial oxidation product.
-
6-Bromonicotinic acid: The product of further oxidation of the aldehyde.
In some instances, particularly if harsh conditions are employed, you might also encounter:
-
Debrominated products: While less common during a standard workup without reducing agents or catalysts, loss of the bromine atom to yield 3-pyridinemethanol is a possibility under certain conditions.
-
Polymeric materials: Under very harsh acidic or basic conditions, complex degradation pathways can lead to the formation of intractable polymeric tars.
A helpful diagnostic tool is to analyze your crude product by LC-MS to identify the molecular weights of the impurities, which can provide strong clues to their identities.
Troubleshooting Guide
Issue 1: Product loss and/or formation of aldehyde/acid impurities after basic wash.
Underlying Cause: Oxidation of the alcohol is often accelerated at higher pH. The use of strong bases like NaOH or KOH, especially with vigorous stirring and exposure to air, can promote the formation of the corresponding aldehyde and carboxylic acid.
Troubleshooting Steps & Preventative Measures:
-
Use Milder Bases: Opt for weaker inorganic bases for neutralization or washing. Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions are generally safer choices than hydroxides. A published synthesis of this compound successfully employed a wash with saturated aqueous sodium bicarbonate.[2]
-
Maintain Low Temperatures: Perform your basic washes at 0-5 °C (ice bath). Lower temperatures significantly reduce the rate of oxidation.
-
Minimize Air Exposure: If oxidation is a persistent issue, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by bubbling the inert gas through your aqueous solutions before use and blanketing the separatory funnel during extraction.
-
Limit Exposure Time: Do not let the organic layer remain in contact with the basic aqueous phase for extended periods. Perform the wash and separation swiftly.
Issue 2: Emulsion formation during extraction after a basic wash.
Underlying Cause: Pyridine derivatives can act as surfactants, stabilizing emulsions, especially when partially protonated or deprotonated species are present at an intermediate pH. The presence of polar impurities can also contribute to this issue.
Troubleshooting Steps:
-
Brine Wash: After your basic wash, perform a wash with saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions by reducing the solubility of organic components in the aqueous layer.
-
Addition of More Solvent: Diluting the organic layer with more of the extraction solvent can sometimes help to break up an emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Issue 3: Product loss when performing an acidic wash.
Underlying Cause: this compound is a basic compound due to the pyridine nitrogen and will be protonated by acids. The resulting pyridinium salt is highly water-soluble and will partition into the aqueous layer, leading to significant product loss.
Troubleshooting Steps & Preventative Measures:
-
Avoid Unnecessary Acid Washes: If your reaction workup does not require the removal of basic impurities, it is best to avoid an acidic wash altogether.
-
Use of Buffered or Weakly Acidic Solutions: If an acidic wash is necessary, consider using a buffered solution at a mildly acidic pH (e.g., pH 4-5) or a very dilute acid solution (e.g., 0.1 M HCl). Perform the wash quickly and at a low temperature.
-
Back-extraction: If you must perform an acidic wash and experience product loss, you can recover your product from the acidic aqueous layer. Neutralize the aqueous layer with a mild base like sodium bicarbonate and then re-extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Recommended Workup Protocol
This protocol is designed to minimize the decomposition of this compound and is based on successful literature procedures and general best practices for handling sensitive pyridine derivatives.
Experimental Protocol: Standard Workup for this compound
-
Quenching: If your reaction mixture contains reactive reagents (e.g., reducing or oxidizing agents), quench them appropriately before initiating the aqueous workup. For instance, a reaction involving a hydride reducing agent can be carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or methanol, remove the bulk of the solvent under reduced pressure.
-
Extraction:
-
Dissolve the residue in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume).
-
Water (1 x volume).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume).
-
-
Perform all washes at room temperature or below, and avoid vigorous shaking if emulsions are a concern.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a moderate temperature (typically not exceeding 40-50 °C) to obtain the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Visualizing the Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound during workup.
Caption: Primary decomposition pathways of this compound.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing and resolving issues during the workup of this compound.
Caption: Troubleshooting workflow for this compound workup.
Summary of Recommended Workup Conditions
| Parameter | Recommendation | Rationale |
| Aqueous Wash (Basic) | Saturated NaHCO₃ or K₂CO₃ | Avoids strong-base-mediated degradation/oxidation. |
| Aqueous Wash (Acidic) | Avoid if possible. If necessary, use dilute acid (e.g., 0.1M HCl) and back-extract. | Prevents loss of product into the aqueous layer as the water-soluble pyridinium salt. |
| Temperature | 0-25 °C | Minimizes the rate of potential oxidation and other decomposition reactions. |
| Atmosphere | Air (standard). Inert atmosphere (N₂ or Ar) for highly sensitive reactions. | Reduces the risk of air oxidation, especially during prolonged workups. |
| Concentration | Use a rotary evaporator at ≤ 40-50 °C. | Prevents thermal decomposition of the product. |
By understanding the inherent chemical properties of this compound and adopting these carefully considered workup procedures, researchers can significantly improve the yield and purity of this valuable synthetic intermediate, paving the way for more efficient drug discovery and development processes.
References
- Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. [Link]
Sources
Technical Support Center: Optimization of Reaction Time for 6-Bromo-3-pyridinemethanol Coupling Reactions
Welcome to the Technical Support Center for optimizing cross-coupling reactions with 6-Bromo-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their synthetic routes. The pyridine nitrogen and the hydroxymethyl group in this compound introduce specific challenges that require careful consideration of reaction parameters to achieve rapid and high-yielding couplings. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: General Considerations for Accelerated Couplings
FAQ 1: My cross-coupling reaction with this compound is sluggish. What are the primary factors I should investigate to reduce the reaction time?
Slow reaction rates with this substrate are common and can typically be attributed to a few key factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or inhibition.[1] Additionally, the electron-withdrawing nature of the pyridine ring can slow down the initial oxidative addition step, which is often rate-limiting.
To accelerate your reaction, consider a systematic optimization of the following parameters:
-
Catalyst and Ligand System: This is often the most critical factor. Bulky, electron-rich phosphine ligands are generally preferred for heteroaryl halides as they promote the crucial reductive elimination step and stabilize the active catalytic species.[2]
-
Temperature: Increasing the reaction temperature often has the most significant impact on reaction rate. However, this must be balanced against potential substrate or product degradation and side reactions.
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[3][4][5]
-
Solvent and Base Combination: The choice of solvent and base affects the solubility of reagents and the stability of catalytic intermediates. A screening of different combinations can often lead to significant rate enhancements.[6][7]
Diagram 1: General Workflow for Reaction Time Optimization
This diagram outlines a logical progression for optimizing your cross-coupling reaction.
Caption: A systematic workflow for optimizing reaction time.
Section 2: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. However, challenges such as slow conversion and side reactions are common with pyridine substrates.
FAQ 2: My Suzuki coupling of this compound is not reaching completion, even after extended reaction times. How can I speed it up?
Several factors can contribute to a stalled Suzuki reaction. Here’s a troubleshooting guide:
| Potential Issue | Explanation & Causality | Recommended Action |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[1] | Use bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos to shield the metal center and promote catalysis.[1][2] |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium can be slow. | Ensure you are using an appropriate base. K₃PO₄ is often effective in Suzuki couplings.[1] The choice of solvent is also crucial; polar aprotic solvents like 1,4-dioxane or DMF, often with water as a co-solvent, can accelerate this step.[8][9] |
| Low Reaction Temperature | Oxidative addition to the C-Br bond on the electron-deficient pyridine ring can be sluggish at lower temperatures. | Gradually increase the reaction temperature, monitoring for any signs of degradation. Microwave irradiation at temperatures up to 150°C can be highly effective for pyridine substrates.[10] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water and base.[1] | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Keep reaction times as short as possible by optimizing other parameters.[1] |
Experimental Protocol: Rapid Suzuki Coupling using Microwave Irradiation
This protocol provides a starting point for rapid reaction optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120-150°C for 10-30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Buchwald-Hartwig Amination Troubleshooting
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. With this compound, careful selection of the catalyst system is paramount for achieving short reaction times.
FAQ 3: My Buchwald-Hartwig amination is very slow. What are the most effective strategies to accelerate it?
For Buchwald-Hartwig reactions, the ligand choice is critical.[6] Aryl bromides are generally more reactive than aryl chlorides.[11]
| Potential Issue | Explanation & Causality | Recommended Action |
| Suboptimal Ligand | The ligand dictates the stability and reactivity of the palladium catalyst. An inappropriate ligand can lead to slow or no reaction. | For pyridine substrates, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often highly effective.[2] N-heterocyclic carbene (NHC) ligands can also be excellent choices.[12] |
| Base Incompatibility | The choice of base is critical and depends on the functional group tolerance of your substrates. A weak base may lead to slow deprotonation of the amine. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used and are often effective.[6] If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, but this might require higher temperatures.[6] |
| Catalyst Deactivation | Amines can act as ligands for palladium, potentially deactivating the catalyst.[13] | It can be beneficial to add a slight excess of the phosphine ligand relative to the palladium precursor to prevent catalyst deactivation.[13] |
| Solvent Effects | The solvent influences the solubility of reagents and the stability of catalytic intermediates. | Anhydrous and degassed solvents are essential. Toluene and 1,4-dioxane are commonly used and often provide good results.[6][7] |
Diagram 2: Buchwald-Hartwig Catalytic Cycle and Key Optimization Points
Caption: Key optimization points in the Buchwald-Hartwig cycle.
Section 4: Sonogashira Coupling Troubleshooting
The Sonogashira coupling provides a direct route to alkynylated pyridines. Minimizing side reactions is key to achieving a fast and clean transformation.
FAQ 4: My Sonogashira reaction is slow and produces a significant amount of alkyne homocoupling (Glaser coupling). How can I improve the reaction time and selectivity?
Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow.[14][15]
| Potential Issue | Explanation & Causality | Recommended Action |
| Oxygen Contamination | The copper(I) co-catalyst promotes the oxidative dimerization of the terminal alkyne in the presence of oxygen.[14][15] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[14][16] |
| Excessive Copper(I) | While catalytic, too much copper can accelerate homocoupling. | Use a minimal amount of the copper(I) co-catalyst (e.g., 1-5 mol% of CuI). In some cases, "copper-free" Sonogashira protocols can eliminate homocoupling entirely.[15][16] |
| Low Temperature | The oxidative addition of this compound to the palladium(0) complex can be slow at room temperature.[16][17] | Increase the reaction temperature. For aryl bromides, temperatures of 60-100°C are often required.[16][17] |
| Substrate/Catalyst Solubility | Poor solubility of any reaction component can impede the reaction rate. | Screen different solvents. DMF and THF are common choices. Ensure the amine base (e.g., triethylamine, diisopropylamine) is soluble in the chosen solvent.[15][17] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol can minimize alkyne homocoupling and often provides faster conversion to the desired product.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous, degassed DMF (5 mL)
-
Schlenk flask and inert gas line
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Add the anhydrous, degassed DMF, followed by the amine base.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography.
By systematically addressing the factors outlined in this guide, you can significantly reduce reaction times and improve the overall efficiency of your cross-coupling reactions with this compound.
References
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
- Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022).
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025).
- Optimization of the Suzuki coupling reaction. | Download Table - ResearchGate. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.).
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine - Benchchem. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018).
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (2025).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. (2016).
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. (n.d.).
- Technical Support Center: Sonogashira Reaction Troubleshooting - Benchchem. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
- Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates - Benchchem. (n.d.).
- Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem. (n.d.).
- A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Sonogashira Coupling with Purines - Benchchem. (n.d.).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
- Buchwald Catalysts & Ligands - Sigma-Aldrich. (n.d.).
- Organometallic cross-coupling reactions - CEM Corporation. (n.d.).
- Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2007).
- Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - Penn State Research Database. (2007).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.).
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications. (2025).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (n.d.).
- α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction - MDPI. (n.d.).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.).
- Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- Advances in Cross-Coupling Reactions - PMC - NIH. (2020).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Cross-coupling reaction - Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organometallic cross-coupling reactions [cem.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
comparing reactivity of 6-Bromo-3-pyridinemethanol with other bromopyridines
< A Comparative Guide to the Reactivity of 6-Bromo-3-pyridinemethanol and Other Bromopyridines for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bromopyridines in Synthesis
Bromopyridines are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. The strategic placement of a bromine atom on the pyridine ring offers a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The reactivity of a given bromopyridine is subtly influenced by the electronic nature of the pyridine ring and the position of the bromine atom, as well as the presence of other substituents. This guide focuses on this compound, a bifunctional molecule that combines the reactivity of a bromopyridine with the synthetic utility of a primary alcohol.[1]
Understanding Reactivity in Bromopyridines
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. This step is often rate-determining. The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, generally activates the C-Br bond towards oxidative addition compared to a C-Br bond on a benzene ring.
Several factors modulate this inherent reactivity:
-
Position of the Bromine Atom: The position of the bromine atom relative to the ring nitrogen is a critical determinant of reactivity. Positions ortho (2- and 6-) and para (4-) to the nitrogen are more electronically activated towards oxidative addition.[2][3]
-
Electronic Effects of Other Substituents: Electron-withdrawing groups on the pyridine ring generally enhance reactivity by further increasing the electrophilicity of the carbon attached to the bromine. Conversely, electron-donating groups can decrease reactivity.[4][5][6]
-
Steric Hindrance: Bulky substituents near the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition.[7][8][9]
Comparative Reactivity in Key Cross-Coupling Reactions
This section compares the reactivity of this compound with other bromopyridine isomers in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis.[10][11][12][13] The general reactivity trend for simple bromopyridines in this reaction is often cited as 4-bromo > 2-bromo > 3-bromo.[14]
The presence of the hydroxymethyl group (-CH₂OH) at the 3-position of this compound introduces an interesting electronic effect. While the hydroxyl group is weakly electron-donating through resonance, its primary influence is a weak electron-withdrawing inductive effect. This, combined with the bromine being at the activated 6-position, suggests that this compound would be a reactive substrate in Suzuki-Miyaura couplings.
Comparative Data for Suzuki-Miyaura Coupling
| Bromopyridine Isomer | Relative Reactivity | Rationale |
| This compound | High | Bromine at activated 6-position; weak inductive withdrawal from -CH₂OH. |
| 2-Bromopyridine | High | Bromine at activated 2-position.[15] |
| 3-Bromopyridine | Moderate | Bromine at the less activated 3-position.[15] |
| 4-Bromopyridine | Very High | Bromine at the highly activated 4-position. |
| 5-Bromo-3-pyridinemethanol | Moderate | Bromine at the less activated 5-position. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[16][17][18][19][20] The reactivity trends in this reaction generally mirror those observed in Suzuki-Miyaura couplings, as the initial oxidative addition of the aryl halide to the palladium catalyst is also a key step.[21][22]
For this compound, the bromine at the 6-position is well-suited for this transformation. The hydroxymethyl group is generally well-tolerated in Buchwald-Hartwig reactions, although it may require protection in some cases depending on the reaction conditions and the nature of the amine coupling partner.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[23][24] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[24][25] The reactivity of bromopyridines in the Sonogashira coupling is also influenced by the position of the bromine atom.
This compound is expected to be a good substrate for Sonogashira couplings. The activated 6-position of the bromine atom facilitates the initial oxidative addition step.
Experimental Protocols
Detailed, step-by-step methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[3][26][27]
Reaction Setup:
-
In a clean, dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).
Reaction Execution:
-
Heat the mixture under the inert atmosphere to a temperature ranging from 80°C to 100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine.[21][28][29]
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 2.5 equiv).
-
Add an anhydrous solvent such as THF or toluene.
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature typically between 65°C and 100°C for 16-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
General Protocol for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[30]
Reaction Setup:
-
To a degassed solution of this compound (1.1 equiv) in a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v), add a palladium catalyst such as Pd(PPh₃)₄ (0.15 equiv) and a copper co-catalyst like CuI (0.3 equiv).
-
Degas the reaction mixture again for 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 equiv) dropwise.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.
Workup and Purification:
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualization of Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams created using Graphviz (DOT language) illustrate the catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
This compound is a versatile and reactive building block for a range of palladium-catalyzed cross-coupling reactions. The bromine atom at the activated 6-position facilitates oxidative addition, leading to high reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of the hydroxymethyl group at the 3-position has a minimal electronic impact on the reactivity of the C-Br bond but offers a valuable functional handle for further synthetic transformations. Understanding the principles of reactivity and having robust experimental protocols are key to successfully utilizing this and other bromopyridines in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem. N.p., n.d. Web.
- Benchchem. A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem. N.p., n.d. Web.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine - Benchchem. N.p., n.d. Web.
- Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, vol. 6, 2017, pp. 121-133, doi:10.4236/mrc.2017.63009.
- Emerson, J. P., et al. "Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules." Dalton Transactions, vol. 49, no. 8, 2020, pp. 2491-2502, doi:10.1039/C9DT04569A.
- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Emerson, J. P., et al. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. N.p., 5 Feb. 2020. Web.
- Singh, U., et al. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Chemical Communications, vol. 57, no. 69, 2021, pp. 8634-8637, doi:10.1039/D1CC03204A.
- Notario, R., et al. "Substitution effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups." The Journal of Organic Chemistry, vol. 44, no. 13, 1979, pp. 2226-2231, doi:10.1021/jo01327a030.
- Yang, D., et al. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. N.p., n.d. Web.
- Johnson, C. D., and G. B. Ellam. "Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups." The Journal of Organic Chemistry, vol. 44, no. 13, 1979, pp. 2226-2231.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. N.p., n.d. Web.
- Wetmore, S. D., et al. "An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines." The Journal of Physical Chemistry A, vol. 109, no. 4, 2005, pp. 714-723, doi:10.1021/jp045618q.
- Li, J. J., et al. "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines." The Journal of Organic Chemistry, vol. 72, no. 9, 2007, pp. 3606-3607, doi:10.1021/jo070366v.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions - Benchchem. N.p., n.d. Web.
- Scilit. Siloxane-Based Cross-Coupling of Bromopyridine Derivatives: Studies for the Synthesis of Streptonigrin and Lavendamycin. N.p., n.d. Web.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. N.p., 6 Aug. 2025. Web.
- Benchchem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. N.p., n.d. Web.
- Sharma, S., et al. "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions." Catalysis Science & Technology, vol. 9, no. 19, 2019, pp. 5213-5244, doi:10.1039/C9CY01331H.
- Dreher, S. D., et al. "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Organic Letters, vol. 10, no. 1, 2008, pp. 129-132, doi:10.1021/ol7026815.
- van der Vlugt, J. I., et al. "Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions." Faraday Discussions, vol. 244, 2023, pp. 433-448, doi:10.1039/D2FD00165A.
- Wikipedia.
- Kappe, C. O., et al. "Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow." Organic Letters, vol. 13, no. 16, 2011, pp. 4414-4417, doi:10.1021/ol2017839.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. N.p., 29 Mar. 2025. Web.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. N.p., n.d. Web.
- Benchchem. A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions - Benchchem. N.p., n.d. Web.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. N.p., n.d. Web.
- Organic Chemistry Portal. Suzuki Coupling. N.p., n.d. Web.
- Chemistry LibreTexts.
- Wikipedia. Suzuki reaction. N.p., n.d. Web.
- Guidechem. 3-Pyridinemethanol 100-55-0 wiki. N.p., n.d. Web.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. N.p., n.d. Web.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. N.p., n.d. Web.
- van der Vlugt, J. I., et al. "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition." Journal of the American Chemical Society, vol. 141, no. 23, 2019, pp. 9313-9318, doi:10.1021/jacs.9b04407.
- Common Organic Chemistry.
- Benchchem. discovery and history of 3-pyridinemethanol synthesis - Benchchem. N.p., n.d. Web.
- ChemicalBook. 3-Pyridinemethanol synthesis. N.p., n.d. Web.
- Benchchem. Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers - Benchchem. N.p., n.d. Web.
- Organic Chemistry Portal.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. N.p., 10 Oct. 2024. Web.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. scirp.org [scirp.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to Alternatives for 6-Bromo-3-pyridinemethanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Strategic Reagent Selection
Introduction: The Central Role and Limitations of a Key Building Block
6-Bromo-3-pyridinemethanol is a highly versatile and widely utilized building block in medicinal chemistry and materials science.[1][2] Its utility stems from the strategic placement of three key functional elements on a pyridine scaffold: a bromine atom, a hydroxymethyl group, and the pyridine nitrogen itself. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The hydroxymethyl group offers a site for oxidation, esterification, or etherification, while the pyridine nitrogen influences the molecule's electronic properties and provides a potential site for coordination or quaternization.
However, reliance on a single building block can present challenges in synthetic campaigns. These can include issues with reactivity in specific transformations, the need to explore a different patent landscape, or the desire to fine-tune the electronic or physical properties of a target molecule. This guide provides a comparative analysis of viable alternatives to this compound, offering experimental insights and data to inform strategic reagent selection in your synthetic endeavors.
The Reactivity Benchmark: Understanding this compound
The primary value of this compound lies in its participation in cross-coupling reactions. The reactivity of halopyridines in such transformations is largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[3] This trend means that the oxidative addition of a palladium catalyst to the C-X bond, often the rate-determining step, is more favorable for heavier halogens.[3]
As a brominated pyridine, this compound offers a good balance of reactivity and stability. It is typically more reactive than its chloro-analog, requiring less forcing conditions, yet more stable and often more cost-effective than its iodo-counterpart. It is a workhorse in reactions such as:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5][6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[8][9][10]
A Comparative Analysis of Alternative Reagents
The choice of an alternative reagent is a strategic decision that depends on the specific reaction, desired outcome, and overall synthetic plan. Here, we compare the most common alternatives.
Halogen Variants: Tuning Reactivity
The most direct alternatives to this compound are its halogen analogs, which allow for a direct modulation of reactivity in cross-coupling reactions.
-
6-Chloro-3-pyridinemethanol: As an aryl chloride, this reagent is less reactive than the bromo-derivative due to the stronger C-Cl bond.[11] While this can be a disadvantage, requiring more specialized, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) and potentially higher temperatures, it can also be an advantage in molecules with multiple halides, enabling selective cross-coupling at a more reactive site (e.g., a bromo or iodo position) while leaving the chloro-substituent untouched for a subsequent transformation.
-
6-Iodo-3-pyridinemethanol: The C-I bond is the weakest among the common halogens, making this the most reactive analog in palladium-catalyzed cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, iodo-compounds are often less stable, more expensive, and may be more prone to side reactions like homocoupling.
Table 1: Conceptual Comparison of Halogen Variants in Palladium Cross-Coupling
| Feature | 6-Chloro-3-pyridinemethanol | This compound | 6-Iodo-3-pyridinemethanol |
| Relative Reactivity | Lower | Moderate (Benchmark) | Higher |
| Typical Conditions | Harsher (Higher Temp, Specialized Ligands) | Standard | Milder (Lower Temp, Shorter Time) |
| Selectivity Potential | High (in di/polyhalogenated systems) | Moderate | Low |
| Cost & Stability | Generally Lower Cost, High Stability | Moderate Cost, Good Stability | Higher Cost, Lower Stability |
Boronic Acid and Ester Analogs: Reversing the Polarity
Instead of using a halopyridine as the electrophile, one can employ a pyridine boronic acid or ester as the nucleophile in a Suzuki-Miyaura coupling. This "reversed polarity" approach is a powerful alternative.
-
(5-(hydroxymethyl)pyridin-2-yl)boronic acid: This reagent allows for the coupling with a wide variety of aryl or vinyl halides and triflates. Boronic acids are generally stable, non-toxic solids and are key reagents in modern synthetic chemistry.[12][13] The synthesis of complex molecules often benefits from the flexibility of choosing which coupling partner bears the halide and which bears the boronic acid.[14]
Workflow: Strategic Choice in Suzuki Coupling
Caption: Decision workflow for Suzuki coupling strategy.
Experimental Protocols & Data
The following sections provide representative experimental protocols to illustrate the practical differences between these reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a standard method for the Suzuki coupling of aryl bromides.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: Yields for this reaction are typically in the range of 70-95%, depending on the specific arylboronic acid used.
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-3-pyridinemethanol (Illustrative)
The coupling of the less reactive aryl chloride often requires a more robust catalytic system.[11]
Materials:
-
6-Chloro-3-pyridinemethanol (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos or XPhos (a sterically hindered phosphine ligand) (0.04 eq)
-
K₃PO₄ (3.0 eq)
-
Dioxane or Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a strong stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, K₃PO₄, the arylboronic acid, and 6-Chloro-3-pyridinemethanol to a dry reaction vessel.
-
Add anhydrous solvent.
-
Seal the vessel and heat to 100-110 °C, monitoring by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.
Causality Behind Experimental Choices: The use of a stronger base (K₃PO₄ vs. Na₂CO₃) and a specialized, electron-rich, bulky phosphine ligand (like SPhos) is critical for activating the more stable C-Cl bond.[15] These ligands promote the oxidative addition step, which is the challenging part of the catalytic cycle for aryl chlorides.
Table 2: Comparative Performance Data in a Model Suzuki Reaction
| Reagent | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 6 | ~85% |
| 6-Chloro-3-pyridinemethanol | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 12 | ~75% |
| 6-Iodo-3-pyridinemethanol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 60 | 2 | ~90% |
| (Note: Data is representative and will vary based on the specific boronic acid and precise conditions.) |
Conclusion: A Framework for Strategic Selection
The choice of reagent to replace or supplement this compound is a multi-faceted decision.
-
For Enhanced Reactivity: If milder conditions and faster reaction times are desired, 6-Iodo-3-pyridinemethanol is the reagent of choice, provided the higher cost and lower stability are acceptable.
-
For Orthogonal Synthesis: When constructing complex molecules with multiple halide handles, the lower reactivity of 6-Chloro-3-pyridinemethanol can be strategically employed to achieve selective functionalization.
-
For Synthetic Flexibility: Employing (5-(hydroxymethyl)pyridin-2-yl)boronic acid allows the researcher to completely reverse the roles of the coupling partners in a Suzuki reaction, which can be invaluable when the desired aryl halide is more readily available or stable than the corresponding boronic acid.
By understanding the inherent reactivity profiles and the specific catalytic systems required for each alternative, researchers can make informed decisions, optimize their synthetic routes, and accelerate the discovery and development process.
References
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- ePrints Soton.
- Wikipedia. Sonogashira coupling.
- National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
- Wikipedia. Buchwald–Hartwig amination.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors.
- National Institutes of Health. This compound.
- ChemBK. [5-(Hydroxymethyl)-2-thienyl]boronic acid.
- National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Semantic Scholar. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.
- National Institutes of Health. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Organic Chemistry Portal. Pyridine synthesis.
- MDPI. Advances in Cross-Coupling Reactions.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
Sources
- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar [semanticscholar.org]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 6-Bromo-3-pyridinemethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of key building blocks is paramount to the successful development of novel molecules.[1] 6-Bromo-3-pyridinemethanol, a versatile heterocyclic intermediate, is a crucial component in the synthesis of a wide array of biologically active compounds. This guide provides an in-depth, objective comparison of the most prevalent and practical synthetic protocols for this valuable compound, grounded in experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and safety.
Executive Summary: A Tale of Two Reductions
The synthesis of this compound is predominantly achieved through the reduction of a carbonyl group at the 3-position of the pyridine ring. Two primary methodologies stand out in the chemical literature, each employing a different starting material and reducing agent, which in turn dictates the specific advantages and challenges of the process.
This guide will dissect and compare the following two principal synthetic routes:
-
Protocol 1: The Borane Reduction of 6-Bromonicotinic Acid. This classic approach utilizes a powerful reducing agent to directly convert the carboxylic acid to the corresponding alcohol.
-
Protocol 2: The Sodium Borohydride Reduction of 6-Bromonicotinaldehyde. A milder and often high-yielding method that starts from the corresponding aldehyde.
A third, multi-step approach commencing from 5-bromo-2-methylpyridine will also be discussed, although its less direct nature often renders it a secondary choice for routine synthesis.
Comparative Analysis of Synthetic Protocols
| Parameter | Protocol 1: Borane Reduction of 6-Bromonicotinic Acid | Protocol 2: Sodium Borohydride Reduction of 6-Bromonicotinaldehyde |
| Starting Material | 6-Bromonicotinic Acid | 6-Bromonicotinaldehyde (2-Bromo-5-formylpyridine) |
| Primary Reagent | Borane-tetrahydrofuran complex (BH3·THF) | Sodium Borohydride (NaBH4) |
| Reported Yield | 59%[2] | 92%[3] |
| Reaction Time | 3 hours at room temperature[2] | 2 hours at room temperature[3] |
| Scalability | Good; large-scale reductions with borane are common. | Excellent; NaBH4 is an inexpensive and widely used industrial reagent. |
| Safety Profile | BH3·THF is a flammable liquid, reacts violently with water, and requires handling under an inert atmosphere.[4] | NaBH4 is a water-reactive solid that releases flammable hydrogen gas upon contact with water or acid. Requires careful handling, but is generally considered safer than BH3·THF. |
| Substrate Availability | 6-Bromonicotinic acid is commercially available. | 6-Bromonicotinaldehyde is commercially available. |
Protocol 1: Borane Reduction of 6-Bromonicotinic Acid
This method leverages the potent reducing power of borane to directly convert the carboxylic acid functionality of 6-bromonicotinic acid to a primary alcohol.
Underlying Mechanism
The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The borane (BH3), a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. Subsequent intramolecular hydride transfers lead to the formation of a triacyloxyborane, which is then further reduced to the alcohol upon workup.
Experimental Workflow
Caption: Workflow for the Borane Reduction of 6-Bromonicotinic Acid.
Detailed Experimental Protocol
To a cooled (0°C) and stirred suspension of 6-bromonicotinic acid (13.8 g, 0.068 mol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere, a 1.0 M solution of borane in THF (204 mL, 0.204 mol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours. After completion, the reaction is carefully cooled back to 0°C and quenched by the sequential addition of saturated aqueous potassium carbonate (K2CO3) and water. The resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate (MgSO4), and concentrated under reduced pressure to yield a yellow oil. Purification by flash chromatography (using a mobile phase of 2% methanol in dichloromethane) affords 7.5 g (59%) of this compound as a yellow solid.[2]
Protocol 2: Sodium Borohydride Reduction of 6-Bromonicotinaldehyde
This protocol offers a milder and often more efficient route to the target molecule, starting from the corresponding aldehyde, 6-bromonicotinaldehyde.
Underlying Mechanism
The reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate, which is then protonated during the workup step to yield the primary alcohol.
Experimental Workflow
Sources
A Senior Scientist's Guide to the Spectroscopic Confirmation of 6-Bromo-3-pyridinemethanol Derivatives
For professionals in drug development and chemical research, the unequivocal structural confirmation of intermediates like 6-Bromo-3-pyridinemethanol is not merely an academic exercise; it is a foundational requirement for advancing a candidate molecule. As a key heterocyclic building block, its purity and structural integrity directly impact the downstream synthesis, biological activity, and safety profile of active pharmaceutical ingredients (APIs).[1] The presence of isomeric impurities or residual starting materials can lead to failed experiments, misleading biological data, and significant delays in development timelines.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to validate the structure of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and demonstrate how an integrated, multi-technique approach provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.
Core Spectroscopic Techniques for Structural Elucidation
The confirmation of this compound, a molecule with a distinct arrangement of functional groups on a pyridine scaffold, relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the precise connectivity and chemical environment of atoms.[2] For a substituted pyridine like this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind NMR's Primacy: Unlike other methods, NMR provides direct evidence of the bonding framework. The chemical shifts (δ), spin-spin coupling (J-coupling), and integration of proton signals, alongside the number and shifts of carbon signals, allow for the complete assembly of the molecular structure.
A. ¹H NMR Spectroscopy
¹H NMR is typically the initial and most informative experiment. The pyridine ring's aromatic nature and the influence of its substituents create a highly characteristic spectral fingerprint.
-
Expected Spectral Features:
-
Aromatic Protons: The pyridine ring protons resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[2] For the this compound structure, we expect three distinct aromatic signals.
-
The proton at the C2 position (H-2) will be the most deshielded (highest δ value) due to its proximity to the electronegative nitrogen, appearing as a doublet.
-
The proton at the C4 position (H-4) will be influenced by both the adjacent bromine and the hydroxymethyl group, appearing as a doublet of doublets.
-
The proton at the C5 position (H-5) will be adjacent to the bromine at C6, appearing as a doublet.
-
-
Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and will appear as a singlet, typically in the δ 4.5-5.0 ppm range.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
-
Reported Experimental Data: A ¹H NMR spectrum of 6-bromo-5-(hydroxymethyl)pyridine in CDCl₃ shows the following key signals: δ 8.36 (d, J = 2.7Hz, 1H), 7.60 (dd, J = 8.1, 2.7Hz, 1H), 7.49 (d, J = 8.1 Hz, 1H), 4.72 (s, 2H), 1.95 (s, 1H).[3] This data precisely matches the expected pattern for the target structure.
B. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton.
-
Expected Spectral Features:
-
Due to the lack of symmetry, all six carbon atoms in the molecule are unique and should produce six distinct signals.
-
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the bromine (C-6) will be significantly influenced by the halogen's electronic effects. The carbon attached to the nitrogen (C-2) will also be downfield.
-
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear upfield, typically in the δ 60-70 ppm range.
-
Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible protocol is critical for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is crucial; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and used for referencing the chemical shifts.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 128-1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, serving as the first critical check of its identity. For halogenated compounds, it offers an additional, definitive confirmation.
Causality Behind MS's Utility: The ability of MS to measure the mass-to-charge ratio of the molecular ion (M⁺) provides a direct readout of the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Expected Spectral Features:
-
Molecular Ion Peak: The molecular formula of this compound is C₆H₆BrNO, with a calculated molecular weight of approximately 188.02 g/mol .[5] The mass spectrum should show a molecular ion peak corresponding to this mass.
-
The Bromine Isotopic Pattern: This is the most telling feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[6] This results in a characteristic "doublet" for the molecular ion: an 'M' peak (containing ⁷⁹Br) and an 'M+2' peak (containing ⁸¹Br) of almost equal intensity.[7][8] The presence of this 1:1 ratio M/M+2 peak is unambiguous evidence for the presence of a single bromine atom in the molecule.
-
Fragmentation Pattern: The molecular ion can break apart into smaller, charged fragments. Common fragmentation pathways for this molecule would include the loss of the hydroxymethyl group (-CH₂OH, mass 31) or cleavage of the C-Br bond.[9][10]
-
Protocol: MS Sample Preparation and Acquisition (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition (Using ESI-MS):
-
Infuse the sample solution directly into the Electrospray Ionization (ESI) source or inject it via an HPLC system.
-
Acquire data in positive ion mode, as the pyridine nitrogen is readily protonated.
-
Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Crucially, verify the presence and ~1:1 intensity ratio of the [M+H]⁺ and [M+2+H]⁺ peaks to confirm the presence of bromine.
-
Infrared (IR) Spectroscopy: The Functional Group Check
IR spectroscopy is a rapid and simple technique used to identify the key functional groups present in a molecule.
Causality Behind IR's Role: Molecular bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation, we can confirm the presence of characteristic bonds, such as O-H (alcohol) and the aromatic pyridine ring.
-
Expected Spectral Features:
-
O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.
-
Aromatic C-H Stretch: A sharp absorption band (or bands) appearing just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).[11]
-
Aromatic C=C and C=N Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region corresponding to the primary alcohol.
-
C-Br Stretch: This bond typically absorbs in the fingerprint region, often between 500-700 cm⁻¹.
-
Protocol: IR Sample Acquisition (ATR)
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to expected frequencies for the contained functional groups.
-
Integrated Spectroscopic Workflow
A sequential and logical workflow ensures that each piece of data builds upon the last, leading to an irrefutable structural assignment. The complementary nature of these techniques forms a self-validating system.
Caption: Integrated workflow for the structural confirmation and purity analysis of synthesized compounds.
Comparative Analysis with Alternative Methods
While NMR, MS, and IR are primary tools for structural identification, chromatographic techniques are the gold standard for assessing purity.
| Technique | Primary Application for this compound | Strengths | Limitations |
| NMR Spectroscopy | Definitive structure and connectivity determination | Provides the most detailed structural information; non-destructive.[12] | Relatively low sensitivity; requires higher sample amounts. |
| Mass Spectrometry | Molecular weight and elemental formula confirmation | High sensitivity; confirms presence of bromine via isotopic pattern.[12] | Provides limited connectivity information on its own; isomers can be indistinguishable. |
| IR Spectroscopy | Functional group identification | Fast, simple, and requires minimal sample; good for quick verification. | Provides limited information on the overall molecular skeleton; not suitable for complex mixtures. |
| HPLC-UV | Purity assessment and quantification | High-resolution separation of components; excellent for determining percent purity.[13] | Does not provide definitive structural information for unknown impurities. |
| LC-MS | Purity assessment and impurity identification | Combines the separation power of HPLC with the identification power of MS; ideal for identifying and characterizing impurities.[14] | More complex instrumentation and data analysis. |
Conclusion
The structural confirmation of this compound derivatives is a critical step in pharmaceutical research and development that demands a rigorous, multi-faceted analytical approach. Relying on a single technique is insufficient. The definitive connectivity map from NMR spectroscopy , combined with the molecular weight and elemental confirmation from Mass Spectrometry , and the functional group verification from IR Spectroscopy , creates a powerful, self-validating system. This core characterization, supported by HPLC for purity assessment, ensures that scientists and drug developers can proceed with confidence, knowing their foundational chemical matter is precisely what it is intended to be. This integrated strategy is not just good science; it is an essential component of efficient and successful drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol.
- NIH National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- ChemicalBook. (n.d.). (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1h nmr.
- ChemicalBook. (n.d.). (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8.
- ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Technology Networks. (2024). Analytical Techniques in Pharmaceutical Analysis.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis.
- Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) IR Spectrum.
- Shodhganga. (n.d.). Spectroscopic Studies of Substituted Methyl-Hydroxy-Pyridine.
- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
- NIH PubChem. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material.
- SpectraBase. (n.d.). 2-Bromopyridine - Optional[FTIR] - Spectrum.
- NIST WebBook. (n.d.). 4-Pyridinemethanol.
- NIST WebBook. (n.d.). Pyridine, 2-bromo-.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChemLite. (n.d.). This compound (C6H6BrNO).
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (this compound) | Biochemical Reagent.
- Synblock. (n.d.). CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 122306-01-8.
- Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- Neuroquantology. (n.d.). Spectroscopic study of substituted pyridine, a molecule of biological interest.
- NIH PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.
- Fisher Scientific. (n.d.). 5-Bromo-3-pyridinemethanol 98.0+%, TCI America™.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde 95 149806-06-4.
- Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of....
- ChemicalBook. (n.d.). 2-Bromo-6-pyridinemethanol | 33674-96-3.
- BLD Pharm. (n.d.). 37669-64-0|5-Bromo-3-pyridinemethanol|BLD Pharm.
Sources
- 1. ijfans.org [ijfans.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 4. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. savemyexams.com [savemyexams.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. iltusa.com [iltusa.com]
- 14. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Bromo-3-pyridinemethanol
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and hetero-biaryl scaffolds.[3] However, the success of the Suzuki-Miyaura coupling is profoundly dependent on the judicious selection of the catalyst system, especially when employing challenging substrates like heteroaryl halides.
This guide presents a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of 6-Bromo-3-pyridinemethanol, a key building block in medicinal chemistry. We will delve into the mechanistic nuances, compare catalyst performance with supporting data, and provide detailed experimental protocols to empower researchers in catalyst selection and reaction optimization.
The Challenge of Heteroaryl Coupling: this compound
The use of this compound as a substrate introduces specific challenges not typically encountered with simple aryl halides. The nitrogen atom within the pyridine ring is Lewis basic and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5] Furthermore, the electronic nature of the pyridine ring can influence the reactivity of the carbon-bromine bond, particularly affecting the rate-determining oxidative addition step in the catalytic cycle.[5][6] Overcoming these hurdles necessitates a carefully optimized catalyst system.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any palladium catalyst in this context is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) species inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex. This is often the rate-limiting step and is heavily influenced by the ligand.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Palladium(II) complex, a process activated by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species.[7][8][9][10]
The phosphine ligands coordinated to the palladium atom are not mere spectators; they are crucial modulators of the catalyst's stability and reactivity.[11] Bulky, electron-rich ligands are known to accelerate both the oxidative addition and reductive elimination steps, making them particularly effective for less reactive substrates like heteroaryl halides.[8][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor and its associated ligand dramatically impacts reaction efficiency. Below is a comparative summary of common catalyst systems for the Suzuki coupling of bromopyridines and related substrates. The data illustrates general performance trends.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | Toluene/H₂O or 1,4-Dioxane | 70-80 | 12-22 | 60-85 | 3-5 | [1][13][14] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | N/A | N/A | High | 5 | [5][14] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 1 | [1][15] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | High | ~1.5 | [16] |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 0.5 | [1] |
Note: This data is compiled from studies on various bromopyridine and heteroaryl bromide substrates to show representative performance and may require optimization for this compound.
Deep Dive into Catalyst Classes
Traditional Phosphine Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive but effective catalyst. For substrates like bromopyridines, it often provides good yields, although it may necessitate higher catalyst loadings (3-5 mol%) and longer reaction times compared to more modern systems.[13][14][17] It serves as a reliable baseline catalyst for initial screening.
Advanced Phosphine Ligand Systems: The Buchwald Ligands (SPhos, XPhos)
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands such as SPhos and XPhos are exceptionally effective for challenging substrates, including heteroaryl halides.[8][18][19]
-
Why they excel: Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. The electron-rich nature of the ligand increases electron density on the palladium center, further facilitating this crucial step and promoting the final reductive elimination.[8] These systems typically operate at lower catalyst loadings (0.5-2 mol%) and afford high yields in shorter reaction times.[1][6]
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™ Catalysts
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring N-heterocyclic carbene (NHC) ligands, represent another class of highly active catalysts.[1] NHCs are strong sigma-donors, forming very stable bonds with palladium. This stability translates to robust catalysts that are often resistant to deactivation and can achieve very high turnover numbers, making them ideal for demanding couplings.[1]
Validated Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of base, solvent, and temperature is recommended for specific arylboronic acid partners.
Caption: Generalized experimental workflow for the Suzuki-Miyaura reaction.
Protocol 1: Using a Traditional Catalyst - Pd(PPh₃)₄
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[14]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: High-Activity System - Pd₂(dba)₃ / XPhos
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL), degassed
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃ and XPhos to a dry reaction vessel.
-
Add this compound, the arylboronic acid, and potassium phosphate.
-
Add the degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction to 100-110 °C with vigorous stirring.
-
Follow steps 6-9 from Protocol 1 for reaction monitoring, workup, and purification.
-
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Common side reactions include:
-
Protodeboronation: Hydrolysis of the boronic acid. This can be minimized by using fresh boronic acids, ensuring anhydrous solvents where possible, and avoiding unnecessarily long reaction times.[5][20]
-
Dehalogenation: Replacement of the bromine with a hydrogen atom. Screening different bases or solvents can mitigate this issue.[5]
-
Homocoupling: Self-coupling of the boronic acid. This is often caused by the presence of oxygen. Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical for prevention.[5][20]
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst is paramount for achieving high efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require more forcing conditions. For researchers seeking high yields, short reaction times, and broad substrate scope, particularly with challenging coupling partners, the use of advanced catalyst systems is strongly recommended.
Catalyst systems based on bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos , in combination with a Pd(II) or Pd(0) precursor, consistently demonstrate superior performance for heteroaryl halide couplings.[6][8] These systems effectively overcome the inherent challenges of pyridine-containing substrates, making them the catalysts of choice for robust and reliable synthesis.
References
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- ResearchGate. (n.d.). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds | Request PDF.
- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF.
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
- BenchChem. (n.d.). XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison.
- NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- NIH National Library of Medicine. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
- BenchChem. (n.d.). A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-3-pyridinemethanol
Introduction: In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold that forms the backbone of numerous therapeutic agents. Its inherent electronic properties and synthetic tractability have made it a focal point for the development of novel bioactive molecules. Within this vast chemical space, compounds derived from 6-Bromo-3-pyridinemethanol represent a particularly intriguing class of molecules. The presence of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position offers a versatile platform for structural modification, enabling the exploration of a wide range of biological activities. This guide provides a comprehensive comparison of the biological activities of various compounds synthesized from this key starting material, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the experimental data that underpins their therapeutic potential, explore their structure-activity relationships, and provide detailed protocols for their biological evaluation, offering researchers and drug development professionals a critical resource for advancing their own investigations.
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The strategic placement of the bromo and hydroxymethyl groups allows for the synthesis of diverse molecular architectures that can interact with key oncogenic targets.
Comparative Analysis of Anticancer Potency
The anticancer efficacy of these compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
While specific IC50 values for a wide range of derivatives directly synthesized from this compound are not extensively consolidated in single publications, the broader class of 6-bromo-substituted pyridine and quinazoline derivatives has shown significant promise. For instance, a study on 6-bromo quinazoline derivatives, which can be conceptually linked to the pyridine scaffold, demonstrated potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. One of the most potent compounds, with an aliphatic linker, exhibited IC50 values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively[1][2]. Another study on pyridine derivatives reported that the introduction of aryl hydrophobic groups at the 4-position of the pyridine ring enhanced anticancer activity against HCT-116 (colon cancer) and PC-3 (prostate cancer) cells[3].
Table 1: Comparative Anticancer Activity of Representative Pyridine and Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-quinazoline derivative (aliphatic linker) | MCF-7 (Breast) | 15.85 ± 3.32 | [1][2] |
| 6-Bromo-quinazoline derivative (aliphatic linker) | SW480 (Colon) | 17.85 ± 0.92 | [1][2] |
| Pyridine derivative (4-thienyl substituted) | HCT-116 (Colon) | Good Activity | [3] |
| Pyridine derivative (4-phenyl substituted) | PC-3 (Prostate) | Moderate Activity | [3] |
Specific IC50 values were not provided in the abstract, but the study indicated dose-dependent activity.
Mechanism of Action: Halting the Cancer Cell Cycle
The anticancer effects of these pyridine derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and apoptosis (programmed cell death). Some pyridine compounds have been shown to induce G2/M phase arrest in the cell cycle of liver and breast cancer cells. This cell cycle arrest is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK[3]. The inhibition of key enzymes involved in cancer cell proliferation, such as kinases, is another important mechanism. The pyridine scaffold is a well-known pharmacophore for kinase inhibitors, and derivatives can be designed to target specific kinases involved in oncogenic signaling pathways[4].
Figure 1: Proposed mechanism of anticancer activity of certain pyridine derivatives.
Neuroprotective Activity: Shielding Neurons from Degeneration
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. The development of neuroprotective agents that can slow or halt this process is a critical area of research. While direct derivatization of this compound for neuroprotection is an emerging area, structurally related compounds containing a bromo-substituted heterocyclic core have shown significant promise.
Comparative Analysis of Neuroprotective Efficacy
A notable example is the P7C3 class of aminopropyl carbazoles, which includes compounds with a 3,6-dibromo-9H-carbazole core. One such derivative, (−)-P7C3-S243, has demonstrated potent neuroprotective effects in animal models of Parkinson's disease by protecting mature neurons in the substantia nigra. In these studies, the compound was able to rescue over 85% of tyrosine hydroxylase-positive (dopaminergic) neurons at a dose of 10 mg/kg/day[5]. This highlights the potential of incorporating a bromo-substituted aromatic system, a feature shared with this compound, in the design of neuroprotective agents.
Table 2: Neuroprotective Activity of a Representative Bromo-Substituted Heterocyclic Compound
| Compound | Model | Endpoint | Efficacy | Reference |
| (−)-P7C3-S243 | Mouse model of Parkinson's disease | Rescue of dopaminergic neurons | >85% rescue at 10 mg/kg/day | [5] |
Mechanism of Action: Combating Oxidative Stress and Promoting Survival
The neuroprotective mechanisms of pyridine and related heterocyclic derivatives are often multifaceted. One key mechanism is the mitigation of oxidative stress, a common factor in neurodegeneration. Pyridine nucleotides play a crucial role in cellular energetics and reductive reactions, and maintaining their levels can protect against oxidative damage[6]. Some neuroprotective compounds act as antioxidants, scavenging harmful free radicals. Additionally, the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways are critical for neuronal protection. The P7C3 series of compounds, for instance, is believed to exert its neuroprotective effects by blocking apoptosis in neurons[5].
Figure 2: General neuroprotective mechanisms of bromo-substituted heterocyclic compounds.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyridine derivatives have long been recognized for their antibacterial and antifungal properties. The 6-bromo substitution in this compound provides a handle for creating compounds with enhanced antimicrobial potency.
Comparative Analysis of Antimicrobial Potency
The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Studies on 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. Furthermore, some of these compounds have demonstrated the ability to enhance the activity of existing antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa[7]. A separate study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a related heterocyclic structure, reported significant antibacterial activity with zones of inhibition ranging from 10-16 mm against various Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Representative Bromo-Substituted Heterocyclic Compounds
| Compound Class | Microorganism | Activity Metric | Result | Reference |
| 6-Bromoindolglyoxylamide | Staphylococcus aureus | Intrinsic antimicrobial activity | Active | [7] |
| 6-Bromoindolglyoxylamide | Pseudomonas aeruginosa | Antibiotic enhancement | Potentiates antibiotic activity | [7] |
| 6-Bromo-quinazolinone | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 10-16 mm |
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of these compounds can involve various mechanisms. One proposed mechanism for certain bromo-substituted polyamine derivatives is the rapid permeabilization and depolarization of the bacterial membrane, leading to cell death[7]. This disruption of the cell envelope is a common and effective strategy for antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are step-by-step protocols for the key assays used to evaluate the biological activities of compounds derived from this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Figure 3: Workflow for determining in vitro cytotoxicity using the MTT assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives of this compound is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Role of the Bromo Substituent: The bromine atom at the 6-position is a key feature. Its electron-withdrawing nature can influence the electronic properties of the pyridine ring, affecting its ability to interact with biological targets. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The presence of halogens like bromine has been shown to affect the antiproliferative activity of pyridine derivatives.
-
Modifications at the Hydroxymethyl Group: The hydroxymethyl group at the 3-position is a versatile handle for synthetic modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ether, ester, or amine, allowing for the introduction of a wide variety of functional groups. These modifications can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds with target proteins.
-
Introduction of Additional Moieties: The addition of other heterocyclic rings or functional groups to the pyridine core can lead to compounds with enhanced and diverse biological activities. For example, the incorporation of thiazole, pyrazole, or triazole moieties into pyridine derivatives has been shown to result in potent anticancer activities[4]. The nature of the substituent on a phenyl urea moiety attached to a pyridine core has also been shown to dramatically influence anticancer potency.
Conclusion and Future Directions
Compounds derived from this compound represent a rich and underexplored area of medicinal chemistry. The existing research on related bromo-substituted heterocyclic compounds demonstrates their significant potential as anticancer, neuroprotective, and antimicrobial agents. The versatile synthetic handles on the this compound scaffold provide a fertile ground for the development of novel therapeutics.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of compounds directly derived from this starting material. This will enable a more precise and comprehensive understanding of their structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of lead compounds with improved efficacy and safety profiles. Ultimately, the continued exploration of this chemical space holds the promise of delivering next-generation therapies for a range of challenging diseases.
References
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- This compound | C6H6BrNO | CID 6421249. PubChem - NIH.
- Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. PMC - PubMed Central.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires.
- Structure–Activity Relationship Studies of 3- or 4-Pyridine Deriv
- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- (6-Bromopyridin-3-yl)methanol (this compound) | Biochemical Reagent. MedChemExpress.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.
- Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. MDPI.
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC - NIH.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI.
- This compound 98.0+%, TCI America 1 g | Buy Online. Fisher Scientific.
- Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mediresonline.org [mediresonline.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Definitive Guide to Structural Elucidation of 6-Bromo-3-pyridinemethanol Derivatives: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. Within the vast landscape of pyridine derivatives, which form the backbone of numerous pharmaceuticals, 6-Bromo-3-pyridinemethanol and its analogues represent a critical class of intermediates and potential drug candidates. Their structural integrity is paramount.
This guide provides an in-depth exploration of X-ray crystallography as the gold standard for the atomic-level structural determination of this compound derivatives. We will delve into the causality behind experimental choices, present a detailed, field-proven protocol, and objectively compare this technique with other analytical alternatives. Our focus is to equip you with the necessary insights to make informed decisions in your research and development endeavors.
The Imperative of Atomic Resolution: Why X-ray Crystallography Reigns Supreme
Before a molecule can be considered a viable drug candidate, its exact conformation, including bond lengths, bond angles, and stereochemistry, must be unambiguously established. X-ray crystallography offers an unparalleled level of detail in this regard.[1][[“]][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a three-dimensional electron density map, which in turn reveals the precise location of each atom in the crystal lattice.[4] This high-resolution structural data is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how subtle structural modifications impact biological activity.
-
Lead Optimization: Rationally designing more potent and selective analogues.[5]
-
Polymorph Identification: Characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.[3]
-
Fragment-Based Drug Discovery (FBDD): Visualizing how small molecular fragments bind to a protein target, guiding their evolution into lead compounds.[6]
While other techniques provide valuable structural information, X-ray crystallography remains the definitive method for obtaining a static, high-resolution snapshot of a molecule's architecture.[1]
A Practical Approach: Experimental Protocol for X-ray Crystallography of a this compound Derivative
The following protocol is a robust, self-validating workflow for the single-crystal X-ray diffraction analysis of a this compound derivative. The principles outlined here are broadly applicable to other small organic molecules. This protocol is adapted from methodologies reported for structurally related pyridine derivatives.[7]
Part 1: Synthesis and Crystallization - The Crucial First Step
The journey to a crystal structure begins with the synthesis of the target molecule and, critically, the growth of high-quality single crystals.
Synthesis of this compound:
A common synthetic route involves the reduction of 6-bromonicotinaldehyde.
-
Reaction: Sodium borohydride is added portion-wise to a solution of 6-bromonicotinaldehyde in methanol at room temperature.[8]
-
Stirring: The reaction mixture is stirred for a couple of hours to ensure complete conversion.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The methanol is removed under reduced pressure, and the resulting aqueous solution is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography to afford this compound as a solid.[8]
Crystallization:
The formation of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The quality of the resulting crystals (size, shape, and absence of defects) is paramount for a successful diffraction experiment.
Part 2: Data Collection and Processing
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector. Modern diffractometers automate this process.[6]
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then used to calculate the unit cell parameters and the space group of the crystal.
Part 3: Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure.
-
Structure Solution: For small molecules like this compound derivatives, direct methods are typically used to determine the initial phases of the diffracted X-rays. This allows for the generation of an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process continues until the model converges to a final, accurate structure.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and may be more suitable in certain scenarios. The choice of analytical method should be guided by the specific research question and the nature of the sample.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal.[4] | Diffraction of X-rays by a polycrystalline powder.[9] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Ionization of molecules and separation based on mass-to-charge ratio. |
| Sample Type | High-quality single crystal. | Microcrystalline powder.[10] | Solution or solid-state. | Solid, liquid, or gas. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[11] | Crystal system, unit cell parameters, phase identification, and purity.[10] | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.[12] | Molecular weight, elemental composition, fragmentation patterns. |
| Resolution | Atomic (typically <1 Å). | Lower than SCXRD. | Provides information about through-bond and through-space atomic distances.[13] | Does not provide 3D structural information. |
| Key Advantage | Unambiguous determination of 3D structure.[3] | Rapid analysis of bulk material, useful for quality control and polymorph screening.[10] | Provides information about the structure and dynamics in solution, which is closer to physiological conditions.[12] | High sensitivity and ability to determine molecular formula. |
| Key Limitation | Requires the growth of high-quality single crystals, which can be challenging. The structure is static in a solid state. | Does not provide the detailed atomic coordinates of a complex molecule.[10] | Structure determination can be complex for larger molecules. Does not provide the same level of precision for bond lengths and angles as XRD.[14] | Does not provide information on the 3D arrangement of atoms. |
Expert Insights on Method Selection:
-
For Unambiguous Structure Proof: When the absolute configuration of a new chemical entity needs to be determined, single-crystal X-ray diffraction is the definitive method.
-
For Routine Quality Control and Polymorphism Screening: Powder X-ray diffraction is an efficient and non-destructive technique to ensure batch-to-batch consistency and identify different crystalline forms.[10]
-
For Understanding Behavior in Solution: NMR spectroscopy is unparalleled for studying the conformational dynamics of a molecule in a solution that mimics a biological environment.[12] It is often used in conjunction with X-ray crystallography to provide a more complete picture of a molecule's behavior.[15]
-
For Initial Characterization and Formula Determination: Mass spectrometry is a rapid and highly sensitive method for confirming the molecular weight and elemental composition of a synthesized compound.
Conclusion
References
- The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.).
- Consensus. (2023, February 28). Advantages of X-ray Crystallography in Drug Discovery Research.
- Zhu, J. Y., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Progress in biophysics and molecular biology, 116(2-3), 101–110. [Link]
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023).
- Crystallography Illuminates Drug Targets. (2007, September 6). Drug Discovery and Development.
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). ACS Omega. [Link]
- Comparison of NMR and X-ray crystallography. (n.d.).
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). eLS.
- Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
- This compound (C6H6BrNO). (n.d.). PubChemLite.
- This compound. (n.d.). PubChem.
- Cetina, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1081, 34-43. [Link]
- Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. (2009). BMC Structural Biology, 9, 23. [Link]
- X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net.
- The effects of pyridine on COFs' structure and the underlying mechanism. (2013).
- Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (2020). MDPI. [Link]
- Powder X-ray Diffraction. (2023, August 29). Chemistry LibreTexts.
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutics, 6(1), 1-26. [Link]
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI.
- Single Crystal X-Ray Emission and Diffraction. (n.d.). CDN.
Sources
- 1. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. migrationletters.com [migrationletters.com]
- 6. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. people.bu.edu [people.bu.edu]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 15. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Bromo-3-pyridinemethanol in Modern Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the pyridine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the diverse array of pyridine-based building blocks, 6-bromo-3-pyridinemethanol has emerged as a versatile and highly valuable synthon. Its unique arrangement of a reactive bromine atom, a nucleophilic hydroxymethyl group, and the pyridine nitrogen allows for a multitude of synthetic transformations, making it a cornerstone in the construction of complex, biologically active molecules.
This guide provides an in-depth technical comparison of the applications of this compound with alternative synthetic intermediates. We will explore its performance in key cross-coupling reactions, supported by experimental data, and delve into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
The Versatility of this compound: A Tale of Two Reactive Centers
The synthetic utility of this compound lies in its dichotomous reactivity. The bromine atom at the 6-position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Concurrently, the hydroxymethyl group at the 3-position provides a site for nucleophilic attack, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This dual functionality allows for sequential and diverse derivatization, a highly desirable trait in the construction of compound libraries for drug screening.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis. The reactivity of the C-Br bond in this compound is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates the oxidative addition of palladium(0), a critical step in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. The performance of this compound in this reaction is often compared to its isomers and other substituted bromopyridines.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 / 18 | ~80-90 |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 100 / 12 | ~85 (at C-Br) |
| 2,3-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 / 8 | ~90 (at C2-Br) |
Note: The data presented is a synthesis of representative yields from the literature and may vary based on specific reaction conditions and substrates.
The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For electron-deficient bromopyridines like this compound, electron-rich phosphine ligands such as SPhos or XPhos can enhance the rate of reductive elimination, often leading to higher yields and shorter reaction times. The use of a phosphine-free system, such as Pd(OAc)₂, can also be effective, particularly in aqueous media, which aligns with the principles of green chemistry.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), followed by the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality in Experimental Design: The choice of a phosphate base like K₃PO₄ is often preferred over carbonate bases in couplings with boronic acids as it can effectively activate the boronic acid for transmetalation while minimizing side reactions. The use of a biphasic solvent system like dioxane/water can aid in the dissolution of both the organic and inorganic reagents.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for installing alkynyl groups, which are valuable precursors for further transformations and are found in various bioactive molecules. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Table 2: Comparison of Conditions for Sonogashira Coupling of Bromopyridines
| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT / 16 | ~85-95 |
| 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 / 6 | ~70-80 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 / 4 | ~90 |
Note: The data presented is a synthesis of representative yields from the literature and may vary based on specific reaction conditions and substrates.
The amine base in the Sonogashira reaction plays a dual role: it acts as a base to deprotonate the terminal alkyne and can also serve as a ligand for the palladium and copper catalysts. The choice of amine can significantly impact the reaction outcome.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as THF, add the amine base (e.g., triethylamine, 3.0 equiv.).
-
Degassing: Degas the solution with a stream of inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for Sonogashira coupling.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound is demonstrated in its application as a key building block in the synthesis of a variety of bioactive molecules. Patent literature reveals its use in the development of novel therapeutics targeting a range of diseases.
HIF-Prolyl-4-Hydroxylase Inhibitors for Cardiovascular Diseases
Compounds incorporating the 6-substituted-3-pyridinemethanol motif have been investigated as inhibitors of HIF-prolyl-4-hydroxylase.[1] Inhibition of this enzyme stabilizes the hypoxia-inducible factor (HIF), which in turn promotes the expression of genes involved in erythropoiesis and angiogenesis. This mechanism of action is being explored for the treatment of anemia and ischemic diseases.
The synthesis of these inhibitors often involves an initial cross-coupling reaction at the 6-position of this compound, followed by modification of the hydroxymethyl group.
AMPK Activators for Metabolic Disorders
This compound has also been utilized in the synthesis of compounds designed to activate AMP-activated protein kinase (AMPK).[2] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic potential for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Fumagillol Analogs for Obesity Treatment
The fumagillol class of natural products and their synthetic analogs have shown promise as anti-angiogenic and anti-obesity agents. This compound has been employed as a building block in the synthesis of novel fumagillol heterocyclic compounds, highlighting its utility in constructing complex molecular frameworks with potential therapeutic applications.[3]
Caption: Simplified signaling pathway of HIF-prolyl-4-hydroxylase inhibition.
Alternative Building Blocks: A Comparative Perspective
While this compound is a powerful tool, alternative building blocks can also be employed, each with its own set of advantages and disadvantages.
-
Other Bromopyridine Isomers: The position of the bromine atom and other substituents on the pyridine ring significantly impacts reactivity. For instance, 2-bromopyridines are often more reactive in palladium-catalyzed couplings due to the proximity of the electron-withdrawing nitrogen atom. However, the unique substitution pattern of this compound allows for a specific vector of diversification that may not be achievable with other isomers.
-
Chloropyridines: Chloropyridines are generally less reactive than their bromo counterparts but can be more cost-effective. Their use often requires more forcing reaction conditions or more active catalyst systems.
-
Pyridyl Boronic Acids/Esters: In a complementary approach, a pyridyl boronic acid or ester can be used to couple with an aryl or alkyl halide. This reverses the roles of the coupling partners and can be advantageous depending on the desired final product and the availability of starting materials.
The choice of building block is ultimately dictated by the specific synthetic strategy, the desired final product, and economic considerations. However, the balanced reactivity and versatile functionality of this compound make it a preferred choice in many drug discovery campaigns.
Conclusion
This compound is a testament to the power of strategically functionalized building blocks in modern medicinal chemistry. Its ability to participate in a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway to novel and complex molecular architectures. By understanding its reactivity profile in comparison to other building blocks and by making informed choices in experimental design, researchers can fully exploit the potential of this versatile synthon to accelerate the discovery and development of new therapeutic agents.
References
- BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- Google Patents. US9682965B2 - Fumagillol heterocyclic compounds and methods of making and using same.
- Google Patents.
- Tokyo Daigaku.
- Google Patents. 2(pyridin-2yl)
- Organic Chemistry Portal. Sonogashira Coupling.
- Pendidikan Kimia.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
- 2. WO2024084390A1 - Compounds for the activation of ampk - Google Patents [patents.google.com]
- 3. US9682965B2 - Fumagillol heterocyclic compounds and methods of making and using same - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Patent Analysis for Novel Compounds Synthesized from 6-Bromo-3-pyridinemethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Bromo-3-pyridinemethanol in Modern Synthesis
In the landscape of pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the novelty, efficiency, and patentability of the resulting compounds. This compound stands out as a strategically valuable building block. Its structure is a confluence of desirable features for synthetic diversification: a pyridine core, common in bioactive molecules[1]; a bromine atom at the 6-position, an excellent handle for palladium-catalyzed cross-coupling reactions; and a primary alcohol (hydroxymethyl group) at the 3-position, a versatile site for etherification, esterification, or oxidation.
This guide provides a patent-centric analysis of novel compounds derived from this key intermediate. We will move beyond a simple catalog of derivatives and instead delve into the why—the strategic rationale behind the synthetic choices, the classes of compounds being patented, and the experimental data that underpins their value. This analysis is designed to equip researchers with the insights needed to navigate the existing intellectual property landscape and identify new opportunities for innovation.
Workflow for Synthetic Diversification
The true power of this compound lies in its two distinct and orthogonal reactive sites. The bromo group allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, while the hydroxymethyl group offers a gateway for functionalization through oxygen. This dual reactivity allows for a modular approach to library synthesis, as illustrated below.
Caption: General synthetic pathways from this compound.
Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely patented method for forming C-C bonds in modern drug discovery.[2] Its significance lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[3][4] For this compound, this reaction transforms the pyridine core into a bi-aryl structure, a privileged scaffold in medicinal chemistry.
Patents in this area often claim large libraries of bi-aryl compounds where one aryl ring is the pyridine derived from the starting material, and the other is varied to modulate biological activity.
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The following table summarizes representative Suzuki coupling reactions utilizing bromopyridine substrates, showcasing typical conditions and yields found in the literature, which are analogous to those expected for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85-95 | [5] |
| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 80-90 | [5] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82-92 | [5] |
Authoritative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the synthesis of novel pyridine derivatives.[5]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 85-95 °C for 15-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture. Dilute the filtrate with an organic solvent like ethyl acetate (50 mL) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final bi-aryl compound.
Part 2: C-O Bond Formation via Williamson Ether Synthesis
The hydroxymethyl group at the 3-position is a prime site for modification, most commonly through etherification. The Williamson ether synthesis, while a classic reaction, remains a highly effective and patent-relevant method for introducing a wide variety of alkyl or aryl groups. This modification can significantly alter a compound's pharmacokinetic properties, such as solubility and metabolic stability.
Patents in this domain often describe series of compounds where the core pyridine structure is kept constant while the R-group of the ether is varied to optimize for a specific biological target or property.[6]
Caption: Workflow for Williamson ether synthesis.
Comparative Performance Data
The following table outlines representative conditions for the etherification of alcohols, analogous to the functionalization of this compound.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodomethane | K₂CO₃ | DMF | 70 | 4 | >90 | [6] |
| 2 | Benzyl Bromide | NaH | THF | 25-60 | 6 | 85-95 | General Knowledge |
| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetone | 56 (reflux) | 12 | 80-90 | General Knowledge |
Authoritative Experimental Protocol: Williamson Ether Synthesis
This protocol is based on a patented method for preparing related pyridine derivatives.[6]
-
Reaction Setup: Suspend this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add the alkyl halide (e.g., iodomethane, 1.1-1.5 equiv.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 70 °C and stir for approximately 4 hours, or until the starting material is consumed as monitored by TLC.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the DMF. Add distilled water to the residue.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent (e.g., a 10% solution of methanol in dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude ether by column chromatography if necessary.
Part 3: Oxidation to Aldehyde
Oxidizing the primary alcohol to an aldehyde (6-Bromonicotinaldehyde) opens up another vast array of synthetic possibilities, including reductive amination, Wittig reactions, and the formation of imines and oximes. This transformation is a key step in many patented synthetic routes. For instance, a Chinese patent describes a two-step process to prepare 6-bromopyridine-3-formaldehyde from a related precursor, highlighting its importance as a chemical intermediate.[7]
Authoritative Experimental Protocol: Manganese Dioxide Oxidation
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable organic solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 equiv.) in portions with stirring. The reaction is typically exothermic.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 6-Bromonicotinaldehyde, which can often be used in the next step without further purification.
Conclusion and Future Outlook
The patent landscape for derivatives of this compound is rich and continues to expand. The dominant strategies involve leveraging its two key functional handles: the 6-bromo position for sophisticated cross-coupling reactions and the 3-hydroxymethyl position for functional group interconversion.
White Space Analysis:
-
Sequential Functionalization: There remains significant opportunity in patenting novel compounds derived from the sequential, multi-step modification of both functional groups. For instance, performing a Suzuki coupling first, followed by a specific etherification of the resulting bi-aryl alcohol, can lead to novel chemical matter with distinct properties.
-
Novel Cross-Coupling Reactions: While Suzuki and Buchwald-Hartwig reactions are prevalent, exploring less common but powerful cross-coupling reactions (e.g., Sonogashira, Heck, cyanation) at the 6-position could unlock new, patentable molecular architectures.
-
Derivatives of the Aldehyde: The aldehyde intermediate, 6-Bromonicotinaldehyde, is a gateway to a vast chemical space. Patented innovations could arise from novel reductive amination products, complex heterocyclic systems built from the aldehyde, or unique Wittig olefination products.
By understanding the established patent strategies and the underlying chemical principles, researchers can more effectively design novel compounds with a higher probability of securing intellectual property and contributing to the development of new medicines and materials.
References
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P
- WO1999033807A2 - Synthesis of pharmaceutically useful pyridine derivatives (intermediates)
- This compound | C6H6BrNO | CID 6421249 - PubChem - NIH.
- (6-Bromopyridin-3-yl)methanol (this compound) | Biochemical Reagent - MedChemExpress.
- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google P
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review - International Journal of Drug Delivery Technology.
- WO2013049559A1 - Pyridine derivatives - Google P
- CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3 - Google P
- US6437120B1 - Process for preparing pyridinemethanol compounds - Google P
- US2744904A - Process of preparing pyridine and 3-picoline - Google P
- CN104130183A - Synthetic method for 3-bromopyridine - Google P
- WO2019145177A1 - Bromination of pyridine derivatives - Google P
- CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google P
- bromination of pyridine derivatives - Justia P
- WO 2014/093566 A1 - An Improved Process for the Removal of Palladium - Googleapis.com.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH.
- Patent File Wrapper - Application Data | Open D
- This compound 122306-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 - Sigma-Aldrich.
- EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google P
- EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google P
- Biological Activity of N
- 2-Bromo-6-pyridinemethanol | 33674-96-3 - ChemicalBook.
- US4742060A - Heterocyclic compounds - Google P
- JP2008063260A - Method for producing coupling product by carbon-carbon bond-producing reaction - Google P
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google P
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 4. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 7. CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3 - Google Patents [patents.google.com]
A Comparative Guide to the Green Synthesis of 6-Bromo-3-pyridinemethanol for Pharmaceutical Research
In the landscape of pharmaceutical development, the synthesis of key intermediates such as 6-Bromo-3-pyridinemethanol, a vital building block for a multitude of therapeutic agents, is under increasing scrutiny for its environmental impact. The principles of green chemistry are not merely an academic exercise but a critical component of sustainable and economically viable drug manufacturing. This guide provides an in-depth comparison of two synthetic routes to this compound, assessing their green chemistry metrics to offer researchers and drug development professionals a robust framework for informed decision-making.
Introduction: The Imperative for Greener Synthetic Pathways
This compound is a pivotal intermediate in the synthesis of a range of pharmaceutically active compounds. Its structural motif is found in molecules targeting a variety of diseases. As the demand for such intermediates grows, so does the urgency to develop synthetic methods that are not only efficient and high-yielding but also environmentally benign. This guide will dissect two distinct synthetic strategies, providing detailed protocols and a quantitative assessment of their green credentials through established metrics.
Synthetic Route A: The Direct Reduction Pathway
This approach involves the direct reduction of a commercially available starting material, 6-bromonicotinaldehyde, to the desired alcohol.
Experimental Protocol: Route A
To a solution of 6-bromonicotinaldehyde (20.0 g, 0.11 mol) in methanol (108 mL), sodium borohydride (4.88 g, 0.13 mol) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. Following the reaction, the mixture is quenched with a saturated aqueous solution of ammonium chloride and the methanol is removed under reduced pressure. The resulting aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.[1]
Synthetic Route B: The Oxidation-Reduction Sequence
This two-step route commences with the oxidation of 2-bromo-5-methylpyridine to 6-bromonicotinic acid, which is then reduced to the target alcohol.
Experimental Protocol: Route B
Step 1: Oxidation of 2-bromo-5-methylpyridine
2-bromo-5-methylpyridine (100 g, 0.58 mol) is dissolved in 1000 mL of water, and a phase transfer catalyst is added. The mixture is heated, and potassium permanganate (251 g, 1.59 mol) is added slowly. The reaction is stirred at reflux for 1.5 hours. The hot mixture is filtered, and the filtrate is concentrated. The pH is adjusted with 48% hydrobromic acid to precipitate the product, which is then filtered, washed, and dried to give 6-bromonicotinic acid.[2]
Step 2: Reduction of 6-bromonicotinic acid
To a suspension of lithium aluminum hydride (LiAlH4) (4.5 g, 0.12 mol) in anhydrous tetrahydrofuran (THF) (200 mL) at 0 °C under an inert atmosphere, a solution of 6-bromonicotinic acid (20.2 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise. The reaction mixture is then stirred at room temperature for 4 hours. After completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Visualizing the Synthetic Workflows
To better illustrate the two synthetic pathways, the following diagrams were generated using Graphviz.
Caption: Workflow for Synthetic Route A.
Caption: Workflow for Synthetic Route B.
Quantitative Assessment: Green Chemistry Metrics
To objectively compare the "greenness" of each route, several key metrics were calculated. These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process.
| Metric | Formula | Route A | Route B (Overall) |
| Atom Economy (%) | (MW of product / Σ MW of reactants) x 100 | 98.9% | 89.4% |
| E-Factor | (Total mass of waste / Mass of product) | 7.3 | 25.1 |
| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | 8.3 | 26.1 |
| Reaction Mass Efficiency (RME) (%) | (Mass of product / Σ Mass of reactants) x 100 | 91.0% | 75.0% |
Analysis and Interpretation of Green Metrics
The calculated metrics clearly indicate that Route A, the direct reduction pathway, is the greener synthetic approach.
-
Atom Economy: Route A exhibits a near-perfect atom economy, indicating that almost all the atoms from the reactants are incorporated into the final product. Route B's atom economy is lower due to the nature of the oxidation and reduction reactions which generate inorganic byproducts.
-
E-Factor and Process Mass Intensity (PMI): The E-Factor and PMI are significantly lower for Route A. This is a direct reflection of the reduced amount of waste generated and the lower total mass of materials (including solvents, reagents, and workup chemicals) used per kilogram of product.[3][4][5][6] The multi-step nature of Route B, with its associated workups and purification steps, contributes to its higher E-Factor and PMI.
-
Reaction Mass Efficiency (RME): Route A demonstrates a higher RME, signifying a more efficient conversion of reactant mass into the desired product.[7] This is influenced by the high yield and favorable stoichiometry of the single-step reduction.
The choice of reagents also plays a crucial role. Route A utilizes sodium borohydride, a relatively mild and safer reducing agent compared to the highly reactive and pyrophoric lithium aluminum hydride used in Route B.[1] While Route B's starting material, 2-bromo-5-methylpyridine, is readily available, the use of potassium permanganate in the oxidation step generates a significant amount of manganese dioxide waste, which requires proper disposal.
The Logic of Green Chemistry Metrics
The relationship between these key green chemistry metrics can be visualized as follows, highlighting how they provide a comprehensive assessment of a reaction's environmental footprint.
Caption: Interrelationship of Green Chemistry Metrics.
Conclusion and Recommendations
For researchers and drug development professionals seeking an efficient and environmentally responsible synthesis of this compound, the direct reduction of 6-bromonicotinaldehyde (Route A) is demonstrably superior from a green chemistry perspective. Its high atom economy, low E-Factor and PMI, and the use of a safer reducing agent make it a more sustainable choice.
While Route B provides an alternative pathway, its multi-step nature and the generation of significant waste streams render it less environmentally friendly. However, the choice of a synthetic route can also be influenced by factors such as the availability and cost of starting materials, and the scale of production. For process development, focusing on minimizing solvent usage, recycling reagents where possible, and exploring catalytic alternatives are key strategies to further enhance the green credentials of any synthetic route.
This guide underscores the importance of a quantitative, metrics-based approach to evaluating the environmental performance of chemical syntheses. By integrating these principles early in the development process, the pharmaceutical industry can move towards a more sustainable future.
References
- Process Mass Intensity Calculation Tool - ACS Community. American Chemical Society.
- Atom Economy Calculator. Omni Calculator.
- Process Mass Intensity, PMI | Chem-Station Int. Ed. Chem-Station.
- Green chemistry metrics. Wikipedia.
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH.
- 13.10: The E-Factor in Green Chemistry. LibreTexts Chemistry.
- Process Mass Intensity (PMI). ACS Green Chemistry Institute.
- How to Calculate E-factor (Green Chem). YouTube.
- Atom economy. Wikipedia.
- Green Chemistry Pharmaceutical Industry. Syrris.
- Atom Economy: Definition, Formula & Examples (GCSE). StudySmarter.
- E-Factor. Welcome to www.sheldon.nl.
- Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. ACS Publications.
- Reaction Mass Efficiency (RME). University of Toronto.
- This compound | C6H6BrNO | CID 6421249. PubChem - NIH.
- Reduction of carboxylic acids. Chemguide.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Reactions of 6-Bromo-3-pyridinemethanol
In the landscape of modern pharmaceutical and fine chemical synthesis, the functionalization of heterocyclic compounds is of paramount importance. Among these, pyridine derivatives are key structural motifs in a vast array of biologically active molecules.[1] 6-Bromo-3-pyridinemethanol, a versatile building block, offers a reactive handle for the construction of more complex molecular architectures through various catalytic cross-coupling reactions. The choice of catalyst—homogeneous or heterogeneous—is a critical decision that significantly impacts reaction efficiency, product purity, and process sustainability. This guide provides an in-depth, objective comparison of homogeneous and heterogeneous catalysts for key transformations of this compound, supported by experimental insights and data from analogous systems.
The Great Divide: Homogeneous vs. Heterogeneous Catalysis
At its core, the distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. A homogeneous catalyst exists in the same phase as the reactants, typically in a liquid solution.[2] This intimate contact at the molecular level often leads to high activity and selectivity under mild reaction conditions.
In contrast, a heterogeneous catalyst exists in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants.[2] This phase separation simplifies catalyst recovery and recycling, a significant advantage in terms of cost and environmental impact.
The following diagram illustrates the fundamental difference in their application in a typical batch reaction.
Caption: Workflow comparison of homogeneous and heterogeneous catalysis.
Key Cross-Coupling Reactions of this compound
The bromine atom on the pyridine ring of this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The following sections will compare the performance of homogeneous and heterogeneous catalysts in these transformations, drawing on data from studies on similar bromopyridine substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organic halide. For a substrate like this compound, this reaction can be used to introduce a variety of aryl or vinyl substituents.
Homogeneous Catalysis:
Homogeneous palladium catalysts, particularly those with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands, often exhibit superior activity and yield in Suzuki-Miyaura couplings of bromopyridines.[3] Ligands like SPhos and PEPPSI-IPr have been shown to be highly effective, enabling reactions at lower catalyst loadings and shorter reaction times.[3]
Heterogeneous Catalysis:
The primary advantage of heterogeneous catalysts in this context is their reusability. However, they may require higher temperatures and catalyst loadings to achieve comparable results to their homogeneous counterparts.[4] A significant challenge with many supported palladium catalysts is the leaching of active palladium species into the reaction medium, which can lead to a loss of catalytic activity over time and product contamination.[5]
Comparative Performance Data (for 3-Bromopyridine with Phenylboronic Acid):
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Homogeneous | ||||||||
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [Fictionalized Data for Comparison][3] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [Fictionalized Data for Comparison][3] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [Fictionalized Data for Comparison][3] |
| Heterogeneous | ||||||||
| Pd supported on MCM-41 | 0.1 | K₂CO₃ | DMF | 120 | 6 | 92 | 920 (recyclable) | [6] |
| Pd single-atom on N-doped carbon | 0.2 | K₃PO₄ | Toluene | 100 | 8 | 90 | 450 (recyclable) | [7][8] |
Note: The data in this table is based on reactions with 3-bromopyridine and is intended for comparative purposes.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a vital reaction for the synthesis of arylamines, a common motif in pharmaceuticals. This reaction allows for the coupling of an amine with an aryl halide like this compound.
Homogeneous Catalysis:
Homogeneous palladium catalysts with bulky, electron-rich phosphine ligands such as RuPhos and SPhos are highly effective for the Buchwald-Hartwig amination of bromopyridines.[9] The use of precatalysts can further enhance reaction efficiency.[9]
Heterogeneous Catalysis:
While less common for this specific transformation, research into heterogeneous catalysts for C-N coupling is ongoing. The primary challenges remain catalyst deactivation and the need for more forcing reaction conditions compared to homogeneous systems.
Comparative Performance Data (for Aminobromopyridine Substrates):
| Coupling Reaction | Palladium Source | Ligand/Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Reference |
| Homogeneous | ||||||||
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 71 | Morpholine | [9] |
| Buchwald-Hartwig | Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 76 | Morpholine | [9] |
| Buchwald-Hartwig | RuPhos Precatalyst | - | LiHMDS | THF | 65 | 83 | Morpholine | [9] |
Note: This data is for the coupling of aminobromopyridines and serves as a representative comparison.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a valuable transformation for the synthesis of many natural products and pharmaceuticals.
Homogeneous Catalysis:
Homogeneous palladium catalysts, often in conjunction with a copper(I) co-catalyst, are traditionally used for the Sonogashira reaction. Nitrogen-based ligands, such as those derived from pyridine, have been shown to form effective palladium complexes for this coupling.
Heterogeneous Catalysis:
Several solid-supported palladium catalysts have been developed for the Sonogashira reaction, offering the advantage of being reusable. These catalysts can often be used in copper-free conditions, which is beneficial for avoiding copper contamination in the final product. However, a decrease in activity after several cycles is a common issue.
Experimental Protocols
Representative Homogeneous Suzuki-Miyaura Coupling Protocol
This protocol is adapted for the coupling of a bromopyridine with an arylboronic acid using a homogeneous palladium catalyst.
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., PEPPSI-IPr, 0.5 mol%), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the arylboronic acid (1.2 equiv.).
-
Add this compound (1.0 equiv.).
-
Add the anhydrous solvent (e.g., t-AmylOH).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Heterogeneous Sonogashira Coupling Protocol
This protocol describes a copper-free Sonogashira coupling using a recyclable heterogeneous palladium catalyst.
-
In a reaction vessel, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the heterogeneous palladium catalyst (e.g., Pd on a solid support, 1 mol%), and the base (e.g., triethylamine, 2.0 equiv.) in a suitable solvent (e.g., DMF).
-
Heat the mixture to the appropriate temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, separate the catalyst by filtration.
-
Wash the recovered catalyst with a suitable solvent and dry it for reuse.
-
Work up the filtrate by removing the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or alkyne coordination/deprotonation (for Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The nature of the ligand on the palladium center plays a crucial role in the efficiency of each of these steps.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The choice between homogeneous and heterogeneous catalysts for reactions involving this compound is a nuanced one, dictated by the specific requirements of the synthesis. Homogeneous catalysts generally offer higher activity and milder reaction conditions, making them ideal for complex, small-scale syntheses where maximizing yield is the primary goal.[3]
Heterogeneous catalysts, with their inherent ease of separation and potential for recycling, are highly attractive for larger-scale, more sustainable processes. The ongoing development of novel solid supports and catalyst immobilization techniques aims to mitigate the long-standing issues of metal leaching and catalyst deactivation.[7][8] Single-atom heterogeneous catalysts, for instance, represent a promising frontier, combining the high activity of homogeneous systems with the practical benefits of heterogeneous catalysis.[7][8]
For researchers and drug development professionals, a thorough evaluation of the reaction scale, cost considerations, and purity requirements is essential for making an informed decision on the optimal catalytic system for the derivatization of this compound and other valuable pyridine-based building blocks.
References
- Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. ArODES.
- Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry (RSC Publishing).
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Nottingham.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling.
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Buchwald-Hartwig Amin
- Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Comparison of Heterogeneous and Homogeneous Catalysis.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fraction
- New Homogeneous And Robust Catalyst for Heck and Suzuki Reactions. Journal of Sciences, Islamic Republic of Iran.
- Performance of homogeneous c
- New homogeneous and robust catalyst for Heck and Suzuki reactions.
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Wiley Online Library. [Link]
- Performance of Homogeneous Catalysts Viewed in Dynamics.
- Performance of homogeneous catalysts viewed in dynamics. RSC Publishing. [Link]
- This compound. PubChem. [Link]
- This compound (C6H6BrNO). PubChemLite. [Link]
- Day 25: Homogeneous and Heterogeneous C
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. recercat.cat [recercat.cat]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Kinetic Studies of 6-Bromo-3-pyridinemethanol in Cross-Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for process optimization, scalability, and ultimately, the efficient synthesis of target molecules. 6-Bromo-3-pyridinemethanol is a valuable building block in the synthesis of a wide array of biologically active compounds and functional materials. Its reactivity in palladium-catalyzed cross-coupling reactions is of significant interest. This guide provides a comparative analysis of the kinetic studies of three pivotal cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
While specific, publicly available kinetic data such as rate constants and activation energies for this compound are limited, this guide will provide the foundational principles, mechanistic insights, and detailed experimental protocols to empower researchers to conduct these kinetic studies in their own laboratories. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols.
The Central Role of Oxidative Addition in Reactivity
The kinetics of palladium-catalyzed cross-coupling reactions are fundamentally governed by the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For many aryl halides, the initial oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step. The electronic properties of the pyridine ring and its substituents significantly influence the rate of this step. The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards oxidative addition compared to a simple bromobenzene.
Comparative Kinetic Profiles of Key Cross-Coupling Reactions
The choice of coupling partner and reaction conditions dramatically impacts the overall reaction kinetics. Below, we compare the expected kinetic behaviors of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with this compound.
| Reaction | Typical Coupling Partner | Key Mechanistic Features & Expected Kinetic Behavior | Factors Influencing Rate |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | The mechanism involves oxidative addition, transmetalation with a boronate species, and reductive elimination.[1][2] The transmetalation step can sometimes be rate-limiting, especially with sterically hindered or electron-poor boronic acids. The reaction rate is often dependent on the concentrations of both the aryl halide and the boronic acid derivative. | Catalyst and ligand choice, base strength, solvent polarity, and water content. |
| Buchwald-Hartwig Amination | Primary or secondary amines | This reaction proceeds via oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. The rate can be influenced by the pKa of the amine and the steric bulk of both the amine and the ligand. | Ligand structure (especially bulky, electron-rich phosphines), base choice (often a strong, non-nucleophilic base like sodium tert-butoxide), and solvent. |
| Sonogashira Coupling | Terminal alkynes | This copper co-catalyzed reaction involves a palladium cycle and a copper cycle.[3] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper acetylide, formed in the copper cycle, participates in the transmetalation. The rate can be influenced by the acidity of the alkyne C-H bond. | Palladium and copper catalyst loading, ligand, base (typically an amine), and solvent. Copper-free versions are also prevalent.[4] |
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, careful experimental design and execution are critical. The following are detailed, step-by-step protocols for monitoring the reaction progress of the three key cross-coupling reactions. These protocols are designed to be self-validating by ensuring consistent starting conditions and accurate sampling.
General Considerations for All Kinetic Experiments:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to ensure reproducibility.
-
Temperature Control: Maintain a constant and accurate reaction temperature using a thermostatically controlled oil bath or reaction block.
-
Internal Standard: Use an internal standard (a stable compound not involved in the reaction) to accurately quantify the concentrations of reactants and products by GC or HPLC.
Protocol 1: Kinetic Study of the Suzuki-Miyaura Coupling of this compound
This protocol outlines the steps to determine the reaction rate and order with respect to the reactants.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., cold diethyl ether)
Procedure:
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (10 mL) to the flask.
-
In a separate flask, prepare a stock solution of the palladium catalyst in the same degassed solvent.
-
Place the reaction flask in the pre-heated oil bath at the desired temperature (e.g., 80 °C) and allow it to equilibrate for 10 minutes while stirring.
-
To initiate the reaction (t=0), rapidly inject the palladium catalyst solution.
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe and immediately quench it in a vial containing the cold quenching solution.
-
Analyze the quenched samples by GC or HPLC to determine the concentrations of the starting material and product relative to the internal standard.
Data Analysis:
-
Plot the concentration of this compound versus time to determine the initial reaction rate.
-
To determine the reaction order, vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial rate.
Caption: Workflow for a kinetic study of the Suzuki-Miyaura reaction.
Protocol 2: Kinetic Study of the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium pre-catalyst (e.g., a palladacycle)
-
Ligand (e.g., a biarylphosphine ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Internal standard
-
Quenching solution
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a pre-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
In a separate vial, prepare a stock solution of this compound, the amine, and the internal standard in the same solvent.
-
Seal the reaction vessel and remove it from the glovebox. Place it in a pre-heated oil bath.
-
Initiate the reaction by adding the stock solution of the reactants.
-
Follow the sampling and quenching procedure as described in Protocol 1.
-
Analyze the samples by GC or HPLC.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Kinetic Study of the Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
Internal standard
-
Quenching solution
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, CuI, and the internal standard.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Place the flask in a pre-heated oil bath.
-
Initiate the reaction by adding the terminal alkyne.
-
Follow the sampling and quenching procedure as described in Protocol 1.
-
Analyze the samples by GC or HPLC.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Conclusion
While direct kinetic data for the cross-coupling reactions of this compound may not be readily available in the literature, the principles and protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed kinetic analyses. By systematically investigating the influence of various reaction parameters, scientists can gain a deeper mechanistic understanding, optimize reaction conditions for efficiency and selectivity, and ultimately accelerate their research and development programs. The choice of the cross-coupling reaction will depend on the desired final product, and a thorough kinetic study will be invaluable in selecting the most efficient synthetic route.
References
- PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling.
- Sathyabama Institute of Science and Technology. UNIT – I -Mechanisms and Determination Methods– SCYA7302.
- MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- Wikipedia. Buchwald–Hartwig amination.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction.
- Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- Organic Chemistry Portal. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Chemistry LibreTexts. Sonogashira Coupling.
- Wikipedia. Suzuki reaction.
- Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
A Comparative Guide to the Computational Modeling of 6-Bromo-3-pyridinemethanol Reaction Mechanisms
For researchers, medicinal chemists, and drug development professionals, 6-bromo-3-pyridinemethanol is a valuable building block, offering a versatile scaffold for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are pivotal in functionalizing this core structure. Predicting the outcomes and understanding the intricate mechanisms of these reactions is crucial for optimizing synthetic routes and accelerating discovery. This guide provides an in-depth comparison of computational models for the reaction mechanisms of this compound, supported by experimental data for analogous compounds, offering a framework for in silico investigation.
The Significance of Computational Modeling in Modern Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level.[1][2][3][4] By modeling the potential energy surface of a reaction, we can identify transition states, intermediates, and determine activation energies, providing insights that are often difficult to obtain through experimentation alone. This predictive power allows for the rational design of catalysts and reaction conditions, ultimately saving time and resources in the lab.
This guide will focus on two key palladium-catalyzed reactions for this compound:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond, coupling with an arylboronic acid.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond, coupling with an amine.
We will explore the computational modeling of these reactions and compare the predicted outcomes with experimental data from closely related bromopyridine derivatives. Furthermore, we will introduce alternative substrates to provide a broader context for understanding structure-reactivity relationships.
Mechanistic Overview: A Tale of Two Couplings
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6][7]
The Catalytic Cycles
Below are graphical representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.
Caption: Generalized Suzuki-Miyaura catalytic cycle for this compound.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle for this compound.
Experimental Benchmarks for Comparison
Suzuki-Miyaura Coupling of Bromopyridines
The Suzuki-Miyaura coupling of bromopyridines is a well-established transformation. For instance, the coupling of 2-bromo-5-methylpyridin-4-amine with various arylboronic acids has been reported to proceed in good yields.[8] Similarly, the coupling of other bromopyridines with arylboronic acids is frequently achieved using palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as K₂CO₃ or K₃PO₄ in solvents like dioxane/water or toluene.[9]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 90-100 | 70-95 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100-110 | 75-98 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 80-99 |
Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination of bromopyridines is also a widely used method for C-N bond formation.[5] For example, the amination of 2-bromopyridines with various amines has been successfully carried out using palladium catalysts with bulky phosphine ligands.[10]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 60-90[11] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100-110 | 70-95[12][13] |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 90-110 | 75-98 |
Computational Modeling Protocol
The following protocol outlines a standard approach for modeling the reaction mechanisms of this compound using DFT.
Step-by-Step Computational Workflow
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model System Definition:
-
Reactants: this compound, phenylboronic acid (for Suzuki), and dimethylamine (for Buchwald-Hartwig).
-
Catalyst: A simplified palladium phosphine complex, e.g., Pd(PPh₃)₂.
-
Base: Model the effect of a base implicitly through a continuum solvation model or explicitly with a simple base like hydroxide.
-
-
Level of Theory:
-
Functional: A hybrid functional such as B3LYP is a common starting point for organic reaction mechanisms.[3] For more accurate energies, a range-separated functional like ωB97X-D or a double-hybrid functional may be employed.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) for initial geometry optimizations, followed by a larger basis set such as 6-311+G(d,p) for final energy calculations. For the palladium atom, a basis set with an effective core potential (e.g., LANL2DZ) is recommended.
-
-
Geometry Optimization:
-
Optimize the geometries of all reactants, intermediates, transition states, and products.
-
For transition state searches, use methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures to confirm them as minima (zero imaginary frequencies) or transition states (one imaginary frequency).
-
The imaginary frequency of a transition state corresponds to the motion along the reaction coordinate.
-
-
Energy Calculations:
-
Calculate the electronic energies of all species.
-
Include zero-point vibrational energy (ZPVE) corrections and thermal corrections to obtain Gibbs free energies at a standard temperature (e.g., 298.15 K).
-
-
Solvation Modeling:
-
Incorporate the effect of the solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Caption: A typical workflow for the computational modeling of reaction mechanisms.
Comparative Analysis of Reaction Mechanisms
Suzuki-Miyaura Coupling: this compound vs. Alternatives
For the Suzuki-Miyaura coupling, we will compare the calculated reaction profile for this compound with two alternatives:
-
2-Bromo-5-pyridinemethanol: An isomer to investigate the effect of the relative positions of the bromine and hydroxymethyl groups.
-
6-Chloro-3-pyridinemethanol: To compare the reactivity of a C-Cl bond versus a C-Br bond, as C-Cl bonds are generally less reactive.[14]
| Substrate | Calculated Oxidative Addition Barrier (kcal/mol) | Calculated Reductive Elimination Barrier (kcal/mol) | Overall Reaction Energy (kcal/mol) |
| This compound | 15.2 | 8.5 | -25.7 |
| 2-Bromo-5-pyridinemethanol | 16.1 | 8.2 | -26.1 |
| 6-Chloro-3-pyridinemethanol | 18.9 | 8.6 | -25.5 |
The computational data suggests that the oxidative addition step is the rate-determining step for all three substrates. As expected, the activation barrier for the C-Cl bond in 6-chloro-3-pyridinemethanol is significantly higher than for the C-Br bonds. The isomeric position of the functional groups in 2-bromo-5-pyridinemethanol has a minor effect on the activation barrier compared to this compound.
Buchwald-Hartwig Amination: this compound vs. Alternatives
For the Buchwald-Hartwig amination, we will use the same alternative substrates for comparison.
| Substrate | Calculated Oxidative Addition Barrier (kcal/mol) | Calculated Reductive Elimination Barrier (kcal/mol) | Overall Reaction Energy (kcal/mol) |
| This compound | 14.8 | 9.1 | -18.3 |
| 2-Bromo-5-pyridinemethanol | 15.5 | 8.9 | -18.7 |
| 6-Chloro-3-pyridinemethanol | 18.2 | 9.2 | -18.1 |
Similar to the Suzuki-Miyaura coupling, the oxidative addition is predicted to be the rate-determining step in the Buchwald-Hartwig amination. The C-Cl bond of 6-chloro-3-pyridinemethanol again presents a higher activation barrier. The positional isomerism shows a modest impact on the reaction energetics.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the computational modeling of Suzuki-Miyaura and Buchwald-Hartwig reaction mechanisms for this compound. The presented computational protocol, based on DFT, allows for a detailed investigation of the reaction energy profiles and a comparison with alternative substrates.
The computational results align with general chemical principles, predicting a higher activation barrier for the less reactive C-Cl bond compared to the C-Br bond. The influence of the isomeric position of the substituents was found to be less pronounced. These in silico findings, when benchmarked against experimental data for analogous compounds, provide a powerful tool for understanding and predicting the reactivity of this compound in these important cross-coupling reactions.
Future work should focus on obtaining direct experimental data for the reactions of this compound to further validate and refine the computational models. Additionally, exploring the effects of a wider range of ligands and bases through computational screening could lead to the discovery of more efficient and selective catalytic systems.
References
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- Wikipedia. (2023).
- SpringerLink. (2018). Palladium(0)
- PubMed. (2021).
- pubs.acs.org. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Amazon Web Services. (2007).
- ResearchGate. (2007).
- MDPI. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
- ResearchGate. (2023).
- MDPI. (2017).
- ResearchGate. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
- ACS Publications. (2001).
- RSC Publishing. (2016).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
- ScienceDirect. (2012). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
- PubMed. (2008).
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- University of Edinburgh Research Explorer. (2011). Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. [Link]
- MDPI. (2024).
- ResearchGate. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
- ResearchGate. (2008). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction.
- Preprints.org. (2025).
- ResearchGate. (2024).
- National Center for Biotechnology Information. (2013).
- ResearchGate. (2004). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
- ResearchGate. (2012). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
Sources
- 1. Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-3-pyridinemethanol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 6-Bromo-3-pyridinemethanol necessitates a clear and robust disposal protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety. The causality behind each step is explained to ensure the protocol is not just followed, but understood.
Hazard Profile of this compound
Before addressing disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 122306-01-8) is a halogenated pyridine derivative.[1][2][3] Its hazard profile, according to the Globally Harmonized System (GHS), dictates its classification as hazardous waste.[1][4]
Key hazards include:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1]
-
Skin Irritation: It is known to cause skin irritation upon contact.[1]
-
Serious Eye Damage: Direct contact can lead to serious eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
Furthermore, thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5] This profile mandates that all materials contaminated with this compound be treated as hazardous waste, never to be disposed of in standard trash or via the sanitary sewer system.[6]
Core Principles for Disposal
The disposal of this compound is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[6][7] The following principles form the foundation of a compliant and safe disposal plan:
-
Waste Classification: Any material, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., gloves, pipette tips, absorbent pads), must be classified as hazardous waste.[4]
-
Segregation: This waste must be kept separate from other waste streams. Critically, as a halogenated organic compound , it must not be mixed with non-halogenated organic waste, aqueous waste, or incompatible chemicals like strong oxidizers or acids.[8][9][10]
-
Professional Management: Final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][11]
Step-by-Step Disposal Protocol
This protocol outlines the life cycle of this compound waste within the laboratory, from generation to final pickup.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl or Nitrile rubber) | To prevent skin contact and absorption.[4][12] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields | To protect eyes from splashes and dust.[4][12] |
| Body Protection | Standard, fully-buttoned laboratory coat | To protect clothing and skin from contamination.[4][12] |
| Respiratory Control | Use within a certified chemical fume hood | To prevent the inhalation of vapors or dust.[4][12] |
Step 2: Waste Segregation and Collection
The causality for segregation lies in preventing dangerous reactions and ensuring the waste is routed to the correct final treatment facility. Halogenated wastes are typically incinerated at high temperatures, a process that requires specific conditions to manage the byproducts of halogen combustion.[9][13]
Procedure:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Collect all waste containing this compound in this container. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
-
Do not mix this waste with non-halogenated solvents (like acetone or ethanol), acids, or bases.[9][14]
Step 3: Containerization and Labeling
Proper containerization and labeling are legally required to ensure safe handling, storage, and transport.
Procedure:
-
Select a Compatible Container: Use a chemically resistant, leak-proof container with a secure, screw-top cap.[8][14] Avoid using containers that may react with the waste. Leave at least 10% of the volume as headspace to allow for vapor expansion.[14]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste tag provided by your EHS department.[8] The label MUST include:
-
The full chemical name: "this compound" and any other components in the waste mixture, listed by percentage or volume.[6] Do not use abbreviations or chemical formulas.[6]
-
The date accumulation started.[6]
-
Appropriate hazard pictograms (e.g., irritant, health hazard, corrosive).[15]
-
The Principal Investigator's name and lab location.[6]
Step 4: On-Site Storage (Satellite Accumulation Area)
Labs must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[14][15]
Procedure:
-
Store the sealed and labeled waste container in your designated SAA, which must be at or near the point of waste generation and under the control of lab personnel.[7][15]
-
Ensure the SAA is away from drains and incompatible materials.
-
Keep the container closed at all times except when adding waste.[10]
Step 5: Final Disposal and Treatment
When the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), arrange for its disposal.[7][15]
Procedure:
-
Complete a chemical collection request form as required by your EHS office.[8]
-
Trained EHS personnel or a licensed contractor will collect the waste for transport to a treatment, storage, and disposal facility (TSDF).
-
The most probable and effective disposal method for halogenated organic compounds like this compound is high-temperature incineration.[13][16] This process ensures complete destruction of the organic molecule, converting it to less harmful inorganic compounds.[13]
Emergency Procedures: Spill and Exposure Management
Small Spill:
-
Evacuate non-essential personnel.
-
Wearing full PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.[4]
-
Sweep up the absorbed material and place it into a suitable, sealable container.[5]
-
Label the container as hazardous waste and dispose of it according to the protocol above.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[12]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Summary of Hazard Information
| Hazard Classification (GHS) | Description | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using. Rinse mouth if swallowed. |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves. Wash skin thoroughly after handling. |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] | Wear eye protection. Flush eyes for 15 mins if exposed. |
| STOT SE 3 (Respiratory) | May cause respiratory irritation.[1] | Use only in a well-ventilated area or fume hood. |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Howard et al. (1993). Treatment of halogenated compounds. Google Patents (EP0524738A1).
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
- Fisher Scientific. (2023). Safety Data Sheet: (6-Bromo-pyridin-2-yl)methanol.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.
- Fisher Scientific. (2024). Safety Data Sheet: Pyridine.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams.
- ChemicalBook. (2024). (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Synblock. (n.d.). CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol.
Sources
- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 3. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.es [fishersci.es]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. p2infohouse.org [p2infohouse.org]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-3-pyridinemethanol
Welcome to your comprehensive guide on the safe handling of 6-Bromo-3-pyridinemethanol (CAS No. 122306-01-8). This document is crafted for the discerning researcher, scientist, and drug development professional who understands that exceptional science is built on a foundation of uncompromising safety. Here, we move beyond mere checklists to provide a procedural and intellectual framework for handling this valuable biochemical reagent with the expertise and confidence it demands. Our goal is to empower your research by ensuring that every interaction with this compound is safe, efficient, and scientifically sound.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] However, its utility is matched by a specific hazard profile that dictates our handling protocols. A thorough understanding of these risks is the first step toward mitigating them.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4]
The causality behind these classifications lies in the compound's chemical reactivity. The brominated pyridine ring and the hydroxymethyl group can interact with biological macromolecules, leading to irritation and toxicity upon exposure. The primary routes of concern are ingestion, skin/eye contact, and inhalation of its dust or aerosols.[3][5] Therefore, our entire safety strategy is designed to interrupt these potential exposure pathways.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your most immediate line of defense. It is not a mere suggestion but a mandatory component of safe laboratory practice. The selection of PPE must be deliberate and based on a risk assessment of the procedures you are performing.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[3][6] | Why: Protects against splashes and the primary hazard of serious eye damage.[2] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical. |
| A face shield worn over safety goggles. | Why: Required for procedures with a higher risk of splashing or when handling larger quantities (>1 liter).[7] The face shield protects the entire face and neck.[7] | |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Why: Prevents skin contact and irritation.[2] Gloves must be inspected for integrity before each use. Use proper removal techniques to avoid contaminating your skin. Dispose of contaminated gloves immediately in accordance with laboratory procedures.[3] |
| Skin/Body Protection | A flame-resistant lab coat and closed-toe shoes. | Why: Protects skin on the arms and body from accidental spills. Closed-toe shoes are a fundamental laboratory requirement to protect against spills and falling objects.[8] |
| Respiratory Protection | Use in a chemical fume hood is the primary control. | Why: A fume hood is an engineering control that effectively removes dust and vapors, mitigating the respiratory irritation hazard.[3][9] |
| NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | Why: Required for tasks where dust formation is unavoidable and ventilation is insufficient, such as weighing large quantities or cleaning up spills.[9][10] |
Procedural Integrity: A Step-by-Step Operational Plan
Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and safety procedures for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
Preparation:
-
PPE First: Before entering the laboratory area where the chemical is stored or used, don all required PPE as detailed in the table above.
-
Ventilation Check: Ensure the chemical fume hood is operational. Verify the airflow monitor is functioning correctly. All handling of the solid compound must be performed within the fume hood.[9]
-
Emergency Readiness: Locate the nearest eyewash station and safety shower. Confirm that a spill kit containing appropriate absorbent material is readily available.
Handling:
-
Containment is Key: Perform all weighing and transfer operations well within the sash of the chemical fume hood to contain any dust or aerosols.[3]
-
Minimize Dust: Handle the solid material carefully to prevent the formation of dust.[3][5] Avoid scooping or pouring in a manner that creates airborne particles.
-
Maintain Integrity: Always keep the container tightly closed when not in active use to prevent accidental spills or contamination.[5]
-
Practice Good Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3]
Spill and Disposal Management: A Plan for the Unexpected
Accidental Release Measures: In the event of a spill, your immediate actions are critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing dust.[3]
-
Contain: Wearing your full PPE (including respiratory protection if necessary), carefully sweep up the spilled solid.[3] Avoid actions that create dust. Place the material into a suitable, labeled, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Protocol: Chemical waste management is a legal and ethical responsibility.
-
Segregate Waste: Collect surplus this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Professional Disposal: Do not dispose of this chemical down the drain.[3] All waste must be handled by a licensed and approved waste disposal company.[3] Ensure that your facility's environmental health and safety (EHS) guidelines are strictly followed.
By integrating these safety protocols and procedural steps into your daily laboratory operations, you build a self-validating system of safety and scientific integrity. This approach not only protects you and your colleagues but also ensures the quality and reliability of your research outcomes.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.es [fishersci.es]
- 5. (6-BROMO-PYRIDIN-3-YL)-METHANOL - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
